NH2-PEG2-methyl acetate hydrochloride
Descripción
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Propiedades
Fórmula molecular |
C7H16ClNO4 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
methyl 2-[2-(2-aminoethoxy)ethoxy]acetate;hydrochloride |
InChI |
InChI=1S/C7H15NO4.ClH/c1-10-7(9)6-12-5-4-11-3-2-8;/h2-6,8H2,1H3;1H |
Clave InChI |
LJGPEQCMODSTPF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COCCOCCN.Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NH2-PEG2-methyl acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
NH2-PEG2-methyl acetate hydrochloride is a heterobifunctional linker molecule playing a pivotal role in modern drug discovery and bioconjugation. Its distinct chemical architecture, featuring a primary amine and a methyl ester separated by a two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols related to this compound, with a particular focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound is valued for its well-defined structure that combines a hydrophilic dietheylene glycol spacer with two distinct reactive functional groups. This combination enhances solubility and provides versatile handles for covalent modification.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of NH2-PEG2-methyl acetate and its hydrochloride salt is presented below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride | [2] |
| Synonyms | Amino-PEG2-methyl ester hydrochloride, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid methyl ester hydrochloride | |
| CAS Number | 208647-73-8 | [2][3] |
| Molecular Formula | C7H16ClNO4 | [2][3] |
| Molecular Weight | 213.66 g/mol | [3][4] |
| Appearance | Colorless to light yellow oil, solid, or semi-solid | [5] |
| Purity | ≥98% (by NMR) | [2][6] |
| Solubility (HCl salt) | DMSO: 100 mg/mL (468.03 mM) | [4][5] |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): 2.5 mg/mL | [6] | |
| Storage Temperature | 2-8°C (solid, under inert atmosphere) | [5] |
| -20°C (in solution, up to 1 month) | [4] | |
| -80°C (in solution, up to 6 months) | [4] | |
| ¹H NMR | Expected signals include a singlet for the methyl ester protons (~3.7 ppm), and multiplets for the ethylene glycol and ethylamine protons. | [6] |
| FTIR | Expected characteristic peaks for the amine (N-H stretching), ester (C=O stretching), and PEG backbone (C-O-C stretching, ~1100 cm⁻¹). | [6] |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable tool in several key areas of biomedical research.
PROTAC Linker
The primary application of this molecule is as a linker in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8] The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]
Bioconjugation and PEGylation
The primary amine group allows for the conjugation of this compound to various biomolecules, such as proteins, peptides, and antibodies, in a process known as PEGylation.[6] This modification can enhance the therapeutic properties of these biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[6] The methyl ester can be hydrolyzed to a carboxylic acid, providing an additional reactive site for further modifications.[6]
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs leverage the cell's endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process is initiated by the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Protocol for Amide Bond Formation using EDC/NHS Chemistry
This protocol describes the coupling of the primary amine of this compound to a carboxylic acid-containing molecule.
Materials:
-
This compound
-
Carboxylic acid-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
Dissolve the carboxylic acid-containing molecule in an appropriate solvent (e.g., Activation Buffer, DMF, or DMSO).
-
Dissolve this compound in Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, add the dissolved carboxylic acid-containing molecule.
-
Add a 2 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) to the carboxylic acid solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Add the this compound solution to the activated carboxylic acid mixture. A 1.1 to 1.5-fold molar excess of the amine linker is typically used.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
Synthesis of a PROTAC using this compound
This protocol outlines a representative workflow for the synthesis of a PROTAC, where the linker connects a ligand for a target protein (POI ligand) and a ligand for an E3 ubiquitin ligase.
Step 1: Coupling of NH2-PEG2-methyl acetate to the E3 Ligase Ligand
-
Follow the general amide bond formation protocol (Section 4.1) using an E3 ligase ligand containing a carboxylic acid and this compound.
-
Purify the resulting intermediate, E3 Ligand-PEG2-methyl acetate, using flash column chromatography or preparative HPLC.
Step 2: Hydrolysis of the Methyl Ester
-
Dissolve the E3 Ligand-PEG2-methyl acetate intermediate in a mixture of methanol and water.
-
Add a suitable base, such as lithium hydroxide (LiOH), and stir at room temperature.
-
Monitor the reaction by LC-MS until the hydrolysis is complete.
-
Neutralize the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product, E3 Ligand-PEG2-COOH, with a suitable organic solvent.
Step 3: Coupling of the POI Ligand
-
Follow the general amide bond formation protocol (Section 4.1) using the E3 Ligand-PEG2-COOH and a POI ligand containing a primary or secondary amine.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Stability and Storage
The stability of this compound is primarily influenced by the hydrolytic lability of the methyl ester and the reactivity of the primary amine.
-
Hydrolysis: The ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions. It is recommended to work within a pH range of 6.5 to 7.5 for applications involving the amine group to minimize ester hydrolysis.
-
Storage: The solid compound should be stored at 2-8°C under an inert atmosphere. Stock solutions should be prepared in high-quality, anhydrous solvents like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term or -80°C for long-term storage.[4]
Conclusion
This compound is a versatile and valuable building block in modern medicinal chemistry and drug development. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, provides a reliable platform for the construction of complex biomolecules and innovative therapeutic agents like PROTACs. The protocols and data presented in this guide offer a valuable resource for researchers and scientists working in the fields of bioconjugation, drug delivery, and targeted protein degradation.
References
An In-depth Technical Guide to NH2-PEG2-methyl acetate hydrochloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG2-methyl acetate hydrochloride is a heterobifunctional linker molecule that has become an integral component in modern drug development and bioconjugation.[1] Its structure, which features a primary amine, a discrete two-unit polyethylene glycol (PEG) spacer, and a methyl ester, offers a versatile platform for covalently linking molecules.[1][2] The incorporation of the hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization and application, and a discussion of its role in contemporary pharmaceutical research.
Chemical Structure and Properties
The core of this compound's utility lies in its well-defined chemical structure, which combines two distinct reactive functionalities separated by a flexible, hydrophilic spacer.
Chemical Structure
The structure consists of a primary amine, which serves as a nucleophile for conjugation to electrophilic groups such as carboxylic acids, and a methyl ester, which can be hydrolyzed to a carboxylic acid for further modification. The two-unit PEG chain provides spacing and improves the overall solubility of the molecule and its conjugates.
Diagram of the chemical structure of this compound.
References
The Core Functions of Short-Chain Amine-PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ethylene glycol) (PEG) linkers, particularly short-chain amine-terminated PEGs, are fundamental tools in modern bioconjugation and drug delivery. Their integration into therapeutic molecules, nanoparticles, and diagnostic agents offers a versatile strategy to enhance solubility, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core functions of short-chain amine-PEG linkers, detailed experimental protocols for their application, and quantitative data to inform rational drug design. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology in their work.
Introduction to Amine-PEG Linkers
Short-chain amine-PEG linkers are bifunctional or multifunctional molecules that possess one or more primary amine groups and a polyethylene glycol chain. The amine groups serve as reactive handles for conjugation to various functional groups on biomolecules, such as carboxylic acids or activated esters like N-hydroxysuccinimide (NHS) esters. The PEG chain, a hydrophilic and flexible polymer, imparts a range of desirable physicochemical properties to the resulting conjugate. These linkers are instrumental in overcoming many challenges associated with the development of biologics and small molecule drugs, including poor solubility, rapid clearance, and immunogenicity.[]
The versatility of amine-PEG linkers stems from their well-defined structure and the reactivity of the terminal amine groups. They can be readily incorporated into a variety of molecular architectures, including antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles.[] The length of the PEG chain is a critical design parameter that can be modulated to fine-tune the properties of the bioconjugate for optimal therapeutic performance.[2]
Core Functions and Applications
The primary functions of short-chain amine-PEG linkers are rooted in the unique properties of the polyethylene glycol chain. These functions translate into a wide array of applications in drug development and diagnostics.
Enhancing Solubility and Stability
A significant challenge in drug development is the poor aqueous solubility of many therapeutic compounds. The hydrophilic nature of the PEG chain can dramatically increase the solubility of hydrophobic molecules.[] This is crucial for intravenous administration and can improve drug formulation. Furthermore, the flexible PEG chain can form a protective hydrophilic shield around a conjugated molecule, sterically hindering the approach of proteolytic enzymes and thus enhancing its stability against degradation.[3]
Improving Pharmacokinetics and Reducing Immunogenicity
PEGylation significantly alters the pharmacokinetic profile of a therapeutic agent. By increasing the hydrodynamic radius of the molecule, the PEG chain reduces its renal clearance, leading to a prolonged circulation half-life.[4] This allows for less frequent dosing, which can improve patient compliance. The "stealth" properties conferred by the PEG shield also mask epitopes on the surface of proteins and other biologics, reducing their recognition by the immune system and thereby lowering their immunogenicity.[4]
Enabling Targeted Drug Delivery
In the context of antibody-drug conjugates (ADCs) and functionalized nanoparticles, amine-PEG linkers serve as a critical bridge between the targeting moiety (e.g., an antibody) and the therapeutic payload or imaging agent. The defined length and flexibility of the PEG spacer can minimize steric hindrance, allowing for efficient interaction of the targeting ligand with its receptor.[2] This facilitates the targeted delivery of cytotoxic agents or diagnostic probes to specific cells or tissues, enhancing efficacy and reducing off-target toxicity.[]
Quantitative Data on the Impact of Amine-PEG Linkers
The selection of an appropriate amine-PEG linker requires careful consideration of the desired physicochemical and biological properties of the final conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics.
Table 1: Effect of PEG Linker Length on Pharmacokinetics
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| DNA Polyplex | 2 kDa | Shortest circulation half-life among the tested PEG lengths. | [5] |
| DNA Polyplex | 5 kDa, 10 kDa, 20 kDa | Progressively longer circulation half-lives with increasing PEG length. | [5] |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | [5] |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. | [5] |
Table 2: In Vitro Cytotoxicity of PEGylated Antibody-Drug Conjugates
| Linker | Target Protein | Cell Line | IC50 (nM) | Reference |
| PEG2 | HER2 | SK-BR-3 | 0.1 | [2] |
| PEG4 | HER2 | SK-BR-3 | 0.2 | [2] |
| PEG8 | HER2 | SK-BR-3 | 0.5 | [2] |
| PEG12 | HER2 | SK-BR-3 | 0.8 | [2] |
| PEG24 | HER2 | SK-BR-3 | 1.2 | [2] |
Table 3: Physicochemical Properties of Functionalized Gold Nanoparticles
| Parameter | Citrate-Stabilized AuNPs | Amine-PEG-Thiol Functionalized AuNPs | Reference |
| Core Diameter (TEM) | ~15 nm | ~15 nm | [6] |
| Hydrodynamic Diameter (DLS) | ~27-29 nm | ~31-44 nm | [6] |
| Zeta Potential | -33 to -45 mV | Can shift to a less negative or positive value | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of short-chain amine-PEG linkers.
Protocol 1: PEGylation of an Antibody with an Amine-Reactive NHS Ester
This protocol describes the covalent attachment of a monofunctional PEG-NHS ester to the primary amine groups (e.g., lysine residues) of an antibody.
Materials:
-
Antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.5).[7]
-
m-PEG-NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[8]
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25).[8]
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer (PBS, pH 7.2-8.5). Adjust the antibody concentration to 1-10 mg/mL.[7]
-
Preparation of m-PEG-NHS Ester Solution: Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of m-PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[7]
-
Conjugation Reaction: a. Add the desired molar excess of the m-PEG-NHS ester stock solution to the antibody solution while gently mixing. A typical starting molar ratio is 20:1 (PEG:antibody).[9] b. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid antibody denaturation.[8] c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7]
-
Quenching the Reaction (Optional but Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]
-
Purification of the PEGylated Antibody: Remove unreacted m-PEG-NHS ester and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). Collect the fractions containing the PEGylated antibody.[8]
Protocol 2: Synthesis of Amine-PEG Functionalized Gold Nanoparticles
This protocol describes the synthesis of citrate-stabilized gold nanoparticles followed by functionalization with an amine-PEG-thiol linker.
Materials:
-
Tetrachloroauric (III) acid (HAuCl4) solution (1 mM).[6]
-
Trisodium citrate dihydrate solution (38.8 mM).[6]
-
Amine-PEG-thiol (HS-PEG-NH2).[6]
-
Ultrapure water.
-
Phosphate-buffered saline (PBS), pH 7.4.[6]
Procedure:
-
Synthesis of Citrate-Stabilized Gold Nanoparticles: a. In a clean flask, bring 50 mL of 1 mM HAuCl4 solution to a rolling boil with vigorous stirring.[6] b. Rapidly inject 5 mL of 38.8 mM trisodium citrate solution. The solution color will change from yellow to deep red.[6] c. Continue boiling and stirring for an additional 15 minutes.[6] d. Cool the solution to room temperature while stirring. Store at 4°C.[6]
-
Functionalization with Amine-PEG-thiol: a. Prepare a stock solution of Amine-PEG-thiol in ultrapure water or PBS.[6] b. To the citrate-stabilized AuNP solution, add the Amine-PEG-thiol solution. The molar ratio will need to be optimized depending on the desired surface coverage. c. Incubate the mixture at room temperature for several hours to overnight with gentle stirring to allow for ligand exchange. d. Purify the functionalized nanoparticles by centrifugation to remove excess linker, followed by resuspension in a suitable buffer.
Protocol 3: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry
This protocol provides a general procedure for analyzing the degree of PEGylation of a protein using MALDI-TOF MS.
Materials:
-
Purified PEGylated protein sample.
-
Unmodified protein control.
-
MALDI matrix (e.g., sinapinic acid or α-Cyano-4-hydroxycinnamic acid).[10][11]
-
Matrix solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).[10]
-
MALDI target plate.
Procedure:
-
Sample Preparation: a. Dissolve the PEGylated protein and unmodified protein in the matrix solvent to a final concentration of approximately 0.1-1 mg/mL.[10]
-
Matrix Preparation: Prepare a saturated solution of the MALDI matrix in the matrix solvent.[11]
-
Spotting the Plate: a. Mix the protein solution and the matrix solution in a 1:1 ratio.[11] b. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[11]
-
Data Acquisition: a. Insert the target plate into the MALDI-TOF mass spectrometer. b. Acquire mass spectra in linear, positive ion mode. Optimize the laser power to obtain a good signal-to-noise ratio without causing fragmentation.[10]
-
Data Analysis: a. The mass spectrum of the PEGylated protein will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. b. The mass difference between the peaks will correspond to the mass of a single PEG linker, allowing for the determination of the degree of PEGylation.[10]
Visualizations
The following diagrams illustrate key concepts and workflows related to the function and application of short-chain amine-PEG linkers.
Caption: Logical flow of how PEGylation improves therapeutic outcomes.
Caption: General experimental workflow for antibody PEGylation.
Caption: Reaction of a primary amine with an NHS ester.
Conclusion
Short-chain amine-PEG linkers are indispensable tools in the development of advanced therapeutics and diagnostics. Their ability to enhance solubility, improve stability, extend circulation half-life, and enable targeted delivery makes them a cornerstone of modern bioconjugation strategies. The rational selection of linker length and the careful optimization of conjugation and purification protocols are paramount to achieving the desired therapeutic outcomes. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of short-chain amine-PEG linkers in their drug development endeavors.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to NH2-PEG2-methyl acetate hydrochloride: A Core Component in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG2-methyl acetate hydrochloride is a heterobifunctional linker molecule that has become integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1] Its discrete polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, while the terminal primary amine and methyl ester groups offer versatile handles for covalent modification.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and a discussion of its pivotal role in modern pharmaceutical research.
Core Chemical Properties
Systematically named methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride, this compound is a valuable tool in chemical biology and drug discovery.[1][2] Its structure combines a hydrophilic diethylene glycol spacer with two distinct reactive functionalities, making it a versatile building block.[1]
Data Presentation
The following tables summarize the key physical and chemical properties of NH2-PEG2-methyl acetate and its hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride | [2] |
| Molecular Formula | C₇H₁₆ClNO₄ | [3] |
| Molecular Weight | 213.66 g/mol | [3] |
| CAS Number | 208647-73-8 | [3][4] |
| Appearance | Colorless to yellow oil/liquid or solid/semi-solid | [2][3][4] |
| Purity | ≥98.0% (by NMR) | [1] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [2][4] |
Note: The properties of the free base, NH2-PEG2-methyl acetate (CAS: 741235-80-3), are also relevant. Its molecular formula is C₇H₁₅NO₄ with a molecular weight of 177.20 g/mol .[1][4][5]
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (468.03 mM) | May require ultrasonication.[1][3] |
| In Vivo Formulation Example | 2.5 mg/mL | A typical formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] |
The Role in PROTAC Development
NH2-PEG2-methyl acetate is extensively used as a PEG-based linker in the synthesis of PROTACs.[3][6] PROTACs are innovative heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1] The PEG linker provides the necessary flexibility and spacing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
Caption: A diagram illustrating the mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
General Amide Bond Formation
This protocol outlines a representative workflow for coupling the primary amine of NH2-PEG2-methyl acetate to a carboxylic acid-containing molecule, a common step in PROTAC synthesis.[1]
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Caption: A general workflow for the synthesis of an amide conjugate using NH2-PEG2-methyl acetate.
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]
-
Add a solution of NH2-PEG2-methyl acetate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide conjugate.[1]
Stability Considerations and Handling
The primary degradation pathway for NH2-PEG2-methyl acetate is the hydrolysis of the methyl ester bond, which is influenced by pH and temperature.[7] The reactivity of the amine group is also pH-dependent.[7] For long-term stability, stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C under an inert atmosphere.[8] When working in aqueous solutions, a pH range of 6.5 to 7.5 is a reasonable starting point to balance minimizing ester hydrolysis and maintaining the desired reactivity of the primary amine.[8]
Conclusion
This compound is a versatile and valuable linker for the synthesis of PROTACs and other bioconjugates.[4] Its chemical properties, particularly the presence of a primary amine and a methyl ester separated by a flexible PEG spacer, allow for straightforward and efficient conjugation to molecules of interest.[1] The resulting conjugates benefit from the enhanced solubility and favorable pharmacokinetic properties imparted by the PEG linker. A thorough understanding of its properties and the application of robust synthetic protocols are essential for the successful development of novel protein degraders and other advanced therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. NH2-PEG2-methyl acetate HCl | 208647-73-8 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. NH2-PEG2-methyl acetate | C7H15NO4 | CID 23518391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NH2-PEG2-methyl acetate|CAS 741235-80-3|DC Chemicals [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Amino-PEG2-Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of amino-PEG2-methyl ester hydrochloride, a valuable bifunctional linker used in bioconjugation and drug delivery. The synthesis is presented as a two-step process, commencing with the formation of a Boc-protected intermediate, followed by deprotection to yield the final hydrochloride salt. This document offers detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the synthetic pathway.
Core Synthesis Pathway
The synthesis of amino-PEG2-methyl ester hydrochloride is efficiently achieved through a two-step reaction sequence. The first step involves the esterification of a Boc-protected amino-PEG2-carboxylic acid to form the corresponding methyl ester. The second step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the desired amino-PEG2-methyl ester as a stable hydrochloride salt.
Caption: Overall synthetic route for amino-PEG2-methyl ester hydrochloride.
Step 1: Synthesis of Boc-amino-PEG2-methyl ester
The initial step focuses on the conversion of the carboxylic acid moiety of Boc-amino-PEG2-carboxylic acid into a methyl ester. A common and effective method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol. This method is known for its mild reaction conditions and good to excellent yields for the esterification of amino acids and their derivatives.[1][2]
Experimental Protocol: Esterification
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Boc-NH-PEG2-COOH (1 equivalent) in anhydrous methanol (approximately 8-10 volumes).
-
Reagent Addition: To the stirred suspension, slowly add freshly distilled trimethylchlorosilane (1.3-1.8 equivalents) at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 12-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure Boc-amino-PEG2-methyl ester.
Quantitative Data: Esterification
| Parameter | Value | Reference |
| Starting Material | Boc-NH-PEG2-COOH | - |
| Reagents | Trimethylchlorosilane, Methanol | [1][2] |
| Molar Ratio (TMSCl:Acid) | 1.3 - 1.8 : 1 | [3] |
| Solvent | Anhydrous Methanol | [1] |
| Temperature | Room Temperature (~25 °C) | [3] |
| Reaction Time | 12 - 15 hours | [3] |
| Typical Yield | >90% | [1][2] |
| Purity | High (after chromatography) | - |
Step 2: Deprotection of Boc-amino-PEG2-methyl ester to its Hydrochloride Salt
The final step in the synthesis is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions, which concurrently forms the hydrochloride salt, enhancing the stability and handleability of the final product. A widely used and effective reagent for this transformation is a solution of 4M hydrogen chloride in 1,4-dioxane.[4][5][6] This method is favored for its efficiency and the ease of removing the solvent and excess reagent.
Caption: Experimental workflow for the Boc deprotection step.
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-amino-PEG2-methyl ester (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the stirred solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (typically 2-3 equivalents of HCl).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the solvent and excess HCl are removed by rotary evaporation.
-
Isolation: The resulting solid or oil is the amino-PEG2-methyl ester hydrochloride. To obtain a solid product, precipitation can be induced by the addition of a non-polar solvent such as diethyl ether, followed by filtration and drying under vacuum.
Quantitative Data: Boc Deprotection
| Parameter | Value | Reference |
| Starting Material | Boc-NH-PEG2-COOCH3 | - |
| Reagent | 4M HCl in 1,4-Dioxane | [4][5][6] |
| Solvent | 1,4-Dioxane | [4][5] |
| Temperature | Room Temperature (0 - 25 °C) | [4] |
| Reaction Time | 1 - 4 hours | [4] |
| Typical Yield | >90% | [4][7] |
| Purity | High (often used without further purification) | - |
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression of protection and deprotection to achieve the desired bifunctional linker. The Boc group serves as a robust protecting group for the amine, allowing for the selective modification of the carboxylic acid. The subsequent deprotection under acidic conditions is a clean and efficient method to unmask the amine and form the stable hydrochloride salt.
Caption: Logical flow of the synthetic strategy.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Unveiling the Core of NH2-PEG2-Methyl Acetate Hydrochloride: A Technical Guide for Advanced Drug Development
For Immediate Release
Central City, December 17, 2025 – In the rapidly evolving landscape of therapeutic development, the strategic design of linker molecules is paramount to the success of novel drug modalities. This technical guide delves into the core attributes of NH2-PEG2-methyl acetate hydrochloride, a heterobifunctional linker increasingly pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. With a confirmed CAS Number of 208647-73-8 , this molecule offers a unique combination of a primary amine, a flexible di-ethylene glycol (PEG2) spacer, and a methyl ester, providing a versatile platform for researchers, scientists, and drug development professionals.[1][2][3][4]
This document provides an in-depth overview of its chemical properties, detailed experimental protocols for its application, and a comprehensive look at its role in mediating targeted protein degradation.
Core Chemical and Physical Properties
This compound, systematically named methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride, is a well-defined, short-chain PEG linker.[3] The presence of the hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate, a critical consideration for drug candidates.[5][6][7] The terminal primary amine and methyl ester groups serve as versatile handles for sequential or orthogonal conjugation to different molecular entities.[8]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 208647-73-8 |
| Molecular Formula | C₇H₁₆ClNO₄ |
| Molecular Weight | 213.66 g/mol [2] |
| IUPAC Name | methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride[3] |
| Appearance | Light yellow to yellow oil[2] |
| Purity | ≥98.0% |
| Solubility (DMSO) | 100 mg/mL (468.03 mM); requires sonication[2][9] |
| Storage (Solid) | 4°C, sealed storage, away from moisture[2] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month (sealed storage, away from moisture)[2][10] |
Pivotal Role in PROTAC Design and Synthesis
This compound has emerged as a valuable building block in the field of targeted protein degradation, specifically in the synthesis of PROTACs.[1][4][10][11][12] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][8][11]
The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule.[5][13] The length, flexibility, and hydrophilicity of the linker, properties inherent to the PEG2 moiety of NH2-PEG2-methyl acetate, are crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8][14] This, in turn, dictates the efficiency of protein degradation, often measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[14]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following section details representative experimental protocols for the application of this compound in the synthesis and evaluation of PROTACs.
Protocol 1: General Synthesis of a PROTAC using NH2-PEG2-Methyl Acetate
This protocol outlines a two-step synthetic route for a PROTAC, where the primary amine of the linker is first coupled to a carboxylic acid-containing ligand for the E3 ligase, followed by hydrolysis of the methyl ester and subsequent coupling to an amine-containing POI ligand.[8][15]
Step 1: Coupling of E3 Ligase Ligand to NH2-PEG2-Methyl Acetate
-
Activation of Carboxylic Acid: Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[8]
-
Coupling Reaction: Add a solution of this compound (1.1 eq) and additional DIPEA (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting intermediate, E3 Ligand-PEG2-methyl acetate, by flash column chromatography or preparative HPLC.[8]
Step 2: Hydrolysis of the Methyl Ester
-
Saponification: Dissolve the purified E3 Ligand-PEG2-methyl acetate in a mixture of methanol and water. Add an excess of a base such as lithium hydroxide (LiOH) (e.g., 2-4 eq) and stir at room temperature for 2-4 hours.[15]
-
Work-up: Monitor the reaction by LC-MS. Once the starting material is consumed, neutralize the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product, E3 Ligand-PEG2-COOH, with a suitable organic solvent.[8]
Step 3: Coupling of POI Ligand to E3 Ligand-PEG2-COOH
-
Final Coupling: Follow the general amide bond formation protocol described in Step 1, using the E3 Ligand-PEG2-COOH intermediate and a POI ligand containing a primary or secondary amine.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to yield the desired product.[8]
Caption: A generalized workflow for the synthesis of a PROTAC molecule.[8]
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol describes a standard method to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[15]
-
Cell Culture and Treatment: Plate cells expressing the target protein of interest in a suitable multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the synthesized PROTAC for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay, to ensure equal protein loading for subsequent analysis.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used to ensure equal loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Conclusion
This compound is a versatile and valuable tool in modern drug discovery and development. Its well-defined structure, coupled with the advantageous properties of the PEG spacer, provides a reliable platform for the construction of complex therapeutic agents like PROTACs. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists dedicated to advancing the field of targeted protein degradation and bioconjugation. By understanding the core attributes and applications of this key linker molecule, the scientific community can continue to innovate and develop next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|208647-73-8|安捷凯 [anjiechem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. biochempeg.com [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NH2-PEG2-methyl acetate | CAS#:741235-80-3 | Chemsrc [chemsrc.com]
- 12. nh-2-peg2-methyl acetate — TargetMol Chemicals [targetmol.com]
- 13. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Strategic Role of PEG Spacers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics and diagnostics, bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—is a cornerstone of innovation.[1] The linker that connects these molecular entities is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final conjugate.[1][2] Among the diverse array of linkers, polyethylene glycol (PEG) spacers have become a gold standard.[1] PEG is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene oxide units (–CH2CH2O–)n.[3][4][5] Its incorporation as a flexible, inert spacer can dramatically enhance the therapeutic properties of proteins, peptides, antibodies, and nanoparticles.[4][6]
This technical guide provides an in-depth exploration of the role of PEG spacers in bioconjugation, covering their fundamental properties, the quantitative impact of their inclusion, detailed experimental protocols, and their application in modulating biological pathways.
Core Properties and Advantages of PEG Spacers
The strategic incorporation of a PEG spacer into a bioconjugate design confers several key advantages, primarily stemming from its unique physicochemical properties.[1][7]
-
Enhanced Solubility and Stability : Many potent therapeutic payloads, such as cytotoxic drugs used in antibody-drug conjugates (ADCs), are inherently hydrophobic.[1][8] This poor water solubility can lead to aggregation, which compromises manufacturing, reduces stability, and can diminish efficacy.[1][8] The hydrophilic nature of the PEG spacer, with its repeating ether units, forms hydrogen bonds with water, creating a hydration shell that significantly increases the overall solubility of the conjugate in aqueous solutions.[3][9][10] This prevents aggregation and allows for bioconjugation reactions to be performed with minimal organic co-solvents.[9]
-
Improved Pharmacokinetics : PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of the bioconjugate.[3][6] This increased size reduces renal clearance, leading to a significantly longer circulation half-life, slower plasma clearance, and increased overall drug exposure (Area Under the Curve - AUC).[9][][12][13] This prolonged circulation provides the therapeutic agent with a greater opportunity to reach its target tissue.[9]
-
Reduced Immunogenicity and Antigenicity : The flexible PEG chain creates a "stealth" effect, masking the bioconjugate from the host's immune system.[1][7][9] This shield can cover potentially immunogenic epitopes on the protein surface, reducing the risk of an immune response that could lead to rapid clearance and reduced efficacy.[7][9]
-
Minimized Steric Hindrance : The defined and flexible nature of a PEG spacer provides optimal spatial separation between the conjugated molecules.[9][14] This is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from sterically hindering the binding site.[9] Studies have shown that antibodies immobilized via a PEG spacer exhibit higher antigen capture efficiency.[9]
Types of PEG Spacers
PEG spacers can be categorized based on their structure and the reactive functional groups at their ends. The choice of spacer depends on the specific application and the molecules to be conjugated.[3]
-
Linear PEG Spacers : The simplest form, consisting of a straight chain of ethylene glycol units with reactive groups at one or both ends.[3][15]
-
Branched PEG Spacers : These have multiple PEG chains radiating from a central core.[3][] This structure can lead to higher molecular weights and allows for the attachment of multiple molecules, creating multivalent compounds.[3][]
-
Multi-Arm PEG Spacers : A more complex form of branched PEG with three or more arms, often used in the creation of hydrogels and other biomaterials where multiple attachment points are needed.[]
-
Heterobifunctional PEG Spacers : These spacers possess different reactive functional groups at each end of the PEG chain (e.g., NHS-PEG-Maleimide).[3][] This allows for the specific and sequential conjugation of two different molecules, which is highly useful in targeted drug delivery.[3][]
-
Cleavable PEG Linkers : These contain a moiety that can be broken under specific physiological conditions (e.g., acidic pH in tumors, presence of specific enzymes).[15] This enables the controlled release of a payload at the target site.[15]
Quantitative Impact of PEG Spacers on Bioconjugate Performance
The length and structure of the PEG spacer are critical parameters that can be fine-tuned to optimize the properties of a bioconjugate.[14][16] The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length (Number of PEG units) | Tumor Growth Inhibition (%) | Plasma Exposure (AUC) | Tumor to Plasma Exposure Ratio | Reference |
| 0 (Non-PEGylated) | 11% | Baseline | Baseline | [16] |
| 2 | 35-45% | Increased vs. Non-PEGylated | Lower | [16] |
| 4 | 35-45% | Increased vs. Non-PEGylated | Lower | [16] |
| 8 | 75-85% | Significantly Increased | Higher | [16] |
Data from a study on ADCs, showing that a PEG8 spacer significantly improved both pharmacokinetic exposure and therapeutic efficacy compared to non-PEGylated or shorter-chain counterparts.[16]
Table 2: Influence of PEGylation on Pharmacokinetic Parameters
| Protein/Molecule | PEG Size (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase in Half-Life | Reference |
| Interferon-α2a | 12 (linear) | ~2-3 hours | ~65 hours | ~22-33 | |
| Filgrastim (G-CSF) | 20 | 3.5-3.8 hours | 42 hours | ~11-12 | [6] |
| GLP-2 analogue | 40 | ~3-5 hours | ~120 hours (in monkeys) | ~24-40 | [6] |
This table demonstrates the dramatic increase in circulation half-life achieved by conjugating PEGs of different sizes to therapeutic proteins.[6]
Table 3: Effect of PEG Spacer Length on Binding Affinity and Clearance
| Conjugate System | Spacer Type/Length | Dissociation Constant (Kd) or IC50 (nM) | Effect on Binding | Plasma Clearance (mL/h/kg) | Reference |
| natGa-NOTA-RM26 | Mini-PEG1 | 0.82 ± 0.12 (IC50) | High Affinity | Not Reported | [2] |
| natGa-NOTA-RM26 | Mini-PEG2 | 1.13 ± 0.09 (IC50) | High Affinity | Not Reported | [2] |
| natGa-NOTA-RM26 | Mini-PEG3 | 2.50 ± 0.16 (IC50) | Lower Affinity | Not Reported | [2] |
| Non-binding IgG-MMAE | PEG2 | Not Applicable | Not Applicable | 1.14 | [2] |
| Non-binding IgG-MMAE | PEG4 | Not Applicable | Not Applicable | 0.81 | [2] |
| Non-binding IgG-MMAE | PEG8 | Not Applicable | Not Applicable | 0.38 | [2] |
| Non-binding IgG-MMAE | PEG12 | Not Applicable | Not Applicable | 0.36 | [2] |
This dataset illustrates two key points: for some receptor-ligand interactions, shorter PEG linkers may result in higher binding affinity[2]; conversely, increasing PEG spacer length consistently decreases plasma clearance, improving circulation time[2].
Applications and Signaling Pathway Modulation
PEG spacers are integral to several advanced drug delivery platforms, where they are crucial for improving the therapeutic index of potent molecules.[6]
Antibody-Drug Conjugates (ADCs)
In ADCs, a PEG linker connects a potent cytotoxic drug to a monoclonal antibody.[] The PEG spacer enhances the solubility and stability of the ADC, especially when dealing with hydrophobic payloads and higher drug-to-antibody ratios (DARs).[6][8] This leads to improved pharmacokinetic profiles and a better overall therapeutic index.[1][8]
Nanoparticle Drug Delivery
Coating nanoparticles with PEG ("stealth" nanoparticles) is a critical strategy in drug delivery.[6][17] The PEG layer reduces opsonization (the marking of particles for destruction by the immune system), allowing the nanoparticles to evade clearance by the reticuloendothelial system (RES).[6] This results in prolonged circulation, improved stability by preventing aggregation, and enhanced accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[6]
Modulation of Signaling Pathways
PEGylation can modulate the interaction of a therapeutic protein with its receptor, thereby affecting downstream signaling. A prime example is PEGylated interferon-alpha (PEG-IFN-α), used to treat chronic hepatitis C. While PEGylation extends the half-life of IFN-α, it can also slightly reduce its binding affinity to its receptor. This results in a more sustained but less intense activation of the JAK-STAT signaling pathway, which can lead to an improved therapeutic outcome.[6]
Experimental Protocols
The successful implementation of PEG spacers in bioconjugation relies on well-defined and optimized experimental protocols.[10] Below are generalized methodologies for two common bioconjugation reactions.
Protocol 1: Thiol-Maleimide Coupling
This protocol describes the site-specific conjugation of a maleimide-functionalized PEG linker to a thiol group on a protein, such as a cysteine residue on an antibody.[10][16]
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 6.5-7.5).[18]
-
Reducing agent (e.g., TCEP) to reduce disulfide bonds if necessary.[3]
-
Heterobifunctional PEG spacer (e.g., Drug-PEG-Maleimide).
-
Organic co-solvent (e.g., DMSO) to dissolve the PEG linker.[10]
-
Quenching reagent (e.g., free cysteine or N-acetylcysteine).[10]
-
Purification system (e.g., Size Exclusion Chromatography - SEC).[16]
Methodology:
-
Protein Preparation : If targeting native disulfide bonds, reduce the protein (e.g., antibody) with a 5-10 fold molar excess of TCEP for 1-2 hours at 37°C to expose free thiol groups. Subsequently, remove the reducing agent using a desalting column.[10]
-
Linker Preparation : Dissolve the Maleimide-PEG-Linker in a minimal amount of an organic solvent like DMSO.[10]
-
Conjugation Reaction : Add the dissolved PEG-linker to the protein solution at a desired molar ratio (e.g., 5-20 fold excess of linker to protein).[18] The final concentration of the organic solvent should typically not exceed 10%.[18]
-
Incubation : Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.[10][16]
-
Quenching : Stop the reaction by adding a quenching reagent like free cysteine to react with any excess maleimide linker.[10]
-
Purification : Purify the resulting bioconjugate using SEC to remove unreacted linker, payload, and any aggregated protein.[10][16]
-
Characterization : Analyze the final conjugate using techniques like HPLC, SDS-PAGE, and Mass Spectrometry to determine the degree of PEGylation and purity.[19]
Protocol 2: N-Hydroxysuccinimide (NHS) Ester-Mediated Amine PEGylation
This is a widely used method for attaching PEG to primary amines, such as the ε-amino group of lysine residues on proteins.[5][7]
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[18] Buffers like Tris must be avoided as they contain primary amines.
-
mPEG-NHS ester (activated PEG).[5]
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0).[18]
-
Purification system (e.g., size-exclusion or ion-exchange chromatography).[5]
Methodology:
-
Buffer Exchange : Ensure the protein is in a suitable amine-free buffer at a concentration of 5-10 mg/mL.[18] If necessary, perform a buffer exchange using dialysis or a desalting column.[18]
-
Reagent Preparation : Dissolve the mPEG-NHS ester in the reaction buffer immediately before use, as the NHS-ester moiety readily hydrolyzes in aqueous solutions.[5][18]
-
Conjugation Reaction : Add the activated PEG solution to the protein solution at a specific molar ratio (e.g., 1:1 to 1:20 protein:PEG, depending on the desired degree of PEGylation).[18]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.[18] The pH is a critical parameter, with a range of 7-9 generally being optimal for reacting with primary amines.[18]
-
Quenching : Terminate the reaction by adding a quenching solution, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[18] This will hydrolyze any unreacted mPEG-NHS ester.
-
Purification : Remove unreacted PEG and reaction byproducts by purifying the conjugate using an appropriate chromatography method like SEC or IEX.[5]
-
Characterization : Assess the degree of PEGylation, purity, and integrity of the final product using methods such as SDS-PAGE, IEX-HPLC, and MALDI-TOF MS.[5][19]
Conclusion
PEG spacers are an indispensable and versatile tool in the field of bioconjugation.[3][7] By providing a hydrophilic, flexible, and biocompatible linkage, they effectively address fundamental challenges in drug development, including poor solubility, rapid clearance, and immunogenicity.[7][10] The quantitative data clearly demonstrates that the length and architecture of the PEG spacer are critical design parameters that can be modulated to optimize the pharmacokinetic profile and therapeutic efficacy of a bioconjugate.[9][14] A thorough understanding of their properties, coupled with robust experimental protocols and comprehensive characterization, is crucial for the successful design and development of next-generation bioconjugates for therapeutic and diagnostic applications.[3][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond mere protein inhibition to achieving targeted protein elimination.[1] These heterobifunctional molecules catalytically hijack the cell's intrinsic ubiquitin-proteasome system to degrade proteins of interest (POIs).[2] A PROTAC molecule is elegantly composed of three parts: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and connecting these two crucial elements, the chemical linker.[3][4][5] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][6] This technical guide provides a comprehensive overview of the PROTAC linker, detailing its functions, classification, and the structure-activity relationships that govern its performance. It includes consolidated quantitative data, detailed experimental protocols for key assays, and visualizations to illuminate the complex interplay of factors in rational PROTAC design.[1]
The Core Components of a PROTAC
A PROTAC molecule is a heterobifunctional compound comprised of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][7] The choice of ligands determines the target specificity, but the linker is a critical determinant of a PROTAC's overall success.[3]
The Multifaceted Function of the PROTAC Linker
The linker is not merely a tether but an active contributor to the PROTAC's mechanism of action.[1] Its characteristics influence virtually every aspect of PROTAC activity, from ternary complex stability to pharmacokinetic profiles.[4]
-
Enabling Ternary Complex Formation : The linker's foremost role is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][4][] The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the POI and E3 ligase within the complex.[3] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and is a prerequisite for efficient ubiquitination.[3][4] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[3][4]
-
Influencing Physicochemical Properties : The linker significantly contributes to the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[4] For instance, incorporating polyethylene glycol (PEG) chains can improve hydrophilicity and aqueous solubility, while alkyl chains tend to be more hydrophobic.[7][9][10]
-
Impacting Pharmacokinetics (PK) and Drug-Metabolism (DMPK) : The linker is a key contributor to the overall DMPK profile of the PROTAC.[3] Strategic modifications, such as introducing fluorine atoms or replacing metabolically liable groups, can be used to improve metabolic stability and other pharmacokinetic parameters.[3]
Classification of PROTAC Linkers
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design and is often empirically optimized for each specific POI and E3 ligase pair.[4][7]
-
Flexible Linkers : These are the most common type used in early-stage PROTAC development due to their synthetic tractability.[3]
-
Alkyl Chains : Simple hydrocarbon chains are a common starting point, offering a high degree of conformational flexibility.[3] However, they are typically hydrophobic, which can negatively impact solubility.[1][7]
-
Polyethylene Glycol (PEG) Chains : PEG linkers are widely used and can improve the solubility and permeability of PROTACs.[3][7] The ethylene glycol units provide polarity and can engage in hydrogen bonding.[3] Over 50% of reported PROTACs use PEG-based linkers.[1]
-
Advantages : They are synthetically accessible and their flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[3]
-
Disadvantages : High flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3][11]
-
-
Rigid Linkers : These linkers incorporate cyclic structures (e.g., piperazine, piperidine, phenyl rings) or unsaturated bonds (e.g., alkynes) to restrict conformational freedom.[1][7]
-
Triazole-Containing Linkers : Often synthesized via "click chemistry," the resulting triazole ring is stable, rigid, and metabolically robust.[1][7]
-
Advantages : They can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[1][11]
-
Disadvantages : They are often more synthetically challenging to prepare, and the lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[3]
-
-
"Smart" or Functional Linkers : Recent innovations have led to linkers with additional functionalities.[4] This includes photoswitchable linkers, often using an azobenzene group, that can be reversibly isomerized by light to control PROTAC activity with spatiotemporal precision.[]
Quantitative Analysis of Linker Performance
The optimization of a PROTAC is an empirical process where the linker is systematically modified to achieve maximal degradation of the target protein.[1][] Efficacy is typically measured by DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum percentage of degradation).[1][9] The following tables summarize quantitative data illustrating the impact of linker design.
Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation [13][14]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Notes |
|---|---|---|---|---|---|
| 11 | Alkyl-based | 12 | < 100 | > 90 | Effective degradation |
| 12 | Alkyl-based | 16 | < 100 | > 90 | Optimal length in this series |
| 13 | Alkyl-based | 19 | ~100-300 | ~80 | Showed effective degradation |
| 14 | Alkyl-based | 21 | > 1000 | < 50 | Less effective compared to shorter linkers |
Note: Data is estimated from graphical representations in the cited literature.[14]
Table 2: Impact of Linker Composition on BRD4 Degradation [15]
| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) | Notes |
|---|---|---|---|---|
| Compound A | PEG-based | < 100 | > 90 | Highly potent degradation |
| Compound B | Alkyl-based | > 1000 | < 50 | Less effective compared to PEG-based linkers |
| Compound C | Rigidified Alkyl | < 100 | > 90 | Improved potency over flexible alkyl linkers |
Note: Values are representative and compiled for comparative purposes.[15]
PROTAC Mechanism of Action
PROTACs operate via an "event-driven" catalytic mechanism, hijacking the cell's ubiquitin-proteasome system (UPS).[6][]
-
Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ligase, forming a key ternary complex.[3]
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase (in complex with an E2-conjugating enzyme) to transfer ubiquitin (Ub) molecules to lysine residues on the POI surface.[3][]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[]
-
Recycling : The PROTAC is released after inducing ubiquitination and can go on to catalyze the degradation of another POI molecule.[2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.[10]
This assay is the most common method to directly quantify the reduction in the levels of the target protein following PROTAC treatment.[4][5]
-
Principle : Separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[10]
-
Methodology :
-
Cell Treatment : Plate cells and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set period (e.g., 4 to 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5][9]
-
Protein Quantification : Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.[5][14]
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][15]
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][15]
-
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation relative to the vehicle-treated control.[9][15]
-
These assays measure the ability of a PROTAC to induce the proximity of a POI and an E3 ligase, providing insight into the stability and cooperativity of the ternary complex.[5][16]
-
Principle : Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can directly measure the binding affinities and kinetics of the binary (PROTAC-POI, PROTAC-E3) and ternary complexes.[16]
-
General Methodology (SPR Example) :
-
Immobilization : Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.
-
Binary Interaction : Flow the PROTAC over the chip at various concentrations to measure the binding affinity and kinetics of the PROTAC-E3 ligase interaction.
-
Ternary Complex Formation : In a separate experiment, pre-incubate the PROTAC with the second protein partner (the POI) at a constant concentration. Flow this mixture over the E3-ligase-immobilized chip.
-
Data Analysis : An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex. The data can be analyzed to determine the cooperativity (alpha factor) of the complex formation. A value of alpha > 1 indicates positive cooperativity.[17]
-
Conclusion
The rational design of PROTAC linkers is a critical and multifaceted challenge in the development of effective protein degraders.[10] It has become increasingly clear that the linker's length, composition, and rigidity play a pivotal role in determining the efficacy and drug-like properties of these molecules.[6][18] While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid and functionalized linkers may pave the way for improved potency and pharmacokinetic properties through conformational control.[3][10] A systematic evaluation of a diverse range of linkers, using a combination of biophysical and cellular assays, is paramount to elucidating the structure-activity relationships that govern PROTAC efficiency and unlocking the full therapeutic potential of this transformative technology.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of NH2-PEG2-methyl acetate
NH2-PEG2-methyl acetate is a heterobifunctional linker molecule that has become integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a primary amine, a discrete two-unit polyethylene glycol (PEG) spacer, and a methyl ester, providing versatile reactive handles for covalent modification.[2] The discrete PEG spacer enhances solubility and biocompatibility, making this linker a valuable tool in chemical biology and drug discovery.[1]
This technical guide provides a comprehensive overview of the core physical and chemical properties of NH2-PEG2-methyl acetate, detailed experimental protocols for its use, and a discussion of its stability and reactivity.
Core Physical and Chemical Properties
The key physicochemical and spectroscopic properties of NH2-PEG2-methyl acetate and its common hydrochloride salt are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-[2-(2-aminoethoxy)ethoxy]acetate | [1][3] |
| Molecular Formula | C₇H₁₅NO₄ | [1][2][3][4][5] |
| Molecular Weight | 177.20 g/mol | [1][2][3][4][5] |
| CAS Number | 741235-80-3 | [1][4][5][6] |
| CAS Number (HCl salt) | 208647-73-8 | [6][7] |
| Appearance | Colorless to yellow oil/liquid or solid | [1][6] |
| Purity (as HCl salt) | ≥98.0% (by NMR) | [1] |
| Storage (Solid) | 2-8°C under an inert atmosphere | [2][6] |
| Storage (In Solution) | -20°C (up to 1 month) or -80°C (up to 6 months) | [2][7][8] |
Solubility
The solubility of NH2-PEG2-methyl acetate is dependent on its form (free base vs. salt) and the solvent. The hydrophilic PEG chain generally enhances solubility.[9][10] Quantitative data is available for the hydrochloride salt.
| Solvent/System | Concentration | Observations | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (468.03 mM) | Requires sonication. Hygroscopic DMSO can affect solubility. | [6][7][9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (11.70 mM) | A clear solution is formed after sonication. | [7][9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (11.70 mM) | A clear solution is formed after sonication. | [7][9] |
Spectroscopic Data
| Data Type | Description | Source |
| ¹H NMR | Consistent with the structure. Expected signals include a singlet for the methyl ester protons (~3.7 ppm), and multiplets for the ethylene glycol and ethylamine protons. | [1] |
| LC-MS | Consistent with the molecular weight and structure of the compound. | [1] |
| FTIR | Expected characteristic peaks for the amine (N-H stretching), ester (C=O stretching), and the prominent C-O-C stretching of the PEG backbone (~1100 cm⁻¹). | [1] |
Chemical Reactivity and Stability
The utility of NH2-PEG2-methyl acetate stems from its two terminal functional groups: the primary amine and the methyl ester.[2]
-
Primary Amine (-NH2): The primary amine is a nucleophile that serves as a key reactive handle for conjugation. It readily reacts with electrophilic functional groups such as N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[11] This is a common and robust method for coupling the linker to carboxylic acid-containing molecules.[10]
-
Methyl Ester (-COOCH₃): The methyl ester can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[2][8] This provides a second reactive handle for subsequent conjugation reactions, often used in the sequential synthesis of PROTACs.[1][6]
Stability Profile
The primary stability concern for NH2-PEG2-methyl acetate in solution is the hydrolysis of the methyl ester bond.[2][8]
-
pH-Dependent Hydrolysis: The stability of the methyl ester is highly dependent on pH. The rate of hydrolysis is significantly accelerated under both acidic (pH < 4) and basic (pH > 8) conditions.[8] For applications involving the amine group, a pH range of 6.5 to 7.5 is recommended to balance reactivity with minimizing ester hydrolysis.[8][11]
-
Degradation Pathway: The main degradation pathway is the cleavage of the ester bond, yielding the corresponding carboxylic acid and methanol.[8] The PEG linker itself is generally stable but can be susceptible to oxidation.[2]
-
Storage and Handling: To ensure maximum stability, stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO and stored at -80°C for long-term use.[8] It is crucial to avoid repeated freeze-thaw cycles and to allow vials to warm to room temperature before opening to prevent moisture condensation.[8][11]
Experimental Protocols
The following are detailed methodologies for key experiments involving NH2-PEG2-methyl acetate.
Protocol 1: Assessment of Hydrolytic Stability
This protocol can be used to determine the rate of hydrolysis of NH2-PEG2-methyl acetate at different pH values.[2]
Objective: To quantify the rate of hydrolysis at pH 4.0, 7.0, and 9.0 at 37°C.[2]
Materials:
-
NH2-PEG2-methyl acetate
-
Acetonitrile (HPLC grade)
-
pH 4.0, 7.0, and 9.0 buffers
-
HPLC system with a suitable detector (e.g., UV or CAD)
-
Thermostated incubator
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of NH2-PEG2-methyl acetate in acetonitrile.[2]
-
Preparation of Study Samples: For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of acetonitrile is less than 5%. Prepare samples in triplicate.[2]
-
Incubation: Place the samples in an incubator at 37°C.[2]
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[2]
-
Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the NH2-PEG2-methyl acetate peak and the appearance of the carboxylic acid degradation product.[2]
-
Data Analysis: Calculate the percentage of NH2-PEG2-methyl acetate remaining at each time point relative to t=0. Determine the first-order degradation rate constant (k) and the half-life (t₁/₂) for each pH condition using the formula: t₁/₂ = 0.693 / k.[2]
Protocol 2: Amine Conjugation to a Carboxylic Acid using EDC/NHS Chemistry
This protocol provides a general method for covalently linking NH2-PEG2-methyl acetate to a target molecule via an amide bond.[2]
Objective: To conjugate the primary amine of NH2-PEG2-methyl acetate to a carboxylic acid.[2]
Materials:
-
Carboxylic acid-containing target molecule
-
NH2-PEG2-methyl acetate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Amine-free buffer (e.g., 20 mM HEPES, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMF or DMSO
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the amine-free buffer. Add a 5 to 10-fold molar excess of EDC and NHS. Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.[2]
-
Conjugation Reaction: Prepare a solution of NH2-PEG2-methyl acetate in the reaction buffer or an anhydrous solvent like DMF or DMSO. Add this solution to the activated carboxylic acid mixture.[2]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[2]
-
Quenching: Add a small volume of quenching buffer to stop the reaction. Incubate for 15 minutes.[2]
-
Purification: Purify the resulting conjugate using a suitable method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.[2]
-
Characterization: Confirm successful conjugation using techniques like mass spectrometry (MS) or NMR spectroscopy.[2]
Protocol 3: Synthesis of a PROTAC Linker Intermediate using HATU Coupling
This protocol outlines a common workflow for the synthesis of a PROTAC, where NH2-PEG2-methyl acetate is coupled to a ligand containing a carboxylic acid.[1][6][10]
Objective: To perform an amide coupling reaction between a carboxylic acid-containing ligand and NH2-PEG2-methyl acetate.
Materials:
-
Ligand-COOH (1.0 equivalent)
-
NH2-PEG2-methyl acetate (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Activation: Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF under an inert atmosphere. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.[1][6][10]
-
Coupling: Add a solution of NH2-PEG2-methyl acetate (1.1 eq) in anhydrous DMF to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.[1][6]
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[1][10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting intermediate by flash column chromatography.[1][6][10]
-
Hydrolysis (Next Step): The purified methyl ester intermediate can then be hydrolyzed using a base like LiOH in a solvent mixture (e.g., THF/water) to yield the carboxylic acid, ready for coupling to the second ligand.[6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NH2-PEG2-methyl acetate | C7H15NO4 | CID 23518391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NH2-PEG2-methyl acetate | Ambeed.com [ambeed.com]
- 5. NH2-PEG2-methyl acetate|CAS 741235-80-3|DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for NH2-PEG2-methyl acetate hydrochloride Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG2-methyl acetate hydrochloride is a heterobifunctional linker molecule widely used in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a primary amine and a methyl ester, separated by a discrete two-unit polyethylene glycol (PEG) chain. This configuration provides a versatile platform for covalently linking two different molecules. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1]
The primary amine serves as a nucleophile that can react with activated carboxylic acids to form stable amide bonds. The methyl ester can be hydrolyzed to a carboxylic acid, which then becomes a reactive handle for conjugation to an amine-containing molecule. This dual functionality allows for a stepwise and controlled synthesis of complex biomolecules.
This document provides detailed protocols for the two primary conjugation strategies involving this compound, along with expected outcomes and troubleshooting advice.
Data Presentation
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride | [1] |
| Molecular Formula | C₇H₁₅NO₄ · HCl | [1] |
| Molecular Weight | 213.66 g/mol (hydrochloride salt) | [1] |
| CAS Number | 741235-80-3 | [1] |
| Appearance | Colorless to yellow oil/liquid | [1] |
| Purity | ≥98.0% (by NMR) | [1] |
Solubility
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (468.03 mM) | May require ultrasonication. |
| In Vivo Formulation | 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. |
Data presented is for the hydrochloride salt of NH2-PEG2-methyl acetate.[1]
Factors Influencing Reaction Yield and Stability
| Parameter | Condition | Effect on Amide Coupling (Amine Reaction) | Effect on Ester Stability | Source(s) |
| pH | Acidic (< 6.5) | Low yield (amine is protonated and less nucleophilic). | More stable. | [2][3] |
| Neutral (7.2 - 8.5) | Optimal for reaction with NHS esters. | Hydrolysis rate increases with pH. | [2][4] | |
| Basic (> 9.0) | High initial reactivity, but rapid hydrolysis of NHS esters reduces yield. | Rapid hydrolysis (saponification). | [2][4] | |
| Temperature | 4°C | Slower reaction rate, but can minimize hydrolysis of esters. | More stable. | [2][4] |
| Room Temperature | Faster reaction rate, suitable for many conjugations. | Increased rate of hydrolysis compared to 4°C. | [2][4] | |
| Coupling Agents | HATU | Efficient for amide bond formation in organic solvents. | Not directly applicable. | [1] |
| EDC/NHS | Common for aqueous and organic systems; NHS esters are prone to hydrolysis. | Not directly applicable. | [5] | |
| Buffers | Amine-free (e.g., PBS, HEPES, Borate) | Recommended to avoid competing reactions. | Buffer species can influence hydrolysis rates. | [2] |
| Amine-containing (e.g., Tris, Glycine) | Reduces yield by competing with the PEG-amine. | Can be used to quench reactions. | [2][5] |
Experimental Protocols
Protocol 1: Amide Bond Formation via Reaction of the Primary Amine
This protocol describes the conjugation of the primary amine of NH2-PEG2-methyl acetate to a molecule containing a carboxylic acid using a peptide coupling agent like HATU. This is a common step in the synthesis of PROTACs.[1]
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon gas
-
Ethyl acetate
-
5% Lithium chloride (LiCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Equipment for flash column chromatography or preparative HPLC
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Note: If starting with the hydrochloride salt of NH2-PEG2-methyl acetate, an additional equivalent of base is needed to neutralize the salt.
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.[1]
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add DIPEA (1.1 equivalents).
-
Add the NH2-PEG2-methyl acetate solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide conjugate.[1]
Expected Outcome:
This reaction typically results in a moderate to high yield (60-90%) of the desired conjugate, depending on the specific substrates and purification method.[6] The final product should be characterized by LC-MS to confirm the correct mass and by NMR to verify the structure.
Protocol 2: Hydrolysis of the Methyl Ester to a Carboxylic Acid
This protocol describes the conversion of the methyl ester of an NH2-PEG2-methyl acetate conjugate into a carboxylic acid, which can then be used for subsequent conjugation to an amine-containing molecule.[1]
Materials:
-
Methyl ester-containing PEG conjugate (from Protocol 1)
-
Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl ester-containing PEG conjugate (1.0 equivalent) in a mixture of methanol and water (or THF and water).[1]
-
Stir the reaction at room temperature until the hydrolysis is complete. Monitor the reaction by LC-MS for the disappearance of the starting material (typically 2-4 hours).[1][8]
-
Carefully neutralize the reaction mixture with 1N HCl to a pH of ~3-4.[8]
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid-functionalized PEG conjugate.[1]
Expected Outcome:
Ester hydrolysis under basic conditions is generally a high-yielding reaction.[9] The product should be characterized by LC-MS to confirm the mass change corresponding to the conversion of the methyl ester to a carboxylic acid.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
Application Notes and Protocols for Protein PEGylation using NH2-PEG2-methyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a cornerstone strategy in biopharmaceutical development.[1] This modification can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can prolong their circulation half-life, improve stability, reduce immunogenicity, and increase solubility.[1][2] NH2-PEG2-methyl acetate is a short, heterobifunctional PEG linker that provides a discrete PEG spacer, offering a precise way to modify proteins. Its terminal primary amine allows for conjugation to carboxyl groups on a protein, typically on aspartic acid or glutamic acid residues, or the C-terminus, via amide bond formation.[3]
These application notes provide a comprehensive guide to using NH2-PEG2-methyl acetate for protein PEGylation, including detailed experimental protocols, data on the effects of short-chain PEGylation, and a relevant signaling pathway illustration.
Physicochemical Properties of NH2-PEG2-methyl acetate
A clear understanding of the properties of the PEGylating agent is crucial for successful conjugation.
| Property | Value |
| IUPAC Name | methyl 2-[2-(2-aminoethoxy)ethoxy]acetate |
| Molecular Formula | C₇H₁₅NO₄ |
| Molecular Weight | 177.20 g/mol |
| Appearance | Colorless to yellow oil/liquid |
| Solubility | Soluble in DMSO, DMF |
Effects of Short-Chain PEGylation on Protein Properties
While long PEG chains are often used to significantly increase the hydrodynamic radius of a protein, short-chain PEGs, such as that provided by NH2-PEG2-methyl acetate, can also offer distinct advantages. The impact of PEGylation is dependent on the specific protein, the site of PEGylation, and the length of the PEG chain.[4]
| Parameter | Effect of Short-Chain PEGylation | References |
| Conformational Stability | Can increase conformational stability. The extent of stabilization is highly dependent on the PEGylation site. | [5] |
| Thermal Stability | Generally increases thermal stability and the ability to refold correctly after denaturation. | [6] |
| Proteolytic Resistance | Can offer protection against proteolytic degradation, although the effect may be less pronounced than with longer PEG chains. | [7] |
| Solubility | Generally increases the solubility of the protein. | [1] |
| Aggregation | Can significantly decrease the propensity of proteins to aggregate, particularly upon heat stress. | [4] |
| Immunogenicity | May reduce immunogenicity by masking epitopes on the protein surface. | [1] |
Experimental Protocols
This section provides a detailed protocol for the conjugation of NH2-PEG2-methyl acetate to a protein's carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials and Reagents
-
Protein of interest (in a carboxyl- and amine-free buffer, e.g., MES or PBS)
-
NH2-PEG2-methyl acetate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
-
Analytical instruments for characterization (e.g., SDS-PAGE, Mass Spectrometry)
Experimental Workflow
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of PEGylation on the strength of protein surface salt bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of PEGylation on the stability of small therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Functionalization with Amino-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with amino-terminated polyethylene glycol (amino-PEG) linkers is a critical technique in biotechnology and drug development. This process creates a hydrophilic and biocompatible surface coating that minimizes non-specific protein adsorption, enhances in vivo circulation times for nanoparticles, and provides reactive sites for the covalent attachment of biomolecules.[1][2][3] This "stealth" property is crucial for applications such as implantable devices, drug delivery systems, and diagnostic platforms.[1][2] These notes provide detailed protocols for the functionalization of common substrates with amino-PEG linkers, along with methods for their characterization.
Core Concepts and Applications
The primary amine groups (-NH₂) on the terminus of the PEG chain serve as versatile handles for bioconjugation.[4][5] They can be covalently linked to surfaces functionalized with carboxylic acids or N-hydroxysuccinimide (NHS) esters.[3][6] The PEG component, a hydrophilic and non-immunogenic polymer, forms a hydration layer that sterically hinders the approach of proteins and other biomolecules, thereby preventing biofouling.[1][7]
Key Applications Include:
-
Reduced Non-Specific Binding: Essential for biosensors, microarrays, and in vivo applications to improve signal-to-noise ratio and prevent unwanted biological interactions.[1]
-
Enhanced Biocompatibility: Improves the performance and longevity of implantable medical devices by reducing the foreign body response.[1]
-
Prolonged Systemic Circulation: PEGylated nanoparticles exhibit longer circulation half-lives, leading to improved drug accumulation at target sites through the enhanced permeability and retention (EPR) effect.[2][3]
-
Targeted Drug Delivery: The terminal amine can be used to conjugate targeting ligands such as antibodies or peptides to direct nanoparticles to specific cells or tissues.[8]
Experimental Protocols
This section details two common protocols for the covalent attachment of amino-PEG linkers to surfaces: functionalization of a carboxylated surface and functionalization of a pre-activated NHS-ester surface.
Protocol 1: Functionalization of Carboxylated Surfaces via EDC/NHS Chemistry
This protocol is widely used for modifying surfaces that possess or have been modified to present carboxylic acid groups. The process involves the activation of the carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate, which then readily reacts with the primary amines of the amino-PEG linker.[1][9]
Materials:
-
Carboxylated substrate (e.g., carboxyl-functionalized glass slide, nanoparticles)
-
Amino-PEG linker (e.g., Amino-PEG-Amine, m-PEG-Amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0[1][10]
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0[1][10]
-
Quenching Solution: 1 M Ethanolamine or Hydroxylamine, pH 8.5[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for dissolving reagents if necessary)[10]
-
Deionized (DI) water
Procedure:
-
Substrate Preparation:
-
Ensure the carboxylated substrate is clean and dry. For nanoparticles, disperse them in the Activation Buffer to a concentration of 1-10 mg/mL.[2]
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL or a 2-10 mM final concentration) and NHS (e.g., 5 mg/mL or a 5-25 mM final concentration) in Activation Buffer immediately before use.[1][3]
-
Immerse the carboxylated substrate in the EDC/NHS solution (or add the solutions to the nanoparticle suspension).
-
Incubate for 15-30 minutes at room temperature with gentle agitation.[1][3]
-
-
Washing (for solid substrates and nanoparticles):
-
Remove the substrate from the activation solution and rinse thoroughly with Coupling Buffer.
-
For nanoparticles, centrifuge to pellet the activated particles, remove the supernatant, and resuspend in Coupling Buffer.[3]
-
-
Coupling of Amino-PEG Linker:
-
Prepare a solution of the amino-PEG linker (e.g., 10 mg/mL) in Coupling Buffer. A 10- to 50-fold molar excess of the PEG linker is often recommended for nanoparticle conjugation.[2]
-
Immerse the activated substrate in the amino-PEG solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
-
Quenching and Final Washing:
-
Remove the substrate from the PEG solution and rinse with Coupling Buffer.
-
Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any unreacted NHS-esters.[1]
-
Rinse the substrate thoroughly with DI water.
-
Dry the functionalized substrate under a stream of nitrogen.[1]
-
For nanoparticles, purify by repeated centrifugation and resuspension in a suitable buffer or by dialysis.[2]
-
Protocol 2: Functionalization of NHS-Ester Activated Surfaces
This is a more direct method where the amino-PEG linker reacts with a commercially available or pre-activated NHS-ester functionalized surface.
Materials:
-
NHS-ester activated substrate
-
Amino-PEG linker
-
Reaction Buffer: Amine-free buffer, pH 7.2-9.0 (e.g., PBS, HEPES, or borate buffer)[3][6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[3]
-
Washing Buffer: PBS or other suitable buffer
-
Anhydrous DMF or DMSO (for dissolving reagents if necessary)
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Final Washing and Storage:
-
Wash the PEGylated substrate three times with the Washing Buffer to remove unreacted reagents.[3]
-
For nanoparticles, use centrifugation for washing steps.
-
Store the functionalized substrate in an appropriate buffer.
-
Substrate Pre-functionalization: Silanization of Glass Surfaces
To introduce amine or carboxyl groups onto glass or silicon-based substrates, a common first step is silanization.[11]
Protocol for Aminosilanization with APTES:
-
Cleaning: Thoroughly clean the glass substrate (e.g., with piranha solution or plasma cleaning).
-
Silanization: Immerse the cleaned and dried substrate in a 5% solution of (3-Aminopropyl)triethoxysilane (APTES) in an anhydrous solvent like acetone or toluene for 30-60 minutes.[12][13]
-
Washing: Rinse the substrate with the anhydrous solvent, followed by ethanol, and then DI water.[1]
-
Curing: Bake the substrate at 110°C for 30 minutes to cure the APTES layer.[1]
The resulting amine-functionalized surface can then be further modified, for example, by reacting with succinic anhydride to introduce carboxyl groups for subsequent PEGylation via Protocol 1.[1]
Data Presentation: Characterization of Functionalized Surfaces
The success of surface functionalization can be quantified using various analytical techniques.
Table 1: Physicochemical Characterization of PEGylated Surfaces
| Technique | Measured Parameter | Expected Outcome for Successful PEGylation | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (C, O, N, Si) | Increase in C-O peak intensity, appearance of N 1s peak. | [7][14] |
| Spectroscopic Ellipsometry | Layer Thickness | Increase in layer thickness (e.g., ~1 nm for 0.3 kDa PEG, ~5 nm for 5 kDa PEG). | [7][14] |
| Contact Angle Goniometry | Water Contact Angle | Decrease in water contact angle, indicating increased hydrophilicity. | [15] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (for nanoparticles) | Increase in hydrodynamic diameter. | [8][16] |
| Zeta Potential | Surface Charge (for nanoparticles) | Shift in zeta potential towards neutral. | [8][17] |
| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | Changes in surface topography. | [18] |
Table 2: Representative Data for Functionalized Nanoparticles
| Nanoparticle Type | Modification Step | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Gold Nanoparticles (AuNPs) | Bare (Citrate-capped) | ~30 | -35 | [8] |
| Amino-PEG10-Amine Functionalized | ~45 | -5 | [8] | |
| Iron Oxide Nanoparticles (IONPs) | Bare | ~50 | +25 | [8] |
| Amino-PEG10-Amine Functionalized | ~65 | +10 | [8] |
Visualizations
Experimental Workflow for Surface Functionalization
Caption: Workflow for covalent surface functionalization with amino-PEG linkers.
Mechanism of Amine Coupling to a Carboxylated Surface
Caption: EDC/NHS chemistry for coupling amino-PEG to a carboxylated surface.
Biological Interaction of PEGylated Nanoparticles
Caption: The "stealth" effect of PEGylation reducing protein adsorption and clearance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Silanization - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. Surface functionalization of bioactive glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for NH2-PEG2-methyl acetate hydrochloride in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component, influencing the PROTAC's efficacy by modulating its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.
Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] NH2-PEG2-methyl acetate hydrochloride is a bifunctional PEG linker featuring a primary amine and a methyl ester, separated by a two-unit PEG chain. This configuration offers a versatile scaffold for the synthesis of PROTACs, providing a balance of flexibility and length that can be optimal for inducing protein degradation. The primary amine allows for covalent attachment to a carboxyl group on one of the ligands, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent coupling to the other ligand.
These application notes provide a comprehensive guide to the utilization of this compound in PROTAC synthesis, complete with detailed experimental protocols, illustrative quantitative data, and diagrams of the relevant biological pathways and experimental workflows.
Signaling Pathway: The PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
Downstream Signaling: Impact of BRD4 Degradation
The degradation of specific proteins can have profound effects on cellular signaling pathways. For instance, Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that regulates the transcription of oncogenes like MYC. PROTAC-mediated degradation of BRD4 has been shown to downregulate MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.[3]
References
Application Notes and Protocols for NH2-PEG2-methyl acetate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the successful coupling of NH2-PEG2-methyl acetate, a versatile heterobifunctional linker. This linker is integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] Its discrete polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, while the terminal primary amine and methyl ester groups offer versatile handles for covalent modification.[1]
Core Principles of NH2-PEG2-methyl acetate Coupling
The primary amine (-NH2) of NH2-PEG2-methyl acetate is a nucleophile that readily reacts with electrophilic functional groups to form stable covalent bonds. The two most common coupling strategies involve reactions with carboxylic acids and N-hydroxysuccinimide (NHS) esters, both resulting in the formation of a stable amide bond.[2][4]
1. Amide Bond Formation with Carboxylic Acids: This is a widely used method, typically facilitated by a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2] The activated carboxylic acid then readily reacts with the primary amine of the PEG linker.
2. Reaction with NHS Esters: Pre-activated NHS esters are also common reaction partners for the primary amine of NH2-PEG2-methyl acetate. This reaction is a nucleophilic acyl substitution that proceeds efficiently at neutral to slightly basic pH to form a stable amide bond.[4][5]
Key Applications
NH2-PEG2-methyl acetate is a crucial building block in the synthesis of complex biomolecules:
-
PROTACs: This linker is frequently used to connect a target protein ligand and an E3 ubiquitin ligase ligand, forming a PROTAC that induces the degradation of the target protein.[1][2][6]
-
ADCs: In the development of ADCs, this linker can be used to attach a cytotoxic payload to an antibody.[3]
-
Bioconjugation: The primary amine allows for the PEGylation of proteins, peptides, and other biomolecules, which can improve their solubility, stability, and pharmacokinetic profiles.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving NH2-PEG2-methyl acetate.
Protocol 1: Amide Bond Formation with a Carboxylic Acid using HATU
This protocol describes the coupling of the primary amine of NH2-PEG2-methyl acetate to a molecule containing a carboxylic acid using HATU as the coupling agent.[1]
Materials:
-
NH2-PEG2-methyl acetate
-
Carboxylic acid-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]
-
Add a solution of NH2-PEG2-methyl acetate (1.1 eq) in anhydrous DMF to the reaction mixture.[1]
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress by LC-MS.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide conjugate.[1]
Protocol 2: Amide Bond Formation with a Carboxylic Acid using EDC/NHS
This protocol outlines the coupling of NH2-PEG2-methyl acetate to a carboxylic acid-containing molecule using EDC and NHS.[2][7]
Materials:
-
NH2-PEG2-methyl acetate
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5)[2]
-
Coupling Buffer (e.g., PBS, pH 7.4)[2]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]
-
Anhydrous DMF or DMSO
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC, NHS, and NH2-PEG2-methyl acetate to room temperature before opening.[2]
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.[2]
-
Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.[2]
-
Prepare a solution of NH2-PEG2-methyl acetate in Coupling Buffer.[2]
-
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
Add the desired molar excess of the NH2-PEG2-methyl acetate solution to the activated carboxylic acid.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[7]
-
-
Quenching:
-
Purification:
-
Purify the final conjugate using a suitable method such as reverse-phase HPLC or flash column chromatography.[2]
-
Protocol 3: Reaction with an NHS-Ester Activated Molecule
This protocol details the reaction of NH2-PEG2-methyl acetate with a pre-activated NHS-ester.[5]
Materials:
-
NH2-PEG2-methyl acetate
-
NHS-activated molecule
-
Reaction Buffer (e.g., PBS, pH 7.2-8.5)[5]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare the Amine-PEG Solution:
-
Conjugation Reaction:
-
Dissolve the NHS-activated molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).[5]
-
Add the desired molar excess of the NH2-PEG2-methyl acetate solution to the activated molecule solution. A 5- to 20-fold molar excess is a common starting point.[5]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.[5]
-
-
Quench the Reaction (Optional):
-
Purification:
-
Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate chromatography method such as size-exclusion or ion-exchange chromatography.[5]
-
Data Presentation
Table 1: Summary of Reaction Conditions for Amide Bond Formation with Carboxylic Acids
| Parameter | HATU Coupling | EDC/NHS Coupling |
| Coupling Agent | HATU | EDC |
| Additive | DIPEA | NHS |
| Stoichiometry (Molecule:Coupling Agent:Additive) | 1 : 1.2 : 2.0 (DIPEA) | 1 : 2 : 1.2 |
| Solvent | Anhydrous DMF | Aqueous Buffer/DMF/DMSO |
| pH (Activation) | N/A (Anhydrous) | 4.5 - 6.0 |
| pH (Coupling) | N/A (Anhydrous) | 7.4 |
| Reaction Time | 2 - 12 hours | 2 hours (RT) to overnight (4°C) |
| Temperature | Room Temperature | Room Temperature or 4°C |
Table 2: Summary of Reaction Conditions for Coupling with NHS Esters
| Parameter | Value |
| Molar Excess of NH2-PEG2-methyl acetate | 5- to 20-fold |
| Solvent | Aqueous Buffer (e.g., PBS) |
| pH | 7.2 - 8.5 |
| Reaction Time | 1 - 2 hours (RT) or 2 - 4 hours (4°C) |
| Temperature | Room Temperature or 4°C |
Mandatory Visualizations
Caption: General reaction scheme for amide bond formation.
Caption: Experimental workflow for carboxylic acid coupling.
References
Revolutionizing Bioconjugation: A Guide to Amine-Reactive PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of bioconjugation techniques utilizing amine-reactive polyethylene glycol (PEG) reagents. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and antibodies, is a cornerstone of modern biopharmaceutical development. It offers a powerful method to enhance the therapeutic properties of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles. Key advantages include increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2] This guide will delve into the fundamental principles, detailed experimental protocols, and critical parameters for successful amine-reactive PEGylation.
The Chemistry of Amine-Reactive PEGylation
The most prevalent method for amine-reactive PEGylation employs N-hydroxysuccinimide (NHS) esters of PEG.[3] This chemistry targets primary amines (–NH₂), which are readily available on the surface of most proteins, primarily at the N-terminus and the ε-amino group of lysine residues.[4] The reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide as a byproduct.[5][6]
The efficiency of this reaction is critically dependent on the pH of the reaction buffer. A neutral to slightly basic pH (typically 7.2-8.5) is optimal to ensure a sufficient concentration of deprotonated, nucleophilic amines.[2][7] However, a competing reaction, the hydrolysis of the NHS ester by water, also accelerates at higher pH. This hydrolysis renders the PEG reagent inactive.[3] Therefore, precise control of the reaction pH is paramount to maximize conjugation efficiency while minimizing hydrolysis.[8]
Quantitative Parameters for Optimal PEGylation
The success of a PEGylation reaction is a multifactorial outcome. The following tables summarize key quantitative data and parameters that influence the efficiency and outcome of the conjugation process.
Table 1: Effect of pH on NHS Ester Stability and Reaction Rate
| pH | Half-life of NHS Ester (at 4°C) | Implication |
| 7.0 | 4 - 5 hours | Slower reaction with amines, but the NHS ester is more stable, allowing for longer reaction times.[2][7] |
| 7.4 | > 120 minutes | A good balance between amine reactivity and NHS ester stability, often used as a starting point.[8] |
| 8.0 | ~20 minutes | Faster reaction with amines, but also a significantly increased rate of hydrolysis.[8] |
| 8.5 | ~10 minutes | Very rapid reaction with amines, but also very rapid hydrolysis, requiring precise timing.[9] |
| 9.0 | < 9 minutes | Extremely fast reaction and hydrolysis; the reaction often reaches completion within 10 minutes.[8] |
Table 2: Influence of Molar Ratio on Degree of PEGylation
| Molar Ratio (PEG:Protein) | Typical Degree of PEGylation (PEGs per Protein) | Notes |
| 5:1 to 10:1 | Low to moderate | A common starting point for optimization, especially for proteins with many available amines.[10] |
| 20:1 | Moderate to high (e.g., 4-6 PEGs per IgG) | Often used for antibodies (1-10 mg/mL) to achieve a good balance of PEGylation without significant loss of activity.[1] Dilute protein solutions may require a higher excess.[1] |
| >20:1 | High | May be necessary for less reactive proteins or to achieve a high degree of PEGylation, but increases the risk of protein aggregation and loss of biological activity.[11] |
Experimental Protocols
This section provides detailed protocols for the conjugation of amine-reactive PEG-NHS esters to proteins and antibodies, followed by purification of the resulting conjugates.
Pre-Reaction Preparations: Reagent Handling and Buffer Exchange
Critical Considerations:
-
Reagent Handling: PEG-NHS esters are highly sensitive to moisture. They should be stored at -20°C with a desiccant. Before use, the vial must be equilibrated to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[1][12]
-
Buffer Selection: The protein solution must be in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the PEG-NHS ester and must be avoided.[3] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH between 7.2 and 8.5.[2][6] If necessary, perform buffer exchange using dialysis or a desalting column.[5]
Protocol 1: General Procedure for Protein PEGylation
This protocol outlines a general procedure for conjugating a PEG-NHS ester to a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Purification system (e.g., size-exclusion chromatography columns)
Procedure:
-
Prepare Protein Solution: Ensure the protein is at the desired concentration in the appropriate amine-free reaction buffer.
-
Prepare PEG-NHS Ester Solution: Immediately before use, dissolve the calculated amount of PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[12]
-
Initiate Conjugation: Slowly add the PEG-NHS ester stock solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[1]
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[1] The optimal time and temperature may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes to ensure any unreacted PEG-NHS ester is hydrolyzed.
-
Purify Conjugate: Proceed immediately to the purification of the PEGylated protein to remove unreacted PEG, byproducts, and unreacted protein.
Protocol 2: Purification of PEGylated Proteins
The reaction mixture will contain a heterogeneous mixture of PEGylated protein (with varying degrees of PEGylation), unreacted protein, excess PEG reagent, and hydrolysis byproducts.[] Purification is a critical step to obtain a homogenous product.
Common Purification Techniques:
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating PEGylated conjugates from unreacted protein and smaller PEG reagents based on their hydrodynamic radius.[][14] The larger PEGylated proteins elute earlier than the smaller, unreacted components.[15]
-
Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with an IEX resin.[16] This change in charge can be exploited to separate PEGylated from non-PEGylated proteins and, in some cases, to separate positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): The attachment of hydrophilic PEG chains generally decreases a protein's hydrophobicity. HIC can be used as a polishing step for higher resolution purification.[][14]
General SEC Purification Protocol:
-
Equilibrate the Column: Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the Sample: Load the quenched reaction mixture onto the column.
-
Elute and Collect Fractions: Elute the sample with the equilibration buffer and collect fractions.
-
Analyze Fractions: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
-
Pool and Concentrate: Pool the desired fractions and concentrate the purified PEGylated protein using an appropriate method (e.g., centrifugal ultrafiltration).
Characterization of PEGylated Conjugates
Thorough characterization of the PEGylated product is essential to ensure quality and consistency.
Key Characterization Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for determining the exact molecular weight of the PEGylated protein, which allows for the determination of the degree of PEGylation (the number of PEG chains attached).[17][18] Tandem MS (MS/MS) can be used to identify the specific sites of PEGylation.[17]
-
High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion HPLC (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) are used to assess the purity of the conjugate and quantify the amount of unreacted protein and free PEG.[19]
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation.
Troubleshooting Common Issues in Amine-Reactive PEGylation
Even with optimized protocols, challenges can arise during PEGylation. The following diagram outlines common problems and their potential solutions.
By carefully considering the chemical principles, optimizing reaction parameters, and employing robust purification and characterization techniques, researchers can successfully leverage amine-reactive PEGylation to develop novel and improved biotherapeutics.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Protein PEGylation [jenkemusa.com]
- 11. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of Short PEG Linkers in Advanced Drug Delivery Systems
Introduction to Short PEG Linkers in Drug Delivery
Polyethylene glycol (PEG) linkers are versatile, synthetic polymers composed of repeating ethylene oxide units that have become indispensable in the development of therapeutic drugs.[1][2][3] Short-chain PEG linkers, typically comprising 2 to 12 ethylene glycol units, are of particular interest due to their defined molecular weights (monodispersity), which allows for precise control over the physicochemical properties of the resulting drug conjugates.[1][4] This process, known as PEGylation, involves the covalent attachment of PEG chains to a drug molecule or carrier system, profoundly influencing the agent's pharmacokinetic and pharmacodynamic profiles.[5]
The primary advantages of incorporating short PEG linkers stem from their unique combination of hydrophilicity, biocompatibility, and structural flexibility.[1][6] These properties are leveraged to address common challenges in drug development, such as poor solubility of hydrophobic drugs, rapid clearance from the body, and immunogenicity.[1][2][7] By serving as more than just inert spacers, short PEG linkers are functional components that enhance the overall performance of complex therapeutics like antibody-drug conjugates (ADCs), small molecule-drug conjugates (SMDCs), and nanoparticle systems.[6][][9]
Core Principles and Key Advantages:
-
Improved Solubility and Stability: Many potent therapeutic agents are hydrophobic, leading to challenges in formulation and a tendency to aggregate in aqueous environments.[4][10] The inherent hydrophilicity of short PEG linkers significantly improves the solubility of these payloads, preventing aggregation and enhancing stability.[2][11]
-
Enhanced Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a drug, which reduces its rate of renal clearance and prolongs its circulation half-life.[5][10][12] This "stealth effect" also helps the drug evade uptake by the mononuclear phagocyte system, allowing for a greater opportunity to reach the target site.[1][5]
-
Reduced Immunogenicity: The flexible PEG chain can form a protective hydration shell around the therapeutic molecule, masking it from the immune system and thereby reducing the risk of an adverse immune response.[1][5]
-
Precise Property Modulation: Unlike polydisperse polymers, short, monodisperse PEG linkers allow for the creation of highly pure and well-defined bioconjugates.[4] This enables researchers to systematically study how linker length impacts a drug's properties and to fine-tune its design for optimal efficacy and safety.[6]
Data Presentation: Physicochemical and Pharmacokinetic Properties
Quantitative data from various studies underscore the impact of short PEG linkers on drug conjugate properties. The following tables summarize key performance metrics.
Table 1: Physicochemical Properties of Common Short PEG Linkers
This table outlines the fundamental physical characteristics of discrete PEG linkers, which are critical for the rational design of bioconjugates.
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |
| PEG2 | 2 | 88.11 | 7.6 | -0.84 |
| PEG3 | 3 | 132.16 | 11.1 | -1.13 |
| PEG4 | 4 | 176.21 | 14.6 | -1.42 |
| PEG6 | 6 | 264.32 | 21.6 | -2.00 |
| PEG8 | 8 | 352.42 | 28.6 | -2.58 |
| PEG12 | 12 | 528.63 | 42.6 | -3.74 |
Note: Calculated LogP values are estimates and indicate high hydrophilicity. Data synthesized from a technical guide by BenchChem.[4]
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
This table summarizes findings from a study on non-binding IgG conjugated to the cytotoxic agent MMAE, demonstrating how PEG linker length directly influences the clearance rate of the ADC in vivo.[10]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~4.2 | 2.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG24 | ~2.5 | 3.4 | Non-binding IgG-MMAE (DAR 8) |
Data synthesized from a study on non-binding IgG-MMAE conjugates with a drug-to-antibody ratio (DAR) of 8.[10] The trend suggests a significant decrease in clearance with increasing PEG length.
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of key processes and relationships in the application of PEG linkers.
Caption: Logical flow demonstrating how PEGylation improves therapeutic outcomes.[5]
Caption: Experimental workflow for ADC synthesis and evaluation.[10]
Caption: General signaling pathway of ADC action.[10]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of drug conjugates utilizing short PEG linkers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) with a Short PEG Linker
This protocol describes a common method for conjugating a cytotoxic payload to an antibody via a maleimide-functionalized PEG linker, targeting cysteine residues.
1. Materials and Reagents:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Maleimide-PEGn-Payload construct (e.g., Mal-PEG8-MMAE).
-
Conjugation Buffer: Phosphate buffer with EDTA (e.g., 50 mM Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0).
-
Quenching Reagent: N-acetylcysteine.
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).
-
Storage Buffer: Formulation buffer (e.g., Histidine buffer, pH 6.0).
2. Procedure:
-
Antibody Reduction:
-
Adjust the mAb concentration to 5-10 mg/mL in conjugation buffer.
-
Add a 2.5-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to partially reduce interchain disulfide bonds, exposing reactive thiol groups.
-
-
Linker-Payload Conjugation:
-
Dissolve the Maleimide-PEGn-Payload in a co-solvent like DMSO to create a 10 mM stock solution.
-
Add a 5 to 8-fold molar excess of the dissolved linker-payload to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The maleimide group will react with the free thiols on the antibody.[6]
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using an SEC column pre-equilibrated with the storage buffer.
-
Collect fractions corresponding to the monomeric antibody peak.
-
-
Characterization and Storage:
-
Pool the relevant fractions and determine the protein concentration (e.g., by A280nm).
-
Characterize the ADC as described in Protocol 2.
-
Store the purified ADC at 2-8°C or as required for stability.
-
Protocol 2: Characterization of a PEGylated ADC
This protocol outlines key analytical techniques to verify the quality and characteristics of the synthesized ADC.
1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker moieties. The PEG linker's hydrophilicity can modulate retention time.
-
Method:
-
Use a HIC column (e.g., Butyl-NPR).
-
Employ a mobile phase gradient, starting with a high salt concentration (e.g., 1.5 M ammonium sulfate in phosphate buffer) and decreasing to a low salt concentration (e.g., phosphate buffer).
-
Inject the ADC sample. Species with higher DAR (more hydrophobic) will elute later.
-
Calculate the average DAR by integrating the peak areas for each species (DAR0, DAR2, DAR4, etc.) and determining the weighted average.
-
2. Analysis of Aggregation by SEC-HPLC:
-
Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size. This method is used to quantify the percentage of high-molecular-weight species (aggregates).
-
Method:
-
Use an SEC column (e.g., TSKgel G3000SWxl).
-
Use an isocratic mobile phase (e.g., PBS, pH 7.4).
-
Inject the ADC sample and monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.
-
Calculate the percentage of monomer by dividing the monomer peak area by the total area of all peaks.
-
3. Confirmation of Identity by Mass Spectrometry (MS):
-
Principle: MS is used to determine the precise molecular weight of the light and heavy chains of the antibody, confirming successful conjugation.
-
Method:
-
Deglycosylate the ADC using an enzyme like PNGase F.
-
Reduce the ADC to separate the light and heavy chains using a reducing agent like DTT.
-
Analyze the sample using LC-MS (e.g., Q-TOF).
-
Deconvolute the resulting mass spectra to determine the masses of the light and heavy chains, which will show mass additions corresponding to the number of conjugated linker-payloads.
-
Protocol 3: In Vivo Evaluation of a PEGylated Drug Conjugate
This protocol provides a general workflow for assessing the biodistribution and efficacy of a PEGylated therapeutic in a tumor xenograft model.[13]
1. Materials and Animal Model:
-
PEGylated drug conjugate, non-PEGylated control, and vehicle control.
-
Tumor xenograft model: Immunocompromised mice (e.g., NOD-SCID) inoculated with a relevant human cancer cell line.[13]
2. Procedure:
-
Tumor Inoculation and Growth:
-
Dosing and Monitoring:
-
Administer the PEGylated conjugate, controls, and vehicle via a clinically relevant route (e.g., intravenous injection).
-
Measure tumor volume (using calipers) and animal body weight 2-3 times per week as an indicator of efficacy and toxicity, respectively.[13]
-
-
Biodistribution Study (Optional):
-
For biodistribution, use a radiolabeled or fluorescently tagged version of the conjugate.
-
At predetermined time points (e.g., 24, 48, 96 hours post-injection), euthanize a subset of animals.
-
Harvest tumors and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantify the amount of conjugate in each tissue using a gamma counter or fluorescence imaging system.
-
-
Data Analysis:
-
Plot tumor growth curves for each group to evaluate anti-tumor efficacy.
-
Analyze body weight changes to assess tolerability.
-
For biodistribution, calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ to determine the drug's distribution profile.
-
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. biochempeg.com [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Ester Hydrolysis of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing the ester hydrolysis of PEGylated compounds. Understanding the stability of the ester linkage is critical for drug delivery systems, as its cleavage can release the active pharmaceutical ingredient (API) from the polyethylene (B3416737) glycol (PEG) carrier. This document outlines the principles, protocols, and analytical methods for controlled ester hydrolysis.
Introduction to Ester Hydrolysis in PEGylated Compounds
PEGylation, the process of covalently attaching PEG chains to molecules, often utilizes ester linkages to create prodrugs or to temporarily modify a compound's properties. The hydrolysis of this ester bond is a key mechanism for drug release. This cleavage can be triggered by changes in pH, temperature, or the presence of specific enzymes, leading to the release of the native compound.[1][2] The rate of hydrolysis is influenced by several factors, including the chemical structure of the ester linkage, the molecular weight of the PEG, and the surrounding microenvironment.[3]
There are three primary methods for inducing ester hydrolysis:
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out in the presence of a dilute acid and an excess of water to drive the equilibrium towards the carboxylic acid and alcohol products.[4][5]
-
Base-Catalyzed Hydrolysis (Saponification): This method is generally faster and irreversible, proceeding to completion.[4][5] It involves heating the PEGylated compound with a dilute alkali solution, such as sodium hydroxide (B78521).[5][6]
-
Enzymatic Hydrolysis: Specific enzymes, such as esterases, can catalyze the hydrolysis of ester bonds.[1][7][8] This approach offers high specificity and is relevant for in vivo degradation studies.
Key Experimental Considerations
Successful and reproducible ester hydrolysis experiments require careful control of several parameters:
-
pH: The rate of hydrolysis is highly dependent on pH. Basic conditions significantly accelerate the reaction compared to acidic or neutral conditions.[2][9]
-
Temperature: Elevated temperatures increase the rate of hydrolysis.[2]
-
Buffer System: The choice of buffer is critical, especially for enzymatic reactions. For non-enzymatic hydrolysis, ensure the buffer does not interfere with the reaction. Amine-containing buffers like Tris should be avoided in reactions involving NHS esters as they can compete with the hydrolysis reaction.[9][10]
-
Solvent: While aqueous solutions are common, organic solvents like DMSO or DMF may be used to dissolve the PEGylated compound initially.[10]
-
Monitoring the Reaction: Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for tracking the progress of the hydrolysis and identifying the products.[10][11][12][13]
Data Presentation: Quantitative Analysis of Hydrolysis
The following tables summarize key quantitative data related to ester hydrolysis of PEGylated compounds.
Table 1: Influence of pH on Ester Hydrolysis Rate
| pH | Relative Degradation Rate | Key Observations | Reference(s) |
| 5 | Slower | Acid-catalyzed hydrolysis occurs but is generally slower than base-catalyzed hydrolysis. | [2] |
| 7.4 | Moderate | Represents physiological conditions; hydrolysis occurs but may be slow depending on the ester linkage's stability. | [2] |
| 11.6 | Faster | Base-catalyzed hydrolysis is significantly accelerated under alkaline conditions. | [2] |
Table 2: Recommended Reaction Conditions for Base-Catalyzed Hydrolysis
| Parameter | Recommended Range/Value | Rationale & Notes | Reference(s) |
| Catalyst | Sodium Hydroxide (NaOH) or other strong bases | Effective for achieving complete and irreversible hydrolysis. | [5][6][14] |
| Catalyst Conc. | 0.2 - 0.6 mmol/g | The rate is proportional to the concentration of hydroxyl ions. | [6] |
| Temperature | 20 - 80 °C | Higher temperatures accelerate the reaction rate. | [2][6] |
| Solvent | Aqueous solution, potentially with co-solvents (MeOH, THF) | Water is the reactant in hydrolysis. Co-solvents can be used to ensure solubility. | [14] |
| Reaction Time | Minutes to hours | Dependent on temperature, pH, and the specific ester linkage. The reaction should be monitored to determine the optimal time. | [6] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of a PEGylated Compound
This protocol describes a general procedure for the base-catalyzed hydrolysis of a PEGylated compound containing an ester linkage.
Materials:
-
PEGylated compound with an ester linkage
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M to 1 M)
-
Deionized water
-
pH meter
-
Reaction vessel (e.g., round-bottom flask)
-
Heating and stirring apparatus (e.g., magnetic stirrer with a hot plate)
-
Equipment for analysis (e.g., HPLC system)
Procedure:
-
Dissolve the PEGylated Compound: Dissolve a known amount of the PEGylated compound in deionized water to a desired concentration. If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMSO or DMF can be used.
-
Adjust pH: Add the NaOH solution dropwise to the reaction mixture while stirring to achieve the desired alkaline pH (e.g., pH 10-12). Monitor the pH using a calibrated pH meter.
-
Incubation: Heat the reaction mixture to the desired temperature (e.g., 37°C, 50°C, or 80°C) with continuous stirring.
-
Reaction Monitoring: At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately neutralize the aliquots by adding a stoichiometric amount of a dilute acid (e.g., HCl) to stop the hydrolysis reaction. This is crucial for accurate time-point analysis.
-
Analysis: Analyze the quenched samples using a suitable analytical method like RP-HPLC to quantify the remaining PEGylated compound and the appearance of the hydrolysis products (cleaved PEG and the parent molecule).[10]
Protocol 2: Monitoring Ester Hydrolysis by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique to monitor the progress of the hydrolysis reaction.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 or C4 reversed-phase column suitable for protein or small molecule separation[10]
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Dilute the quenched aliquots from the hydrolysis reaction with the initial mobile phase.
-
Injection: Inject the prepared sample onto the HPLC column.
-
Elution Gradient: Apply a linear gradient of Mobile Phase B to elute the components. For example, a gradient from 5% to 95% B over 30 minutes. The un-PEGylated compound will typically elute later than the PEGylated precursor.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).[10]
-
Data Analysis: Integrate the peak areas of the PEGylated compound and the product(s) to determine the extent of hydrolysis at each time point.
Visualizations
Caption: Chemical reaction of ester hydrolysis on a PEGylated compound.
Caption: Experimental workflow for performing ester hydrolysis.
References
- 1. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Concentration effects in the base-catalyzed hydrolysis of oligo(ethylene glycol)- and amine-containing methacrylic monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic properties of polyethylene glycol-modified cholesterol esterase in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: A Step-by-Step Guide for Labeling Peptides with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides.[1][2] This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size.[3] Key advantages of peptide PEGylation include an extended circulatory half-life, improved stability against proteolytic degradation, enhanced solubility, and reduced immunogenicity.[1][4][5][6] This document provides detailed application notes and protocols for the labeling of peptides with PEG linkers, focusing on the commonly used N-hydroxysuccinimidyl (NHS) ester chemistry.
General Experimental Workflow
The process of PEGylating a peptide follows a logical sequence of steps, from the initial reaction to the final characterization of the purified product. Each step requires careful consideration and optimization to achieve the desired PEGylated peptide with high yield and purity.
Caption: General experimental workflow for peptide PEGylation.
Data Presentation: The Impact of PEGylation
The covalent attachment of PEG to a peptide can dramatically alter its physicochemical and biological properties. The following tables summarize quantitative data illustrating the typical improvements observed after PEGylation.
Table 1: Enhancement of Peptide Properties via PEGylation
| Parameter | Unmodified Peptide | PEGylated Peptide | Fold Improvement | Reference |
| In Vivo Half-Life (t½) | 9 hours | 77 hours | ~8.5 | [7] |
| In Vitro Activity Retention | 100% | 32% - 93% | Variable | [8][9] |
| Renal Clearance | High | Reduced | Significant | [1][5] |
| Immunogenicity | High | Reduced | Significant | [1][5] |
Table 2: Common Chemistries for Peptide PEGylation
| Chemistry | Target Residue(s) | Bond Formed | Key Features |
| NHS Ester | N-terminus, Lysine (primary amines) | Amide | Most common, stable bond, pH-dependent reaction |
| Maleimide | Cysteine (thiol groups) | Thioether | Site-specific, stable bond |
| Click Chemistry (e.g., Azide-Alkyne) | Non-natural amino acids (e.g., with azide or alkyne groups) | Triazole | Bioorthogonal, high efficiency |
| Aldehyde/Ketone | N-terminus (after oxidation), or non-natural amino acids | Hydrazone/Oxime | Site-specific, can be reversible |
Experimental Protocols
Protocol 1: PEGylation of a Peptide using an NHS-Ester PEG Linker
This protocol describes a general method for labeling a peptide containing primary amines (N-terminus or lysine residues) with an mPEG-NHS ester reagent.
Materials:
-
Peptide with at least one primary amine
-
mPEG-NHS Ester (e.g., m-PEG6-NHS Ester)
-
Reaction Buffer: 0.1 M Sodium Phosphate or Bicarbonate buffer, pH 7.2 - 8.5 (must be free of primary amines)
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., RP-HPLC or SEC)
-
Analytical instruments (e.g., MALDI-TOF or ESI-MS)
Reaction Principle:
The NHS ester of the PEG reagent reacts with a primary amine on the peptide via nucleophilic acyl substitution. The deprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide (NHS).[10]
Caption: NHS ester reaction mechanism for peptide PEGylation.
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG-NHS Ester Preparation: Equilibrate the vial of mPEG-NHS ester to room temperature before opening to prevent moisture condensation.[10][11] Immediately before use, dissolve the required amount of mPEG-NHS ester in a minimal volume of anhydrous DMF or DMSO.
-
Reaction Setup: Add the dissolved mPEG-NHS ester to the peptide solution. A 5- to 20-fold molar excess of the PEG reagent over the peptide is a common starting point.[3][10] The final concentration of the organic solvent should not exceed 10% to maintain peptide stability.[10][11]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[3][10] The reaction progress can be monitored by RP-HPLC.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted mPEG-NHS ester.[3] Incubate for 30 minutes at room temperature.[3]
Table 3: Recommended Reaction Conditions for NHS-Ester PEGylation
| Parameter | Recommended Range | Rationale |
| mPEG-NHS:Peptide Molar Ratio | 5:1 to 20:1 | Optimize to maximize mono-PEGylation and minimize poly-PEGylation. |
| Reaction Buffer | 0.1 M Sodium Phosphate or Bicarbonate | Must be free of primary amines to avoid competing reactions. |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability.[10] |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can provide better control over the reaction. |
| Reaction Time | 1-4 hours (RT) or Overnight (4°C) | Should be optimized by monitoring reaction progress. |
Protocol 2: Purification of the PEGylated Peptide
Purification is a critical step to separate the desired PEGylated peptide from unreacted peptide, excess PEG reagent, and any byproducts.[] Reverse-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography (SEC) are the most common techniques.[]
Caption: General workflow for purification of PEGylated peptides.
RP-HPLC Purification:
-
Sample Preparation: Dilute the quenched reaction mixture with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the sample through a 0.22 µm syringe filter.[13]
-
HPLC Setup:
-
Column: A C4 or C18 column is typically used. For smaller PEG chains, a C4 column may offer better resolution.[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV at 220 nm and 280 nm.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run a linear gradient to elute the components. A shallow gradient (e.g., 1-2% change in Mobile Phase B per minute) is often recommended to improve separation.[13]
-
The PEGylated peptide will typically elute earlier than the unmodified peptide due to the hydrophilic nature of the PEG chain.
-
-
Fraction Collection: Collect fractions corresponding to the desired PEGylated peptide peak.
SEC Purification:
SEC separates molecules based on their hydrodynamic radius.[] This method is effective for removing unreacted, smaller molecules like the PEG reagent from the larger, PEGylated peptide.
-
Column and Mobile Phase Selection: Choose a column with a fractionation range appropriate for the size of the PEGylated peptide. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline).
-
Chromatographic Run: Equilibrate the column, inject the sample, and run the separation under isocratic conditions.
-
Fraction Collection: Collect the fractions corresponding to the higher molecular weight PEGylated peptide.
Protocol 3: Characterization of the PEGylated Peptide
After purification, it is essential to confirm the identity and purity of the PEGylated peptide.
Mass Spectrometry (MS):
-
Techniques: MALDI-TOF or ESI-MS are commonly used to determine the molecular weight of the PEGylated peptide.[10]
-
Procedure: Analyze the purified fractions. The mass increase should correspond to the addition of one or more PEG moieties. MS can also help determine the degree of PEGylation (mono-, di-, poly-PEGylated).
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Procedure: Run the purified PEGylated peptide on an SDS-PAGE gel alongside the unmodified peptide.
-
Analysis: The PEGylated peptide will migrate slower than the unmodified peptide due to its increased molecular weight. This provides a visual confirmation of successful PEGylation and an assessment of purity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Suboptimal pH; Hydrolyzed PEG-NHS ester; Insufficient molar excess of PEG reagent | Optimize reaction pH (7.2-8.5); Use fresh, properly stored PEG-NHS ester; Increase the molar ratio of PEG reagent to peptide. |
| Poly-PEGylation | High molar excess of PEG reagent; Long reaction time | Reduce the molar ratio of PEG reagent; Decrease the reaction time and monitor progress by HPLC. |
| Poor Resolution in RP-HPLC | Inappropriate column or gradient | For smaller PEGs, try a C4 column; for larger PEGs, a C18 may be better.[13] Use a shallower gradient.[13] |
| No Product Detected by MS | Ion suppression by TFA | Use formic acid in the mobile phase for LC-MS, although this may compromise peak shape.[13] |
Conclusion
The labeling of peptides with PEG linkers is a powerful technique to improve their therapeutic potential. By following these detailed protocols and optimizing the reaction and purification conditions, researchers can successfully generate high-quality PEGylated peptides for a wide range of applications in research and drug development. Careful characterization of the final product is crucial to ensure the desired modification has been achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. qyaobio.com [qyaobio.com]
- 5. Chemistry for peptide and protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. biocompare.com [biocompare.com]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: NH2-PEG2-methyl acetate for Nanoparticle Surface Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
NH2-PEG2-methyl acetate is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery.[1] Its structure comprises a primary amine (-NH2) group, a two-unit polyethylene glycol (PEG) spacer, and a methyl ester (-COOCH3) terminus. The discrete PEG spacer enhances solubility and biocompatibility, while the terminal amine group provides a reactive handle for covalent attachment to nanoparticle surfaces.[1]
Surface modification of nanoparticles with molecules like NH2-PEG2-methyl acetate, a process known as PEGylation, is a critical strategy to improve the physicochemical and biological properties of nanoparticles for therapeutic and diagnostic applications.[2][3] This "stealth" layer provided by the PEG chain reduces opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[2][4] Furthermore, PEGylation enhances the colloidal stability of nanoparticles in biological fluids, preventing aggregation.[2][5]
These application notes provide detailed protocols for the surface modification of nanoparticles using amine-terminated PEGs, methods for their characterization, and a summary of the expected outcomes.
Key Applications
-
Prolonged Systemic Circulation: The hydrophilic PEG layer minimizes protein adsorption and reduces uptake by the reticuloendothelial system (RES), leading to longer circulation half-lives of the nanoparticles.[2][6]
-
Enhanced Stability: PEGylation improves the colloidal stability of nanoparticles in biological fluids, preventing aggregation that can be induced by high ionic strength or interaction with serum proteins.[2][5]
-
Improved Drug Delivery: By extending circulation time, PEGylated nanoparticles can more effectively accumulate in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[3][7]
-
Reduced Immunogenicity: The PEG coating can shield the nanoparticle surface from recognition by the immune system, reducing the potential for an immune response.[8]
-
Versatile Bioconjugation: The terminal amine group allows for straightforward conjugation to nanoparticles with surface carboxyl groups. The methyl ester can be hydrolyzed to a carboxylic acid for further functionalization.
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles with NH2-PEG2-methyl acetate
This protocol details the covalent conjugation of NH2-PEG2-methyl acetate to nanoparticles with surface carboxyl (-COOH) groups using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., polymeric nanoparticles, quantum dots)
-
NH2-PEG2-methyl acetate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5-6) or other non-amine, non-carboxy buffer.[8]
-
Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.2-7.5) or other non-amine buffer.[8]
-
Quenching Buffer: Hydroxylamine, Tris, or glycine solution (20-50 mM).[8][9]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Deionized (DI) water
-
Centrifugal filtration devices or dialysis tubing
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.[2]
-
Ensure the nanoparticle dispersion is well-sonicated to break up any aggregates.
-
-
Carboxyl Group Activation:
-
Add a 2-5 fold molar excess of EDC and NHS to the nanoparticle suspension.[2] The use of NHS or sulfo-NHS stabilizes the intermediate, enhancing coupling efficiency.[3]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[2] This activates the carboxyl groups to form a more stable NHS-ester intermediate.
-
-
PEGylation (Amine Coupling):
-
Prepare a stock solution of NH2-PEG2-methyl acetate in the Coupling Buffer or an anhydrous solvent like DMSO.[10]
-
Add the NH2-PEG2-methyl acetate solution to the activated nanoparticle suspension. A 10- to 50-fold molar excess of the amine-PEG linker relative to the available carboxyl groups on the nanoparticle surface is a recommended starting point.[2]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[2]
-
-
Quenching the Reaction:
-
Purification of PEGylated Nanoparticles:
-
Remove unreacted NH2-PEG2-methyl acetate and coupling byproducts using a suitable purification method:
-
Centrifugal Filtration: Wash the nanoparticles by repeatedly centrifuging and resuspending the pellet in fresh Coupling Buffer or DI water. Perform at least three wash cycles.[9]
-
Dialysis: Dialyze the nanoparticle suspension against the Coupling Buffer or DI water for 24-48 hours with several buffer changes.[9]
-
Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger nanoparticles from the smaller, unreacted linker molecules.[9]
-
-
-
Storage:
-
Store the purified PEGylated nanoparticles in a suitable buffer at 4°C.[12] For long-term storage, consult the stability profile of your specific nanoparticle formulation.
-
Characterization of PEGylated Nanoparticles
Successful surface modification should be confirmed by a suite of analytical techniques.
| Characterization Technique | Purpose | Expected Outcome |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles.[13] | An increase in the hydrodynamic diameter after PEGylation, indicative of the PEG layer. The PDI should remain low, indicating a stable, non-aggregated suspension.[13][14] |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A shift in zeta potential towards neutral. For example, negatively charged carboxylated nanoparticles will show a less negative or slightly positive zeta potential.[15] |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles.[13] | TEM will confirm the core size and morphology of the nanoparticles remain unchanged. The PEG layer is typically not visible by standard TEM.[13] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | An increase in the carbon and oxygen signals and a decrease in the signal from the underlying nanoparticle material, confirming the presence of the PEG coating.[9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the nanoparticle surface. | Appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) and amide bond peaks, confirming successful conjugation.[1][13] |
| Fluorescamine or TNBSA Assay | To quantify the number of primary amine groups on the nanoparticle surface before and after modification (for nanoparticles with initial amine groups).[16] | A decrease in the number of free amine groups after reaction with an NHS-activated PEG linker.[16] |
Quantitative Data Summary
The following tables summarize typical quantitative data from nanoparticle PEGylation experiments found in the literature.
Table 1: Effect of PEGylation on Nanoparticle Physicochemical Properties
| Nanoparticle Type | PEG Mw (kDa) | Initial Diameter (nm) | PEGylated Diameter (nm) | Initial Zeta Potential (mV) | PEGylated Zeta Potential (mV) | Reference |
| Polystyrene (Carboxylate-modified) | 2 | ~100 | Not specified | Not specified | Not specified | [15] |
| Polystyrene (Carboxylate-modified) | 5 | ~100 | Not specified | Not specified | Not specified | [15] |
| Sp-Ac-DEX (amine-functionalized) | 2 | Not specified | Not specified | Not specified | Not specified | [16] |
| Sp-Ac-DEX (amine-functionalized) | 5 | Not specified | Not specified | Not specified | Not specified | [16] |
| Mesoporous Silica (Carboxylate-modified) | Not specified | ~80 (TEM) | ~80 (TEM) | Not specified | Not specified | [13] |
Note: Specific values for diameter and zeta potential changes are highly dependent on the core nanoparticle material, size, and PEG density.
Table 2: Impact of PEGylation on Biological Performance
| Nanoparticle System | PEG Mw (kDa) | Outcome Metric | Result | Reference |
| Liposomes | Not specified | Blood Circulation Half-Life | Increased from <30 min to up to 5 h | [6] |
| Doxorubicin Liposomes (Doxil®) | Not specified | Drug Half-Life | 72 hours | [4] |
| Polymeric Micelles | 5 | Blood Circulation Half-Life | 4.6 minutes | [6] |
| Polymeric Micelles | 10 | Blood Circulation Half-Life | 7.5 minutes | [6] |
| Polymeric Micelles | 20 | Blood Circulation Half-Life | 17.7 minutes | [6] |
| Gold Nanoparticles | Higher Mw | Blood Circulation | Longer circulation compared to lower Mw PEG | [17] |
Signaling Pathways and Mechanisms of Action
The primary "pathway" influenced by PEGylation is the interaction of nanoparticles with the biological environment, specifically avoiding the mononuclear phagocyte system (MPS).
By attaching hydrophilic and flexible PEG chains to the nanoparticle surface, a "stealth" coating is formed.[2] This layer provides a steric barrier that physically blocks the adsorption of opsonin proteins from the bloodstream.[4] Opsonins are molecules that tag foreign particles for recognition and engulfment by phagocytic cells of the MPS, primarily located in the liver and spleen.[4] By preventing opsonization, PEGylated nanoparticles evade rapid clearance, leading to significantly prolonged circulation times in the bloodstream.[2][6] This extended circulation is a prerequisite for passive targeting of tissues with leaky vasculature, such as tumors, via the EPR effect.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG-NH2 Modified Upconverting Nanoparticles [acsmaterial.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
- 15. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amine Conjugation with PEG-Esters
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the pH for successful amine conjugation with PEG-esters, a critical step in PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction in amine conjugation with NHS-ester PEG?
A1: The core reaction is a nucleophilic acyl substitution. The unprotonated primary amine group (-NH₂), typically from a lysine residue or the N-terminus of a protein, acts as a nucleophile and attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This forms a stable, irreversible amide bond, covalently linking the PEG molecule to the target, and releases NHS as a byproduct.[1][2][3][]
Q2: What is the optimal pH for conjugating PEG-NHS esters to primary amines?
A2: The optimal pH for reacting NHS esters with primary amines is generally between 7.2 and 8.5.[1][2][5][6] A slightly alkaline condition, frequently recommended between pH 8.3 and 8.5, ensures that a sufficient concentration of primary amine groups are deprotonated and thus nucleophilic enough to react efficiently with the NHS ester.[1][5][7]
Q3: How does pH influence the conjugation reaction?
A3: The reaction pH is the most critical factor influencing the success of the conjugation.[1]
-
Low pH (< 7.2): Primary amines are predominantly in their protonated form (-NH₃⁺), which is non-nucleophilic and unreactive.[1][6]
-
Optimal pH (7.2 - 8.5): This range provides a balance between having a sufficient concentration of deprotonated, reactive amines and maintaining the stability of the PEG-NHS ester.[1][6]
-
High pH (> 8.5): The rate of hydrolysis of the NHS ester increases dramatically. This competing reaction inactivates the PEG reagent by converting it to a non-reactive carboxylic acid, significantly reducing the conjugation yield.[1][5][8]
Q4: What are the primary competing reactions to be aware of?
A4: The main competing reaction is the hydrolysis of the PEG-NHS ester by water.[1][2][5] This reaction becomes more significant at higher pH values and directly competes with the desired aminolysis (reaction with the amine), leading to a lower yield of the PEGylated product.[1][5] While less common, side reactions with other nucleophilic amino acid residues such as tyrosine, serine, threonine, cysteine, and histidine can also occur.[2][8]
Q5: Which buffers are recommended for this reaction, and which should be avoided?
A5: It is crucial to use buffers that do not contain primary amines.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and sodium bicarbonate buffers are all compatible with NHS ester chemistry.[1][5][9][10] A common choice is 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer at a pH of 8.3-8.5.[5]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture.[1][5][9][11] These will compete with the target molecule for reaction with the NHS ester, significantly lowering the conjugation efficiency.[5][9] However, these buffers are useful for quenching the reaction once the desired conjugation is complete.[1][9]
Data Presentation
The efficiency of amine conjugation with PEG-esters is a balance between the rate of aminolysis and the rate of hydrolysis. The following tables summarize the effect of pH on the stability of the NHS-ester and the overall reaction kinetics.
Table 1: Effect of pH on the Half-life of NHS-Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS-Ester |
| 7.0 | 0 | 4-5 hours[3][10] |
| 8.0 | 4 | ~30 minutes[3] |
| 8.5 | Room Temperature | Significantly shorter |
| 8.6 | 4 | 10 minutes[3][10] |
This table illustrates the strong dependence of NHS-ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[6]
Table 2: Key Parameters for Optimizing NHS-Ester Amine Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity (favored at higher pH) and NHS-ester stability (favored at lower pH).[1][6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures decrease the rate of hydrolysis but may require longer reaction times.[6] |
| Reaction Time | 0.5 - 4 hours (can be extended to overnight on ice) | Should be optimized based on temperature and pH.[1][6][10] |
| Molar Excess of PEG-Ester | 5- to 50-fold | Highly dependent on the concentration and reactivity of the target molecule.[11] |
Experimental Protocols
General Protocol for Protein PEGylation with PEG-NHS Ester
-
Protein Preparation:
-
PEG-NHS Ester Solution Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-100 mM.[1] This will consume any unreacted NHS ester.
-
-
Purification:
-
Purify the PEGylated protein from excess PEG reagent and reaction byproducts using methods like size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[12]
-
Troubleshooting Guide
Issue: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer pH | A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[5] |
| Hydrolyzed NHS Ester | The PEG-NHS ester may have been compromised by moisture. Ensure proper storage at -20°C in a desiccated environment and allow the vial to equilibrate to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[5][12] |
| Presence of Primary Amines in the Buffer | Buffers like Tris or glycine will compete with the target molecule for conjugation. Perform a buffer exchange to an amine-free buffer (e.g., PBS, HEPES, Borate) before starting the reaction.[5][6][11] |
| Insufficient Molar Ratio of PEG Reagent | An insufficient amount of PEG reagent will lead to incomplete PEGylation. Increase the molar excess of the PEG reagent. It is advisable to perform a series of reactions with varying PEG-to-protein molar ratios to find the optimal condition.[11] |
| Low Protein Concentration | At very low protein concentrations, the reaction kinetics can be slow. If possible, increase the concentration of the protein in the reaction mixture.[11] |
Issue: Protein Aggregation or Loss of Activity
| Potential Cause | Troubleshooting Step |
| Modification of Critical Residues | PEGylation of lysine residues within or near the active site of a protein can lead to a loss of biological activity.[8] Consider using site-specific PEGylation strategies if this is a concern. |
| High Degree of PEGylation | Excessive PEGylation can lead to protein aggregation. Reduce the molar excess of the PEG-NHS ester to control the number of modifications per protein molecule.[13] |
| Suboptimal Buffer Conditions | The buffer composition, including pH and ionic strength, can affect protein stability. Screen different buffer systems to find conditions that maintain protein solubility and stability.[12] PEGylation has been shown to improve the pH and thermal stability of some proteins.[14][15] |
| Reaction Temperature | Elevated temperatures can sometimes induce protein unfolding and aggregation. Perform the reaction at a lower temperature (e.g., 4°C). |
Visualizations
Caption: Chemical pathway for amine conjugation with PEG-NHS ester and the competing hydrolysis reaction.
Caption: General experimental workflow for protein PEGylation with PEG-NHS esters.
Caption: Troubleshooting logic for addressing low PEGylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved pH stability, heat stability, and functionality of phycocyanin after PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Protein Aggregation During PEGylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect the stability and solubility of a protein.[1] Deviating from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which in turn promotes aggregation.[1]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1][2]
-
Intermolecular Cross-linking: The use of bifunctional PEG reagents, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large, insoluble aggregates.[2][3] Even monofunctional PEG reagents can cause unintended cross-linking if they contain diol impurities.[2]
-
PEG-Protein Interactions: While PEG is generally considered a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1][3] The length and architecture of the PEG chain can also influence these interactions.[1][4]
-
Poor Reagent Quality: The presence of impurities in the PEG reagent or other coupling agents can lead to unintended side reactions and protein aggregation.[1]
Q2: How does the choice of PEG reagent affect aggregation?
The choice of PEG reagent is critical in preventing aggregation:
-
Monofunctional vs. Bifunctional PEGs: To avoid intermolecular cross-linking, it is generally recommended to use monofunctional PEG linkers when the goal is to attach a single PEG chain to the protein.[2][5] If a homobifunctional linker is necessary, careful optimization of reaction conditions is required to minimize aggregation.[5]
-
Site-Specific PEGylation: Utilizing PEG reagents that target specific sites on a protein, such as a free cysteine, can lead to a more homogeneous product with a lower risk of aggregation.[6]
-
PEG Chain Length and Structure: The molecular weight and structure (linear vs. branched) of the PEG can influence the stability of the PEGylated protein.[4][7] While longer PEG chains can offer a better protective shield, they might also induce conformational changes in some proteins.[1]
Q3: How do reaction parameters (pH, temperature, buffer) influence aggregation?
Optimizing reaction parameters is a crucial step in preventing aggregation:
-
pH: The pH of the reaction buffer is a critical factor.[8] For amine-reactive PEGylation targeting lysine residues, a pH range of 7-9 is typically used.[1] However, the optimal pH will depend on the specific protein's stability profile.[2] For site-specific N-terminal PEGylation, a lower pH (around 7 or below) can be used to favor reaction with the lower-pK alpha-amino group over lysine residues.[5][6]
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may favor intramolecular modification over intermolecular cross-linking and reduce aggregation.[2]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) when using amine-reactive crosslinkers, as they will compete with the protein for the reaction.[5] Buffers like HEPES or phosphate buffers are often preferred.[5] The ionic strength of the buffer can also influence protein solubility.[5]
Q4: Can excipients be used to prevent aggregation of PEGylated proteins?
Yes, stabilizing excipients can be added to the reaction buffer or the final formulation to prevent aggregation.[2][9]
| Excipient | Typical Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act through preferential exclusion, which stabilizes the native conformation of the protein.[10][11] |
| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Act as protein stabilizers.[2] |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Suppress non-specific protein-protein interactions and can prevent aggregation.[2][10] |
| Non-ionic Surfactants (e.g., Polysorbate 20/80) | 0.01-0.05% (v/v) | Reduce surface tension and can prevent surface-induced aggregation.[2][10] |
Q5: How can I detect and quantify protein aggregation after PEGylation?
Several analytical techniques can be used to monitor aggregation during and after PEGylation.[2]
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size.[2][12] | Quantifies monomer, dimer, and higher-order aggregates.[2] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to Brownian motion.[2][13] | Provides information on the size distribution and presence of aggregates.[2] |
| UV-Vis Spectroscopy | An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.[5][14] | A simple method to detect the presence of insoluble aggregates.[5] |
| Intrinsic Tryptophan Fluorescence | Monitors changes in the local environment of tryptophan residues.[2] | Detects early stages of protein misfolding that may lead to aggregation.[14] |
| Nanoparticle Tracking Analysis (NTA) | Tracks the Brownian motion of individual particles.[2] | Determines the size and concentration of nanoparticles.[2] |
Troubleshooting Guide
Problem 1: My protein precipitates immediately upon adding the PEG reagent.
This often indicates a rapid, uncontrolled reaction leading to extensive cross-linking or a significant decrease in protein solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. approcess.com [approcess.com]
Technical Support Center: Purification of PEGylated Protein Conjugates
Welcome to the technical support center for the purification of PEGylated protein conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated protein conjugates?
The primary challenge in purifying PEGylated proteins stems from the heterogeneity of the PEGylation reaction mixture.[1][2] This process often yields a complex mix of products, including:
-
Unreacted Protein: The original, non-PEGylated protein.[1][2]
-
Unreacted PEG: Excess PEG reagent remaining after the reaction.[1][2]
-
Multi-PEGylated Species: Proteins with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated).[1][2]
-
Positional Isomers: Proteins with the same number of PEG chains attached at different locations.[1][2]
-
Hydrolysis Fragments: Degradation byproducts from the PEGylation reagents.[]
The covalent attachment of the neutral and hydrophilic polyethylene glycol (PEG) polymer can mask the intrinsic physicochemical properties of the protein, leading to only minor differences between the various PEGylated forms and the native protein.[4] This makes their separation based on conventional chromatographic principles challenging.
Q2: What are the most common methods for purifying PEGylated proteins?
The most widely used purification techniques for PEGylated proteins are chromatographic methods that exploit differences in size, charge, and hydrophobicity.[1] These include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[][5] Since PEGylation significantly increases the size of a protein, SEC is highly effective for removing smaller molecules like unreacted PEG and native protein from the larger PEGylated conjugate.[][5][6]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[][7] The attachment of neutral PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin.[][8] This allows for the separation of the native protein from PEGylated forms and can even resolve species with different degrees of PEGylation and positional isomers.[7][9]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their surface hydrophobicity.[] PEGylation can alter the hydrophobicity of a protein, providing a basis for separation.[10] HIC is often used as a complementary method to IEX.[]
-
Reversed-Phase Chromatography (RPC): RPC is a high-resolution technique that also separates based on hydrophobicity. It is particularly useful for analytical purposes, including the separation of positional isomers.[] However, the use of organic solvents in RPC may lead to protein denaturation.[6]
Q3: How do I choose the most suitable purification method for my PEGylated protein?
The selection of the optimal purification method depends on several factors, including the properties of the protein, the characteristics of the PEG molecule (size and structure), the nature of the impurities, the desired level of purity, and the scale of the purification process. A multi-step approach combining different chromatographic techniques is often necessary to achieve a highly pure and homogeneous final product.[11]
Here is a decision-making workflow to guide your selection:
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated proteins.
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor resolution between native and mono-PEGylated protein | Insufficient difference in hydrodynamic radius for the column to resolve. | - Use a column with a smaller particle size for higher efficiency.- Increase the column length to improve resolution.- Optimize the mobile phase and flow rate.[6] |
| Co-elution of unreacted PEG with the PEGylated product | The hydrodynamic radius of the unreacted PEG is similar to that of the PEGylated protein. | - Select a column with a pore size that can effectively differentiate between the two species.- Employ an orthogonal technique like IEX or HIC for a subsequent purification step.[6] |
| Unexpected early elution or peak broadening | Protein aggregation may be occurring. | - Add stabilizing agents like arginine to the mobile phase.- Ensure the mobile phase pH and ionic strength are optimal for protein stability.[4] |
Ion Exchange Chromatography (IEX)
| Problem | Possible Cause | Solution |
| Poor binding of PEGylated protein to the column | The PEG chains are shielding the charged groups on the protein surface, leading to weak interactions with the resin.[6] | - Adjust the buffer pH to maximize the charge difference between the protein and the resin.- Use a salt gradient with a lower initial ionic strength.[6] |
| Elution of PEGylated protein in the flow-through | The net charge of the PEGylated protein at the selected pH is the same as the resin. | - For an anion exchanger, decrease the buffer pH.- For a cation exchanger, increase the buffer pH.[6] |
| Low binding capacity | Steric hindrance from the large PEG chain prevents the protein from accessing the binding sites within the resin pores.[4] | - Use a resin with a larger pore size.- Consider using monoliths or membrane-based ion exchangers.[4] |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause | Solution |
| PEGylated protein does not bind to the column | The hydrophobicity of the PEGylated protein is insufficient for binding under the current salt conditions. | - Increase the concentration of the high-salt binding buffer (e.g., ammonium sulfate).- Use a more hydrophobic HIC resin.[6] |
| Poor recovery of the PEGylated protein | The interaction between the PEGylated protein and the resin is too strong. | - Use a less hydrophobic HIC resin.- Decrease the salt concentration in the elution buffer more gradually.- Consider adding a small amount of a non-polar solvent to the elution buffer.[6] |
| Co-elution of different PEGylated species | Insufficient difference in hydrophobicity between the species. | - Optimize the salt gradient for elution.- Experiment with a different type of salt in the mobile phase.[6] |
Performance of Purification Methods
The following table summarizes typical performance data for different chromatographic methods used in the purification of PEGylated proteins.
| Purification Method | Separation Principle | Typical Purity | Typical Yield | Resolution | Key Applications |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | >95% (for removing unreacted PEG/protein) | >90% | Good for large size differences | Removal of unreacted PEG and native protein.[][5] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | >90% | 80-95% | High | Separation of native vs. PEGylated, different degrees of PEGylation, and positional isomers.[7][8][12] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Variable (often used as a polishing step) | 70-90% | Moderate | Orthogonal purification to IEX, separation based on hydrophobicity changes.[][10] |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | High | Variable (potential for protein loss) | Very High | Analytical characterization, separation of positional isomers.[] |
Experimental Protocols
General Workflow for PEGylated Protein Purification
The purification of a PEGylated protein from a reaction mixture typically involves one or more chromatographic steps.
Detailed Methodology: Ion Exchange Chromatography (IEX)
This protocol provides a general methodology for the purification of a PEGylated protein using cation exchange chromatography.
1. Materials:
-
Column: Strong cation exchange column (e.g., SP Sepharose).
-
Buffer A (Binding Buffer): 20 mM sodium phosphate, pH 6.0.
-
Buffer B (Elution Buffer): 20 mM sodium phosphate, 1 M NaCl, pH 6.0.
-
Sample: PEGylation reaction mixture, dialyzed or desalted into Buffer A.
2. Procedure:
-
Column Equilibration: Equilibrate the cation exchange column with 5-10 column volumes (CV) of Buffer A.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline. This removes unbound material, including unreacted PEG.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CV. The native protein is expected to elute at a higher salt concentration than the PEGylated protein due to the charge-shielding effect of the PEG chains.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC to identify the fractions containing the purified PEGylated protein.
Note: The optimal pH and salt gradient will depend on the specific isoelectric point (pI) of the protein and the degree of PEGylation. This protocol should be optimized for each specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of NH2-PEG2-methyl acetate in aqueous buffer
Welcome to the technical support center for NH2-PEG2-methyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of NH2-PEG2-methyl acetate in aqueous buffers and to offer solutions for common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for NH2-PEG2-methyl acetate in an aqueous solution?
A1: The two main stability concerns for NH2-PEG2-methyl acetate in solution are the hydrolysis of the methyl ester linkage and potential reactions involving the primary amine group.[1] The ester bond is susceptible to cleavage, particularly under acidic (pH < 4) or basic (pH > 8) conditions, which results in the formation of a carboxylic acid and methanol.[1][2] The primary amine can undergo oxidation or react with components in the formulation.[1]
Q2: How should I store my stock solution of NH2-PEG2-methyl acetate?
A2: To ensure maximum stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C under an inert atmosphere (e.g., argon or nitrogen).[1] For short-term storage, -20°C is acceptable.[1] Always allow the vial to reach room temperature before opening to prevent moisture condensation.[1]
Q3: What is the optimal pH range for working with NH2-PEG2-methyl acetate in aqueous solutions?
A3: The optimal pH is a balance between minimizing the hydrolysis of the methyl ester and maintaining the desired reactivity of the primary amine. A pH range of 6.5 to 7.5 is a reasonable starting point for many applications that involve the amine group.[1] Both acidic conditions (pH < 4) and basic conditions (pH > 8) will significantly increase the rate of ester hydrolysis.[1]
Q4: Can the type of buffer I use affect the stability of the molecule?
A4: Yes, the buffer species can influence the rate of ester hydrolysis.[1] It is advisable to use non-nucleophilic buffers such as phosphate or HEPES.[1] Buffers that contain nucleophilic species can directly participate in the hydrolysis reaction.[1] You should avoid buffers containing primary or secondary amines, like Tris, as they can compete in reactions involving the amine group of your molecule.[1][3]
Q5: Can the methyl ester group be cleaved by enzymes?
A5: Yes, esterases that are present in biological fluids and cell lysates can recognize and cleave the terminal methyl ester bond.[4]
Troubleshooting Guide
Issue 1: Low or No Yield in Conjugation Reaction
-
Possible Cause 1: Degradation of NH2-PEG2-methyl acetate.
-
Evidence: The reaction fails even with a reliable source of the activated target molecule.
-
Solution: Ensure that the solid compound and its stock solutions have been stored under the recommended conditions (cool, dry, and protected from light).[5] Always prepare fresh solutions for your experiments to minimize the impact of any degradation over time.[1]
-
-
Possible Cause 2: Suboptimal Reaction pH.
-
Evidence: The reaction is performed outside the optimal pH range for your specific conjugation chemistry (e.g., pH 7.2-8.5 for NHS esters).
-
Solution: Verify the pH of your reaction buffer. For NHS ester chemistry, maintaining a pH between 7.2 and 8.5 balances the reactivity of primary amines and the stability of the ester.[6]
-
-
Possible Cause 3: Use of an Inappropriate Buffer.
Issue 2: Appearance of Unexpected Byproducts
-
Possible Cause 1: Hydrolysis of the Methyl Ester.
-
Evidence: Analysis of the product by mass spectrometry reveals a mass corresponding to the PEGylated product with a terminal carboxylic acid instead of a methyl ester.
-
Solution: If the methyl ester integrity is crucial, consider performing the reaction at a lower pH within the optimal range for your conjugation chemistry (e.g., pH 7.2-7.5 for NHS ester reactions) to minimize base-catalyzed hydrolysis.[7] Reducing the reaction time and temperature can also help slow the rate of hydrolysis.[4]
-
-
Possible Cause 2: Multiple PEGylation Sites.
-
Evidence: Mass spectrometry or SDS-PAGE analysis shows products with varying degrees of PEGylation.
-
Solution: This is expected if your target molecule has multiple reactive sites (e.g., lysine residues). To favor mono-PEGylation, use a lower molar excess of the NH2-PEG2-methyl acetate linker and a shorter reaction time.[7] Purification techniques like ion-exchange chromatography (IEX) can be used to separate species with different degrees of PEGylation.[7]
-
Data Presentation
Table 1: pH Stability of the Methyl Ester in NH2-PEG2-methyl acetate
| pH Range | Expected Stability of Methyl Ester | Comments |
| < 4 | Labile | Susceptible to acid-catalyzed hydrolysis.[1][2] |
| 4 - 6.5 | Generally Stable | The rate of hydrolysis is relatively slow.[2] |
| 6.5 - 7.5 | Moderately Stable | This is often the optimal pH range for amine reactions, with a manageable rate of hydrolysis.[1] |
| > 7.5 | Increasingly Labile | Base-catalyzed hydrolysis becomes more significant as the pH increases.[1][2] |
Disclaimer: This data is based on the general behavior of methyl esters and should be used as a guideline. The actual stability of NH2-PEG2-methyl acetate may vary.
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability of NH2-PEG2-methyl acetate
Objective: To quantify the rate of hydrolysis of NH2-PEG2-methyl acetate at various pH values and temperatures.
Materials:
-
NH2-PEG2-methyl acetate
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Carbonate-bicarbonate buffer (e.g., 50 mM, pH 9.0)
-
HPLC system with a suitable C18 column
-
Constant temperature incubator
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of NH2-PEG2-methyl acetate in a high-quality, anhydrous solvent like DMSO or acetonitrile.[1]
-
Preparation of Study Samples: For each pH condition to be tested (e.g., pH 4.0, 7.4, and 9.0), dilute the stock solution with the respective buffer to a final concentration of 0.5 mg/mL.[1] Ensure the final concentration of the organic solvent is low (e.g., <5%) to minimize its effect on the reaction.
-
Incubation: Aliquot the solutions into several vials for each condition and incubate them at a constant temperature (e.g., 4°C, 25°C, and 37°C).[1]
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the NH2-PEG2-methyl acetate peak and the appearance of the corresponding carboxylic acid degradation product.
-
Data Analysis:
-
Calculate the percentage of NH2-PEG2-methyl acetate remaining at each time point relative to the initial concentration at t=0.
-
Plot the natural logarithm of the remaining concentration versus time to determine the first-order degradation rate constant (k) for each condition.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[2]
-
Visualizations
Caption: Experimental workflow for assessing the hydrolytic stability of NH2-PEG2-methyl acetate.
References
improving reaction efficiency of NH2-PEG2-methyl acetate
Welcome to the technical support center for NH2-PEG2-methyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during experiments with this versatile bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for NH2-PEG2-methyl acetate?
A1: The two main stability concerns are the hydrolysis of the methyl ester linkage and reactions involving the primary amine group.[1] The ester bond is susceptible to cleavage under acidic (pH < 4) or basic (pH > 8) conditions, which results in the formation of a carboxylic acid and methanol.[1] The primary amine can undergo oxidation or react with components in the formulation.[1]
Q2: How should I store NH2-PEG2-methyl acetate?
A2: Proper storage is crucial to maintain the quality and prevent degradation of NH2-PEG2-methyl acetate.[2] For solid compounds, storage at 2-8°C is recommended to minimize hydrolysis and other degradation reactions.[2] Stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO.[1] For short-term storage (up to 1 month), -20°C is acceptable, while for long-term storage (up to 6 months), aliquots should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, particularly hydrolysis.[2][3] It's important to avoid repeated freeze-thaw cycles.[1]
Q3: What is the optimal pH for reactions involving the primary amine of NH2-PEG2-methyl acetate?
A3: The optimal pH is a balance between maintaining the reactivity of the primary amine and minimizing the hydrolysis of the methyl ester. For many applications involving the amine group, such as reactions with NHS esters, a pH range of 7.2 to 8.5 is generally recommended for efficient conjugation.[4][5] However, to minimize the competing reaction of methyl ester hydrolysis, it is often advisable to work at the lower end of this range (pH 7.2-7.5).[4]
Q4: What type of buffer should I use for my reactions?
A4: The choice of buffer can significantly impact the stability of NH2-PEG2-methyl acetate. It is advisable to use non-nucleophilic buffers such as phosphate or HEPES.[1] Buffers containing primary or secondary amines, like Tris, should be avoided as they can compete with the primary amine of the PEG linker in the desired reaction.[1][6]
Q5: I see an unexpected new peak in my HPLC analysis after my reaction. What could it be?
A5: An unexpected peak in your HPLC chromatogram likely indicates a side product or degradation product. The most probable culprit is the carboxylic acid formed from the hydrolysis of the methyl ester.[1] Other possibilities include byproducts from the oxidation of the amine or reactions with other components in your solution.[1]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Low or no yield of the desired PEGylated product is a common issue. The following troubleshooting guide will help you identify and address potential causes.
| Possible Cause | Evidence | Solution |
| Degraded NH2-PEG2-methyl acetate | The reaction fails even with a fresh, reliable source of the activated target molecule. | Ensure proper storage and handling of the NH2-PEG2-methyl acetate. If degradation is suspected, use a fresh vial of the reagent.[4] |
| Inactive NHS-Ester Activated Molecule | The NH2-PEG2-methyl acetate works in other established reactions. | NHS esters are highly susceptible to hydrolysis. Prepare the NHS-activated molecule immediately before the conjugation reaction, or ensure it has been stored under strictly anhydrous conditions. Consider using a fresh batch of the activating reagent (e.g., EDC/NHS).[4] |
| Suboptimal Reaction pH | The reaction is performed outside the optimal pH range of 7.2-8.5. | Ensure the reaction buffer pH is within the optimal range for the chosen chemistry. For NHS-ester reactions with primary amines, a pH of 7.2-8.5 is generally more efficient.[4][6] |
| Competing Hydrolysis of NHS Ester | The reaction is slow, and the final yield is low despite using fresh reagents. | While some hydrolysis is unavoidable, its rate can be minimized. Perform the reaction at a lower temperature (e.g., 4°C) to slow the hydrolysis rate relative to the aminolysis reaction, although this may require a longer reaction time.[4] |
| Interfering Buffer Components | The reaction buffer contains primary amines (e.g., Tris). | Avoid buffers containing primary amines, as they will compete with the PEG linker for the NHS ester. Phosphate-buffered saline (PBS) is often a good starting point.[6] |
| Insufficient Molar Ratio of PEG Reagent | Incomplete PEGylation is observed. | Increase the molar excess of the PEG reagent. A 5- to 50-fold molar excess is a common starting point, but optimization may be required.[6] |
Problem 2: Unintended Hydrolysis of the Methyl Ester
A specific concern with NH2-PEG2-methyl acetate is the potential for the methyl ester group to hydrolyze to a carboxylic acid, especially under the slightly basic conditions required for amine-NHS ester reactions.
| Possible Cause | Evidence | Solution |
| Base-Catalyzed Hydrolysis (Saponification) | Mass spectrometry analysis of the product shows a mass corresponding to the PEGylated product with a terminal carboxylic acid instead of a methyl ester. | pH Optimization: Perform the reaction at the lower end of the optimal pH range for the amine reaction (e.g., pH 7.2-7.5) to minimize saponification.[4] Reaction Time and Temperature: Shorten the reaction time as much as possible by closely monitoring the reaction progress. Performing the reaction at a lower temperature (4°C) will also slow down the rate of hydrolysis.[4] |
Quantitative Data Summary
The stability of reagents and intermediates is critical for successful conjugation. The following tables provide data to help in optimizing reaction conditions.
Table 1: Estimated Half-Life of Methyl Ester Bond at Different pH Values and Temperatures
Disclaimer: This data is an estimation based on the hydrolysis of methyl acetate and should be used as a guideline. The actual stability of NH2-PEG2-methyl acetate may vary.
| pH | Temperature (°C) | Estimated Half-Life |
| 4.0 | 37 | Days to Weeks |
| 7.0 | 37 | Days |
| 9.0 | 37 | Hours |
Table 2: pH-Dependent Reactivity and Stability Trade-off in NHS-Ester Reactions
| pH | Amine Reactivity | NHS Ester Stability (Hydrolysis) |
| 6.5 - 7.0 | Moderate | High |
| 7.2 - 7.5 | Good | Moderate |
| 8.0 - 8.5 | High | Low |
Experimental Protocols
Protocol 1: General Amide Bond Formation with a Carboxylic Acid using EDC/NHS
This protocol provides a general method for conjugating the primary amine of NH2-PEG2-methyl acetate to a carboxylic acid-containing molecule.
Objective: To covalently link NH2-PEG2-methyl acetate to a target molecule via a stable amide bond.
Materials:
-
NH2-PEG2-methyl acetate
-
Carboxylic acid-containing target molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Amine-free buffer (e.g., 20 mM HEPES, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Prepare a solution of NH2-PEG2-methyl acetate in the reaction buffer or an anhydrous solvent like DMF or DMSO.
-
Add the NH2-PEG2-methyl acetate solution to the activated carboxylic acid mixture. A molar excess of the amine linker may be required depending on the target molecule.[2]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.[4]
-
-
Quenching:
-
Add a small volume of quenching buffer to the reaction mixture to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.[2]
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.[2]
-
Protocol 2: Stability Assessment of NH2-PEG2-methyl acetate
This protocol is for determining the stability of NH2-PEG2-methyl acetate in a specific aqueous buffer.
Objective: To quantify the rate of hydrolysis of NH2-PEG2-methyl acetate at different pH values and temperatures.
Materials:
-
NH2-PEG2-methyl acetate stock solution (10 mg/mL in DMSO)
-
Formulation buffers at desired pH values (e.g., 50 mM Phosphate Buffer at pH 4.0, 7.0, and 9.0)
-
HPLC system
-
Constant temperature incubator
Procedure:
-
Sample Preparation:
-
Spike the formulation buffers with the NH2-PEG2-methyl acetate stock solution to a final concentration of 0.5 mg/mL.[1] Ensure the final concentration of DMSO is low to minimize solvent effects.
-
-
Incubation:
-
Aliquot the solutions into several vials and incubate at constant temperatures (e.g., 4°C, 25°C, and 37°C).[1]
-
-
Time Points:
-
Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[2]
-
-
Analysis:
-
Analyze the aliquots by HPLC to monitor the disappearance of the NH2-PEG2-methyl acetate peak and the appearance of the corresponding carboxylic acid degradation product.[2]
-
-
Data Analysis:
-
Calculate the percentage of NH2-PEG2-methyl acetate remaining at each time point relative to the initial concentration at t=0.
-
Plot the natural logarithm of the remaining concentration versus time to determine the first-order degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[2]
-
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Experimental workflow for amide bond formation.
References
Technical Support Center: Characterization of PEGylated Molecules
Welcome to the technical support center for the characterization of PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the analytical challenges associated with PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing PEGylated molecules?
A1: The primary challenges stem from the heterogeneity introduced by the PEGylation process.[1][2] This includes:
-
Degree of PEGylation: A mixture of molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated species).[3][4]
-
Positional Isomers: PEG chains attached at different sites on the molecule.[3]
-
Polydispersity of PEG: The inherent size distribution of the PEG polymer itself complicates analysis.[1][5]
-
Structural Changes: PEGylation can alter the size, charge, and conformation of the parent molecule, affecting its behavior in analytical systems.[4][6]
Q2: How can I control the degree of PEGylation to simplify characterization?
A2: Controlling the degree of PEGylation involves optimizing reaction conditions such as the molar ratio of the PEG reagent to the protein, reaction pH, temperature, and incubation time.[7] Carefully adjusting these parameters can influence the number of PEG chains attached to the protein.[7] For example, a lower PEG-to-protein molar ratio and shorter reaction times generally lead to a lower degree of PEGylation.[7]
Q3: What is site-specific PEGylation and why is it important for characterization?
A3: Site-specific PEGylation is the process of attaching PEG chains to a specific, predetermined site on a molecule.[8] This is crucial for producing homogeneous conjugates with preserved biological activity.[7] By creating a more uniform product, site-specific PEGylation simplifies characterization by reducing the complexity of the mixture to be analyzed.[8]
Q4: What are the most common analytical techniques for characterizing PEGylated proteins?
A4: A multi-faceted approach using orthogonal techniques is often necessary for a complete characterization.[1] The most common methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume and is useful for assessing aggregation and purity.[1]
-
Mass Spectrometry (MS): Provides accurate molecular weight determination, identifies PEGylation sites, and quantifies different PEGylated species.[1][2]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge and can resolve species with different numbers of attached PEGs.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity and is effective for analyzing heterogeneity.[6][9]
Troubleshooting Guides
Issue 1: Poor Resolution in Size-Exclusion Chromatography (SEC)
Question: My SEC analysis shows poor resolution between the PEGylated protein, unreacted protein, and free PEG. What could be the cause and how can I fix it?
Answer: This is a common issue often due to an insufficient difference in the hydrodynamic radii of the components or non-ideal interactions with the column matrix.[10]
Troubleshooting Steps:
| Possible Cause | Solution |
| Inappropriate column pore size. | Select a column with a pore size that provides optimal separation for the molecular weight range of your PEGylated conjugate and the unreacted species.[3] |
| Sample volume is too large. | To ensure optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[3] |
| Non-specific binding to the column. | Add salt (e.g., 150 mM NaCl) to the mobile phase to minimize ionic interactions with the stationary phase. Consider using a column with a different matrix material.[3] |
| Co-elution of species with similar hydrodynamic radii. | Predictive modeling of the viscosity radii of your protein, PEG, and conjugate can help determine if SEC is a suitable method beforehand.[10] If the hydrodynamic radii are too similar, consider an orthogonal technique like RP-HPLC or IEX.[1][9] |
Issue 2: Complex and Uninterpretable Mass Spectra
Question: My mass spectra of PEGylated proteins are very complex and difficult to interpret. How can I improve the data quality?
Answer: The complexity of mass spectra for PEGylated proteins is often due to the polydispersity of the PEG and the presence of multiple charge states.[2][5]
Troubleshooting Steps:
| Possible Cause | Solution |
| High degree of PEG polydispersity. | Use monodisperse PEG reagents if possible to reduce the heterogeneity of the sample.[11] |
| Overlapping charge state patterns. | Post-column addition of amines, such as triethylamine (TEA), can reduce charge state complexity and yield a more simplified and interpretable spectrum.[5][12] |
| In-source fragmentation or aggregation. | Optimize MS source conditions (e.g., cone voltage, capillary temperature) to minimize fragmentation. Ensure the sample is well-desalted and free of aggregates before analysis.[13] |
| Complex mixture of PEGylated species. | Couple liquid chromatography (LC) to the mass spectrometer (LC-MS) to separate different PEGylated forms before they enter the MS, simplifying the resulting spectra.[1][2] |
Issue 3: Difficulty in Determining the Degree of PEGylation
Question: I am struggling to accurately determine the number of PEG chains attached to my protein. What are the most reliable methods?
Answer: Accurately determining the degree of PEGylation often requires a combination of techniques.
Troubleshooting Steps:
| Method | Principle | Considerations |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | The mass increase of the protein corresponds to the total mass of the attached PEG.[14] | This is a very accurate method. The polydispersity of PEG can complicate the spectra, but deconvolution algorithms can help determine the average degree of PEGylation.[1][5] |
| SDS-PAGE | PEGylated proteins migrate slower than their unmodified counterparts, with the shift in apparent molecular weight corresponding to the degree of PEGylation. | This is a qualitative or semi-quantitative method. The broadness of the band can indicate the heterogeneity of PEGylation.[15] |
| Proton NMR Spectroscopy (¹H NMR) | The ratio of the integrated peak areas of the PEG methylene protons to specific protein protons can be used to calculate the degree of PEGylation.[16] | This is a quantitative method but may require higher sample concentrations and careful removal of free PEG.[16] |
| TNBS Assay (for amine PEGylation) | This colorimetric assay quantifies the number of free primary amines remaining after PEGylation, which can be compared to the unmodified protein to determine the extent of modification.[10] | This is an indirect method and assumes that all modifications occur on primary amines.[10] |
Experimental Protocols
Protocol 1: General Workflow for Characterization of PEGylated Proteins
This protocol outlines a typical workflow for the purification and characterization of a PEGylated protein.
Protocol 2: Reversed-Phase HPLC for PEGylated Protein Analysis
This protocol is suitable for assessing the heterogeneity of a PEGylated protein sample.
System:
-
HPLC System: A system capable of binary gradient elution.
-
Detector: UV detector set to 280 nm.
-
Column: A reversed-phase column suitable for proteins (e.g., C4, 300 Å pore size).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dilute the PEGylated protein sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (return to initial)
-
50-60 min: 5% B (re-equilibration)
-
-
Data Analysis: The unmodified protein will typically elute first, followed by the PEGylated species in order of increasing PEGylation.
Data Presentation
Table 1: Comparison of Analytical Techniques for PEGylation Site Analysis
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight, degree of PEGylation, specific site of attachment.[17] | Separation and quantification of PEGylated species.[17] | Higher-order structure, degree of PEGylation, quantification in biological fluids.[17] |
| Resolution | High (can resolve individual PEG oligomers).[17] | Variable (depends on column and method).[17] | Atomic level for small proteins.[17] |
| Sensitivity | High (picomole to femtomole).[17] | Moderate (nanomole to picomole).[17] | Low (micromole to nanomole).[17] |
| Throughput | High (especially with MALDI-TOF).[17] | High.[17] | Low.[17] |
Table 2: Troubleshooting HPLC Purification of PEGylated Molecules
| Problem | Possible Cause | Solution |
| Poor Peak Resolution | Inappropriate HPLC mode (SEC, IEX, RP).[18] | For significant size differences, use SEC. For positional isomers, optimize IEX. For high-resolution analysis, use RP-HPLC.[18] |
| Gradient is too steep.[18] | Decrease the gradient slope (e.g., from 3%/min to 1%/min).[18] | |
| Low Recovery of Analyte | Adsorption or precipitation on the column.[18] | In RP-HPLC, lower the organic solvent concentration. Perform a column wash with a strong solvent.[18] |
| Broad Peaks in RP-HPLC | Slow mass transfer due to the large size of the PEGylated molecule.[18] | Increase the column temperature (e.g., to 60-80 °C) to improve mass transfer and reduce viscosity. Use a column with a larger pore size (e.g., 300 Å).[18] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. enovatia.com [enovatia.com]
- 12. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
how to control the degree of PEGylation on a protein
This guide provides researchers, scientists, and drug development professionals with detailed information on controlling the degree of protein PEGylation, troubleshooting common issues, and relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the degree of protein PEGylation?
The degree of PEGylation, which is the number of PEG molecules attached to a single protein molecule, is influenced by several critical reaction parameters.[1] Controlling these factors is essential for achieving the desired level of modification and ensuring batch-to-batch consistency.
-
PEG-to-Protein Molar Ratio: This is one of the most direct ways to control the extent of PEGylation. Increasing the molar excess of the PEG reagent generally leads to a higher degree of PEGylation.[2][3] A common starting point is a 5 to 20-fold molar excess of PEG.[2]
-
Reaction pH: The pH of the reaction buffer is crucial as it affects the reactivity of the target amino acid residues on the protein. For amine-specific PEGylation (e.g., targeting lysine residues with NHS esters), a pH range of 7-9 is typically optimal.[2][3] For N-terminal specific PEGylation using PEG-aldehyde, a slightly acidic pH of around 6.0 is often preferred.[2][4] Thiol-specific PEGylation with maleimide reagents is best performed at a pH of 6.5-7.5 to ensure specificity.[2]
-
Reaction Time: The duration of the reaction directly impacts the extent of PEGylation. Longer reaction times generally result in a higher degree of modification, but can also lead to increased product heterogeneity.[1] It is important to monitor the reaction over time to determine the optimal duration.[2]
-
Temperature: Lower temperatures (e.g., 4°C) can help maintain protein stability but will slow down the reaction rate.[2] Conversely, increasing the temperature to room temperature can increase the reaction rate but may risk protein denaturation or aggregation. The optimal temperature must be determined empirically for each specific protein.
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation.[2] A typical starting concentration range is 1-10 mg/mL.[2]
-
PEG Reagent Characteristics: The choice of PEG reagent, including its molecular weight, structure (linear vs. branched), and reactive functional group, will significantly influence the outcome of the PEGylation reaction.[1]
Q2: How can I selectively PEGylate a specific site on my protein?
Site-specific PEGylation is highly desirable to produce homogeneous conjugates with preserved biological activity.[5] Several strategies can be employed:
-
N-terminal PEGylation: By controlling the reaction pH, it's possible to selectively target the N-terminal α-amino group. This is because the pKa of the N-terminal amino group is typically 1-2 pH units lower than the ε-amino group of lysine residues.[6] Performing the reaction at a pH of 7 or below can achieve high selectivity for the N-terminus.[6] Reductive alkylation using PEG-aldehyde under mild acidic conditions is a common method for N-terminal modification.[4][7]
-
Cysteine-Specific PEGylation: This is a very common method for site-specific modification due to the low natural abundance of free cysteine residues in proteins.[8] A free cysteine can be introduced at a specific site via genetic engineering. Thiol-reactive PEGs, such as PEG-maleimide, can then be used to specifically target this residue.[5][8]
-
Enzymatic PEGylation: Enzymes like transglutaminase can be used to catalyze the site-specific attachment of PEG to glutamine residues.
-
GlycoPEGylation: This method involves the enzymatic modification of protein glycans with PEG derivatives.
Q3: How do I determine the degree of PEGylation after the reaction?
Accurately quantifying the number of PEG chains attached to your protein is a critical step. Several analytical techniques can be used:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and common method to qualitatively assess PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a shift in their migration on the gel compared to the unmodified protein.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS can provide precise molecular weight information for the PEGylated protein, allowing for the accurate determination of the number of attached PEG molecules.[9]
-
Chromatographic Methods: Size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) can be used to separate different PEGylated species.[10][] SEC separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation.[] IEX can separate positional isomers as the shielding of charges by PEG chains alters the protein's binding properties.[]
-
UV-Vis Spectroscopy: If the PEG reagent or its linker contains a chromophore, UV-Vis spectroscopy can be used to quantify the amount of conjugated PEG.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be a quantitative method for determining the degree of PEGylation by comparing the integrals of signals from the protein and the PEG polymer.[12]
Troubleshooting Guides
Problem 1: Low Yield of PEGylated Product
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | The reactivity of target functional groups is highly pH-dependent. For amine-specific reactions (NHS esters), ensure the pH is between 7 and 9.[2] For thiol-specific reactions (maleimides), a pH of 6.5-7.5 is recommended.[2] Perform small-scale pilot reactions to determine the optimal pH for your specific protein. |
| Insufficient Molar Ratio of PEG Reagent | A low PEG-to-protein molar ratio can lead to incomplete PEGylation.[2] Increase the molar excess of the PEG reagent, starting with a 5 to 20-fold excess.[2] Note that a very high excess may complicate purification.[2] |
| Inactivated PEG Reagent | PEG reagents, particularly NHS esters and maleimides, are sensitive to hydrolysis.[2] Store reagents under cool, dry conditions and prepare solutions immediately before use.[2] |
| Short Reaction Time | The reaction may not have reached completion.[2] Increase the reaction time and monitor the progress using techniques like SDS-PAGE or HPLC.[2] |
| Low Reaction Temperature | While low temperatures preserve protein stability, they also slow the reaction rate.[2] If the yield is low at 4°C, consider increasing the temperature to room temperature while carefully monitoring protein stability.[2] |
| Competing Nucleophiles in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the activated PEG, leading to low yields.[13] Use non-nucleophilic buffers like phosphate-buffered saline (PBS).[13] |
Problem 2: Protein Aggregation During PEGylation
| Possible Cause | Recommended Solution |
| High Protein Concentration | High protein concentrations can promote intermolecular cross-linking.[2] Reduce the protein concentration in the reaction mixture. |
| Suboptimal Buffer Conditions | The buffer composition can affect protein stability. Screen different buffer systems and pH values. The pH should ideally be away from the protein's isoelectric point (pI) to maintain solubility.[2] |
| Presence of Bifunctional PEG Reagents | Some PEG reagents may contain dimeric impurities that can cross-link protein molecules. Use high-quality, monofunctional PEG reagents.[2] |
| Reaction Temperature | Elevated temperatures can lead to protein unfolding and aggregation. Perform the reaction at a lower temperature (e.g., 4°C). |
Problem 3: High Polydispersity (Heterogeneity) of the Product
| Possible Cause | Recommended Solution |
| High Molar Ratio of PEG Reagent | A large excess of PEG can lead to multiple PEG chains attaching to the protein. Reduce the PEG-to-protein molar ratio. |
| Long Reaction Time | Extended reaction times can result in a wider distribution of PEGylated species.[1] Optimize the reaction time by monitoring the product distribution at different time points. |
| Multiple Reactive Sites on Protein | If the protein has many accessible reactive residues (e.g., lysines), a heterogeneous product is likely. Consider site-specific PEGylation strategies (see FAQ Q2) or protein engineering to remove some reactive sites.[14] |
| Inadequate Purification | The purification method may not be sufficient to separate different PEGylated species. Employ high-resolution techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate isoforms.[] |
Experimental Protocols & Visualizations
General Protocol for Amine-Directed PEGylation (mPEG-NHS Ester)
This protocol provides a general workflow for PEGylating a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG, which targets primary amines (lysine residues and the N-terminus).
1. Protein Preparation:
-
Dissolve or buffer exchange the protein into a non-nucleophilic buffer at the desired pH (typically 7.5-8.5), such as 100 mM sodium phosphate buffer.
-
Adjust the protein concentration, typically to 1-10 mg/mL.
2. PEG Reagent Preparation:
-
Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer to create a stock solution.[2]
3. PEGylation Reaction:
-
Add the mPEG-NHS stock solution to the protein solution to achieve the desired PEG-to-protein molar ratio (e.g., 10:1).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a predetermined time (e.g., 1-4 hours).
4. Quenching the Reaction:
-
Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted mPEG-NHS.
5. Purification:
-
Purify the PEGylated protein from unreacted PEG and native protein using a suitable chromatography method, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][13]
6. Analysis:
-
Analyze the purified product to determine the degree of PEGylation and purity using methods like SDS-PAGE, mass spectrometry, or HPLC.
Caption: General experimental workflow for protein PEGylation.
Troubleshooting Decision Tree
This decision tree provides a logical workflow for troubleshooting common PEGylation issues.
Caption: Troubleshooting decision tree for common PEGylation issues.
References
- 1. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 10. creativepegworks.com [creativepegworks.com]
- 12. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scielo.br [scielo.br]
Technical Support Center: Removing Unreacted NH2-PEG2-methyl acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the removal of unreacted NH2-PEG2-methyl acetate from reaction mixtures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing unreacted NH2-PEG2-methyl acetate?
A1: The primary challenges stem from the physicochemical properties of the PEG linker and the complexity of the reaction mixture.[1] Key issues include:
-
High Polarity and Water Solubility: The hydrophilic nature of the PEG chain makes it highly soluble in aqueous solutions, which can complicate extractions with organic solvents.[2][3]
-
Structural Similarity to Product: If the desired product is also PEGylated, its physical and chemical properties may be very similar to the unreacted PEG linker, making separation difficult.
-
Presence of Reaction Byproducts: The reaction mixture may contain byproducts from the coupling reaction, which also need to be removed.[1]
Q2: Which purification techniques are most effective for removing unreacted NH2-PEG2-methyl acetate?
A2: The choice of purification method depends on the properties of the desired product and the unreacted starting materials.[1] Commonly used techniques include:
-
Size Exclusion Chromatography (SEC): This is often the preferred method as it separates molecules based on their size.[4][5][] If the desired product is significantly larger than the NH2-PEG2-methyl acetate, SEC can be very effective.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique separates molecules based on hydrophobicity and is particularly useful for purifying small molecule-PEG conjugates.[1][5]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge.[4][5][] If the desired product has a different net charge than the unreacted NH2-PEG2-methyl acetate, IEX can be a powerful separation tool.[4]
-
Liquid-Liquid Extraction: This technique can be used if there is a significant difference in the solubility of the product and the unreacted PEG linker in two immiscible solvents.[3]
-
Precipitation: In some cases, the desired product can be selectively precipitated, leaving the unreacted PEG in solution.[7]
Q3: How can I monitor the removal of unreacted NH2-PEG2-methyl acetate during purification?
A3: Several analytical techniques can be used to monitor the purity of your fractions:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the components in your reaction mixture and purified fractions by their mass-to-charge ratio.[3][8]
-
High-Performance Liquid Chromatography (HPLC): By comparing the chromatograms of your reaction mixture and purified fractions to a standard of NH2-PEG2-methyl acetate, you can assess the level of removal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of the PEG backbone and the methyl ester of the unreacted linker.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the removal of unreacted NH2-PEG2-methyl acetate.
| Problem | Possible Cause | Suggested Solution |
| Co-elution of product and unreacted PEG in chromatography | - Inappropriate column chemistry or mobile phase. - Similar size or charge of the product and unreacted PEG. | - For SEC: Ensure the column has the appropriate pore size for the size range of your molecules.[5] - For RP-HPLC: Optimize the gradient to be shallower around the elution time of the key components.[1] Consider a different stationary phase (e.g., C8 instead of C18).[1] - For IEX: Adjust the pH and salt gradient to enhance charge differences.[5] |
| Low product recovery after purification | - Irreversible adsorption of the product to the chromatography column. - Product precipitation during the purification process. | - Select a column with a different stationary phase that has lower non-specific binding. - Modify the mobile phase composition to improve product solubility. |
| Unreacted PEG remains after liquid-liquid extraction | - Insufficient partitioning of the PEG linker into the aqueous phase. | - Perform multiple extractions with the aqueous phase. - Adjust the pH of the aqueous phase to potentially alter the solubility of the product or unreacted PEG. |
| Difficulty in precipitating the desired product selectively | - Similar solubility of the product and unreacted PEG in the chosen solvent/antisolvent system. | - Screen a variety of solvent and antisolvent systems. - Optimize the temperature and concentration at which precipitation is carried out. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable when the desired product is significantly larger than the unreacted NH2-PEG2-methyl acetate.
Materials:
-
Crude reaction mixture
-
SEC column with an appropriate molecular weight range
-
Mobile phase (e.g., phosphate-buffered saline, PBS)
-
HPLC or FPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase and filter it through a 0.22 µm syringe filter.[1]
-
Injection: Inject the prepared sample onto the column. The injection volume should be a small percentage of the column volume to ensure good resolution.[5]
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using the UV detector.[5]
-
Fraction Collection: Collect fractions corresponding to the different peaks. The larger product will elute before the smaller, unreacted NH2-PEG2-methyl acetate.[5]
-
Analysis: Analyze the collected fractions for purity using an appropriate analytical technique like LC-MS or analytical HPLC.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is effective for separating small molecule-PEG conjugates from unreacted NH2-PEG2-methyl acetate based on differences in hydrophobicity.
Materials:
-
Crude reaction mixture
-
C18 RP-HPLC column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Preparative HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) and filter through a 0.22 µm syringe filter.[1]
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the sample using a linear gradient of increasing Mobile Phase B. The specific gradient will need to be optimized for your particular product.
-
Fraction Collection: Collect fractions based on the elution profile of the desired product.
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical RP-HPLC.[1] Pool the pure fractions and remove the solvent.[1]
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification protocols.
Caption: Workflow for purification by Size Exclusion Chromatography (SEC).
Caption: Workflow for purification by Reversed-Phase HPLC (RP-HPLC).
References
Validation & Comparative
A Comparative Guide to Bioconjugation: Alternatives to NH2-PEG2-Methyl Acetate
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design and synthesis of effective bioconjugates. The properties of the linker, including its reactivity, stability, length, and chemical nature, can significantly impact the performance of the final product, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a PEGylated therapeutic.
This guide provides an objective comparison of common alternatives to NH2-PEG2-methyl acetate for bioconjugation. While NH2-PEG2-methyl acetate, a short-chain amine-terminated PEG linker, is a valuable building block, a diverse landscape of alternative reagents offers a range of functionalities and properties that can be tailored to specific applications. We will explore these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal bioconjugation strategy.
Key Alternatives and Their Characteristics
The primary alternatives to a simple amine-terminated PEG linker can be broadly categorized based on their reactive chemistry. The choice of reactive group dictates the target functional group on the biomolecule, the stability of the resulting bond, and the overall specificity of the conjugation.
Amine-Reactive Linkers
These linkers target the abundant primary amines found on the N-terminus of proteins and the side chain of lysine residues.
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most common amine-reactive functional group. They react with primary amines to form stable amide bonds.[1][2][3] Variations in the activated ester, such as the use of tetrafluorophenyl (TFP) esters, can offer improved resistance to hydrolysis, providing a wider window for conjugation.[1][4][5]
-
PEG Linkers with Varying Lengths: The length of the polyethylene glycol (PEG) chain can be modulated to influence the pharmacokinetic properties of the bioconjugate. Longer PEG chains generally lead to a longer circulation half-life.
Thiol-Reactive Linkers
These linkers target the sulfhydryl groups of cysteine residues, which are less abundant than lysine residues, allowing for more site-specific conjugation.[6][7][8]
-
Maleimides: Maleimides react with thiols via a Michael addition to form a thioether bond.[2][3] While this reaction is highly efficient, the resulting linkage can be susceptible to a retro-Michael reaction, leading to deconjugation.[9][10] Next-generation maleimides have been developed to improve the stability of the thioether bond.
Bioorthogonal Chemistries ("Click Chemistry")
Bioorthogonal reactions proceed with high efficiency and selectivity in complex biological environments, without interfering with native biochemical processes.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry involves the reaction of a strained alkyne, such as dibenzocyclooctyne (DBCO), with an azide to form a stable triazole linkage.[2][3] This method offers excellent biocompatibility.[2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is another highly efficient click chemistry reaction, though it requires a copper catalyst which can be cytotoxic.[3]
Quantitative Performance Comparison
The selection of a bioconjugation strategy often involves a trade-off between reaction kinetics, yield, specificity, and the stability of the final conjugate. The following tables summarize key performance indicators for the different chemistries.
Table 1: Comparison of Reaction Kinetics and Efficiency
| Linker Chemistry | Target Residue(s) | Typical Reaction Time | Typical Yield | Specificity & Stoichiometry Control |
| NHS Ester | Primary amines (Lysine, N-terminus) | 30-60 minutes at room temperature[3] | High, but can be variable | Lower; can lead to heterogeneous products with a range of drug-to-antibody ratios (DARs).[3][6][7][8][11] |
| TFP Ester | Primary amines (Lysine, N-terminus) | Similar to NHS esters | High, potentially more reproducible than NHS esters due to lower hydrolysis.[1] | Similar to NHS esters, leading to heterogeneous products. |
| Maleimide | Thiols (Cysteine) | Minutes to a few hours at room temperature[3] | High | Higher than amine-reactive methods, allowing for more controlled stoichiometry.[6][7][8] |
| SPAAC (e.g., DBCO) | Azides (introduced via genetic engineering or chemical modification) | ~1-4 hours at room temperature | Very high and often quantitative[3] | High; enables precise control over the site of conjugation and stoichiometry. |
Table 2: Comparative Stability of Bioconjugate Linkages
| Linkage | Formed by | Stability in Plasma | Key Advantages | Key Disadvantages |
| Amide Bond | NHS/TFP Ester + Amine | Highly Stable (Half-life of years)[10] | Exceptionally stable across a wide pH range and resistant to enzymatic degradation.[4][9][10] | Random conjugation can lead to product heterogeneity. |
| Thioether Bond | Maleimide + Thiol | Potentially Unstable (Half-life of hours to days)[10] | Site-specific conjugation to cysteines. | Susceptible to retro-Michael addition and thiol exchange in vivo.[4][9][10] |
| Triazole Linkage | Azide + Alkyne (Click Chemistry) | Highly Stable[4][10][12] | Metabolically inert and highly stable to hydrolysis and enzymatic degradation.[12][13] | Requires introduction of non-native functional groups (azide and alkyne).[4] |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible bioconjugation. Below are generalized protocols for three common bioconjugation strategies.
Protocol 1: Protein Labeling with an NHS Ester
Objective: To conjugate an NHS-ester functionalized molecule to the primary amines of a protein.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
NHS ester reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a stock concentration (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purification: Remove unreacted NHS ester and byproducts using a desalting column.
Protocol 2: Maleimide Labeling of Protein Thiols
Objective: To conjugate a maleimide-functionalized molecule to the free thiols of a protein.
Materials:
-
Protein with free cysteine(s) (in a degassed, thiol-free buffer like PBS, pH 6.5-7.5)
-
Maleimide-functionalized reagent
-
Reducing agent (e.g., TCEP), if disulfide bond reduction is needed
-
Anhydrous DMF or DMSO
-
Quenching Solution: Cysteine or 2-mercaptoethanol
-
Desalting column for purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
Prepare Maleimide Solution: Dissolve the maleimide reagent in anhydrous DMF or DMSO to create a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Quench Reaction: Add an excess of the Quenching Solution to react with any unreacted maleimide.
-
Purification: Purify the conjugate using a desalting column.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate a DBCO-functionalized molecule to an azide-containing protein.
Materials:
-
Azide-modified protein (in a suitable buffer like PBS, pH ~7.4)
-
DBCO-functionalized reagent
-
Anhydrous DMF or DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents: Prepare a stock solution of the DBCO-functionalized reagent in anhydrous DMF or DMSO.
-
Conjugation Reaction: Mix the azide-modified protein with a 5- to 10-fold molar excess of the DBCO reagent.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by following the disappearance of the DBCO absorbance at ~310 nm.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.
Visualizing Bioconjugation Workflows and Pathways
The following diagrams illustrate the chemical reactions and a general experimental workflow for bioconjugation.
Caption: Reaction mechanisms for common bioconjugation chemistries.
Caption: A generalized experimental workflow for bioconjugation.
Conclusion
The choice of a linker for bioconjugation extends far beyond a simple amine-terminated PEG. A thorough understanding of the available alternatives, including their reactivity, the stability of the bond they form, and their impact on the properties of the final conjugate, is essential for the successful development of novel therapeutics and research tools. While traditional amine-reactive linkers like NHS esters offer a straightforward approach, the demand for more homogeneous and stable bioconjugates has driven the adoption of site-specific methods like thiol-reactive chemistry and bioorthogonal click chemistry. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the optimal bioconjugation strategy for their specific needs, ultimately leading to the creation of more effective and well-defined bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monodisperse vs. Polydisperse PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in drug development. It is employed to enhance the therapeutic properties of a wide range of modalities, including small molecules, peptides, proteins, and nanoparticles. The choice of PEG linker is a critical decision that profoundly influences a drug conjugate's performance, manufacturability, and regulatory journey. This guide provides an objective comparison of the two main types of PEG linkers—monodisperse and polydisperse—supported by experimental data to inform researchers in making strategic decisions for their specific applications.
Key Differences at a Glance
The fundamental distinction between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution.[1] Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight and a Polydispersity Index (PDI) of 1.0.[1][2][3] In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.0.[1][2][3] This seemingly subtle difference has profound implications for the development of therapeutics.[1]
While polydisperse PEGs have been historically utilized and are often less expensive to produce, their lack of homogeneity presents significant challenges in characterization, reproducibility, and ensuring consistent clinical performance.[3] Monodisperse PEG linkers, with their precisely defined structure, offer a superior alternative for the development of next-generation therapeutics, leading to more homogeneous drug conjugates with improved pharmacokinetic profiles and a more straightforward regulatory path due to enhanced batch-to-batch consistency.[3]
Data Presentation: A Quantitative Comparison
The homogeneity of monodisperse PEG linkers translates into more predictable and consistent behavior in biological systems. The following tables summarize quantitative data from comparative studies, highlighting the performance advantages of using monodisperse PEG linkers.
Table 1: Physicochemical and Pharmacokinetic Properties of PEGylated Gold Nanoparticles
This table summarizes a comparative study on PEGylated gold nanoparticles, a model system that illustrates the fundamental impact of PEG dispersity on in vitro and in vivo behavior.
| Parameter | Monodisperse PEG (mPEGn-HS, n=36, 45) | Polydisperse PEG (mPEG2k-SH, MW=1900) | Fold Change/Observation | Reference |
| Polydispersity Index (PDI) | 1.0 | > 1.0 | - | [3] |
| Protein Adsorption (in vitro, FBS) | Markedly lower and constant; ~70% reduction | Higher and variable | Up to 70% reduction with monodisperse PEG | [4] |
| Protein Adsorption (in vitro, Human Serum) | Markedly lower and constant; ~60% reduction | Higher and variable | Up to 60% reduction with monodisperse PEG | [4] |
| Blood Circulation Half-Life (in vivo) | Significantly prolonged | Shorter | Longer circulation with monodisperse PEG | [5][6] |
| Tumor Accumulation (in vivo, 24h) | Enhanced | Lower | Increased accumulation with monodisperse PEG | [4][5][6] |
| Reticuloendothelial System (RES) Uptake | Better inhibition of uptake (liver, spleen, kidney) | Higher uptake | Reduced clearance with monodisperse PEG | [4] |
Table 2: Impact of PEG Linkers on Small Molecule Drug Properties
This table highlights the benefits of using monodisperse PEG linkers in the development of small molecule drugs.
| Benefit | Description | Example | Reference |
| Modified Biodistribution | Prevents crossing of the blood-brain barrier, reducing CNS side effects. | Movantik (naloxegol) with an m-PEG7 linker. | [7][8] |
| Improved Solubility | Increases the solubility of poorly water-soluble drug candidates. | Many small molecules with drug activity are often insoluble in water. | [7][8][9] |
| Enhanced Oral Bioavailability | Can improve the absorption of orally administered drugs. | - | [8] |
| Modified Metabolism | Can alter the metabolic profile of a drug, potentially leading to a longer half-life. | - | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Synthesis and Characterization of PEGylated Gold Nanoparticles (AuNPs)
-
Objective: To prepare AuNPs functionalized with either monodisperse or polydisperse PEG-thiol linkers and characterize their physicochemical properties.
-
Materials: Gold(III) chloride trihydrate, sodium citrate, monodisperse PEG-thiol (mPEGn-HS), polydisperse PEG-thiol (mPEG2k-SH), and other standard laboratory reagents.
-
Protocol:
-
AuNP Synthesis: Synthesize citrate-stabilized AuNPs by the Turkevich method. Briefly, heat a solution of HAuCl4 to boiling with vigorous stirring, then add a solution of sodium citrate to form a wine-red colloidal solution.
-
PEGylation: Add an excess of either monodisperse or polydisperse PEG-thiol solution to the AuNP suspension and stir for 24 hours to allow for ligand exchange.
-
Purification: Remove excess PEG and other reagents by repeated centrifugation and resuspension of the PEG-AuNPs in ultrapure water.
-
Characterization:
-
Size and Morphology: Use Transmission Electron Microscopy (TEM) to determine the size and shape of the AuNPs.
-
Hydrodynamic Diameter and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge of the PEG-AuNPs in various media.
-
PEG Grafting Density: Quantify the amount of PEG grafted onto the AuNP surface using techniques like Thermogravimetric Analysis (TGA) or by measuring the fluorescence of a tagged PEG.
-
-
In Vitro Protein Adsorption Assay
-
Objective: To quantify the amount of protein that adsorbs to the surface of PEGylated nanoparticles.
-
Materials: PEG-AuNPs (prepared as described above), Fetal Bovine Serum (FBS) or Human Serum, Phosphate-Buffered Saline (PBS).
-
Protocol:
-
Incubate the PEG-AuNPs with a solution of FBS or human serum in PBS at 37°C for a defined period (e.g., 1 hour).
-
Separate the nanoparticles from the unbound proteins by centrifugation.
-
Wash the nanoparticles with PBS to remove any loosely bound proteins.
-
Elute the adsorbed proteins from the nanoparticle surface using a suitable elution buffer (e.g., SDS-containing buffer).
-
Quantify the amount of eluted protein using a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay.
-
In Vivo Pharmacokinetics and Biodistribution Study
-
Objective: To determine the blood circulation half-life and tissue distribution of PEGylated nanoparticles in an animal model.
-
Materials: PEG-AuNPs, tumor-bearing mice (e.g., with CT26 tumors), analytical instrumentation for gold quantification (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS).
-
Protocol:
-
Administer a single intravenous (IV) injection of the PEG-AuNP suspension to the tumor-bearing mice.
-
At various time points post-injection (e.g., 5 min, 1h, 4h, 24h), collect blood samples via a suitable method.
-
At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
-
Determine the concentration of gold in the blood and tissue samples using ICP-MS.
-
Calculate pharmacokinetic parameters (e.g., circulation half-life) from the blood concentration-time data.
-
Express the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
The following diagrams illustrate key concepts related to monodisperse and polydisperse PEG linkers.
Caption: Structural difference between monodisperse and polydisperse PEGs.
Caption: A simplified workflow for the PEGylation of a drug molecule.
Caption: Impact of PEG dispersity on protein adsorption to nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 9. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
A Researcher's Guide to In Vitro Stability Assays for PEGylated Peptides
For researchers, scientists, and drug development professionals, ensuring the stability of PEGylated peptides is a critical step in the development of effective therapeutics. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a peptide, is a widely adopted strategy to enhance a drug's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation. This guide provides an objective comparison of key in vitro stability assays for PEGylated peptides, supported by experimental data and detailed protocols to inform your research and development efforts.
The stability of a PEGylated peptide directly impacts its efficacy and safety. A variety of in vitro assays are employed to predict the in vivo behavior of these modified peptides. The most common of these assays evaluate stability in biological matrices (plasma stability), resistance to specific enzymes (protease stability), and durability under accelerated degradation conditions (forced degradation studies).
Comparative In Vitro Stability of PEGylated Peptides
The primary rationale for PEGylating peptides is to improve their stability. The following tables summarize quantitative data from various studies, comparing the stability of PEGylated peptides to their non-PEGylated counterparts and examining the influence of PEG chain length on stability.
Table 1: Comparison of Stability Between PEGylated and Non-PEGylated Peptides
| Assay Type | Peptide | Modification | Half-Life / % Remaining | Analytical Method |
| Plasma Stability | A20FMDV2 | Native | ~0% after 24h (rat serum) | RP-HPLC |
| A20FMDV2 | PEG20 | >30% after 48h (rat serum) | RP-HPLC | |
| Peptide 1 | Tam-labeled | 43.5 h (human plasma) | Not Specified | |
| Peptide 2 | Tam-labeled | 3.2 h (human plasma) | Not Specified | |
| Protease Stability (Trypsin) | Asparaginase | Native | Susceptible to degradation | SDS-PAGE |
| Asparaginase | PEGylated | Resistant to degradation | SDS-PAGE | |
| Thermal Stability | Model Protein 1 | Native | Tm = 72.7 °C | DSC |
| Model Protein 1 | PEGylated | Tm = 71.0 °C | DSC |
Table 2: Influence of PEG Chain Length on Peptide Stability in Human Plasma [1]
| Peptide | PEG Modification | % Remaining after 24h | Analytical Method |
| A20FMDV2 | PEG2 | >80% | RP-HPLC |
| A20FMDV2 | PEG5 | >80% | RP-HPLC |
| A20FMDV2 | PEG10 | ~70% | RP-HPLC |
| A20FMDV2 | PEG15 | ~60% | RP-HPLC |
| A20FMDV2 | PEG20 | ~55% | RP-HPLC |
Key In Vitro Stability Assays
A comprehensive assessment of a PEGylated peptide's stability involves a battery of assays. Below are the most critical assays, their principles, and generalized protocols.
Plasma Stability Assay
This assay is crucial for predicting the in vivo half-life of a PEGylated peptide by evaluating its stability in a complex biological matrix containing a multitude of enzymes.
-
Preparation: Thaw pooled human plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the PEGylated peptide in a suitable solvent (e.g., DMSO or PBS).
-
Incubation: Pre-warm the plasma to 37°C. Spike the peptide stock solution into the plasma to a final concentration (e.g., 10-100 µM). Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately add 2-3 volumes of an ice-cold precipitating solution (e.g., acetonitrile) to the aliquot to stop enzymatic reactions. Vortex and incubate on ice.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a first-order decay model.[2]
Protease Stability Assay
This assay evaluates the resistance of a PEGylated peptide to degradation by specific proteolytic enzymes, providing insights into its susceptibility to common proteases found in the body.
-
Materials: PEGylated peptide stock solution, protease stock solution (e.g., trypsin, chymotrypsin), reaction buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme), quenching solution (e.g., 10% trichloroacetic acid or a specific protease inhibitor), and an RP-HPLC system.
-
Reaction Setup: Prepare a solution of the PEGylated peptide in the reaction buffer at a defined concentration.
-
Reaction Initiation: Add the protease stock solution to the peptide solution to initiate the reaction (a typical enzyme:substrate ratio is 1:20 to 1:100 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of PEGylated peptides under various stress conditions to identify potential degradation products and pathways. These studies are essential for developing stability-indicating analytical methods.[3]
-
Thermal Stress:
-
Prepare a solution of the PEGylated peptide in a suitable buffer (e.g., PBS pH 7.4).
-
Incubate the solution at elevated temperatures (e.g., 40°C, 50°C, and 70°C).
-
At selected time points, withdraw samples and store them at -20°C or -80°C until analysis.
-
Analyze the samples by RP-HPLC to assess degradation and by size-exclusion chromatography (SEC-HPLC) to detect aggregation.
-
-
pH Stress (Hydrolytic Stability):
-
Prepare solutions of the PEGylated peptide in buffers with a range of pH values (e.g., pH 3, 5, 7.4, and 9).
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
-
At specified time intervals, withdraw samples and neutralize them if necessary.
-
Analyze the samples by RP-HPLC and LC-MS to quantify the parent peptide and identify degradation products.
-
-
Oxidative Stress:
-
Prepare a solution of the PEGylated peptide in a suitable buffer.
-
Add a low concentration of an oxidizing agent (e.g., 0.03% hydrogen peroxide).
-
Incubate the mixture at room temperature for a defined period.
-
Stop the reaction by adding an antioxidant like methionine.
-
Analyze the samples by RP-HPLC and LC-MS to identify oxidized forms of the peptide.
-
Conclusion
The in vitro stability assessment of PEGylated peptides is a multi-faceted process that is indispensable for the successful development of peptide-based therapeutics. A combination of plasma stability, protease stability, and forced degradation studies provides a comprehensive understanding of a molecule's degradation profile. The data generated from these assays are crucial for selecting stable drug candidates, optimizing formulations, and establishing appropriate storage conditions. By employing the standardized protocols and comparative data presented in this guide, researchers can make more informed decisions throughout the drug development pipeline.
References
A Head-to-Head Comparison: NH2-PEG2-methyl acetate vs. SMCC Crosslinkers in Bioconjugation
In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical design parameter that profoundly influences the efficacy, safety, and pharmacokinetic profile of the final construct. This guide provides an objective comparison between the hydrophilic linker, NH2-PEG2-methyl acetate, and the conventional non-cleavable crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This analysis is supported by a summary of experimental data trends and detailed methodologies to inform researchers, scientists, and drug development professionals.
Introduction to the Crosslinkers
NH2-PEG2-methyl acetate is a heterobifunctional linker featuring a primary amine and a methyl ester separated by a two-unit polyethylene glycol (PEG) chain.[1][2] The discrete PEG spacer imparts hydrophilicity, which can enhance the solubility and stability of bioconjugates.[3] Its terminal groups offer versatility for conjugation, often used in multi-step syntheses for applications like PROTACs.[1][2]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established heterobifunctional crosslinker with an N-hydroxysuccinimide (NHS) ester and a maleimide group.[4] The NHS ester reacts with primary amines (e.g., lysine residues on an antibody), while the maleimide group reacts with sulfhydryl (thiol) groups.[4] SMCC is characterized by its rigid and hydrophobic cyclohexane spacer and is a cornerstone in the construction of stable, non-cleavable ADCs, such as ado-trastuzumab emtansine (Kadcyla®).[4]
Comparative Performance and Physicochemical Properties
The fundamental difference in the structure of NH2-PEG2-methyl acetate and SMCC—a hydrophilic, flexible PEG chain versus a hydrophobic, rigid cyclohexane ring—leads to significant differences in the properties of the resulting bioconjugates.[1][4]
| Parameter | NH2-PEG2-methyl acetate (as part of a PEGylated construct) | SMCC Linker | Rationale |
| Hydrophilicity | High | Low | The ethylene glycol units in the PEG linker increase water solubility.[1] The cyclohexane and succinimide moieties in SMCC are hydrophobic.[5][6] |
| Solubility of Conjugate | Improved, especially with hydrophobic payloads | Can contribute to aggregation with hydrophobic payloads | PEG linkers can mitigate the aggregation propensity of ADCs with hydrophobic drugs.[5][7] |
| In Vitro Plasma Stability | High (Amide bond) | Moderate to High (Thioether bond) | The amide bond formed is highly stable. The thiosuccinimide bond from the maleimide group can undergo a retro-Michael reaction, leading to potential drug release.[1] |
| Pharmacokinetics (PK) | |||
| Plasma Half-life (t½) | Longer | Shorter | The hydrophilic PEG chain reduces clearance by the reticuloendothelial system.[1][8] The hydrophobic nature of the SMCC linker can lead to faster clearance.[1] |
| Clearance (CL) | Lower | Higher | Reduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[1][5] |
| Area Under the Curve (AUC) | Higher | Lower | A longer half-life and lower clearance result in greater overall drug exposure.[1] |
| In Vivo Efficacy | Potentially Higher | Variable | Enhanced tumor accumulation due to improved PK can lead to better in vivo efficacy.[1][8] However, the increased chain length of some PEG linkers can also reduce cytotoxicity.[8] |
| Immunogenicity | Potentially Reduced | Can contribute to immunogenicity | PEGylation is known to reduce the immunogenicity of therapeutic proteins.[3][9] |
Note: The data presented is synthesized from multiple studies and represents general trends. Absolute values are context-dependent and depend on the specific antibody, payload, and target.
Visualizing the Chemical Structures and Reaction Mechanisms
Caption: Chemical structures of NH2-PEG2-methyl acetate and SMCC.
Caption: Conjugation reaction mechanisms for the crosslinkers.
Experimental Protocols
Protocol 1: Conjugation of a Carboxylic Acid-Containing Molecule with NH2-PEG2-methyl acetate
Objective: To form a stable amide bond between a molecule with a carboxylic acid and the primary amine of NH2-PEG2-methyl acetate.
Materials:
-
Carboxylic acid-containing molecule
-
NH2-PEG2-methyl acetate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the amine-free buffer.
-
Add a 5- to 10-fold molar excess of EDC and NHS (or sulfo-NHS).
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Prepare a solution of NH2-PEG2-methyl acetate in the reaction buffer or an anhydrous solvent like DMF or DMSO.
-
Add the NH2-PEG2-methyl acetate solution to the activated carboxylic acid mixture. A molar excess of the amine linker may be required.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 20-50 mM to react with any remaining NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method to remove unreacted reagents and byproducts.
-
Protocol 2: Two-Step Conjugation of a Thiol-Containing Drug to an Antibody using SMCC
Objective: To create an antibody-drug conjugate (ADC) with a stable, non-cleavable thioether bond.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC dissolved in DMSO or DMF
-
Thiol-containing drug
-
Desalting columns
-
Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5)
Procedure:
-
Antibody Activation:
-
Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC:
-
Immediately purify the maleimide-activated antibody using a desalting column to remove unreacted SMCC.
-
-
Payload Conjugation:
-
Combine the purified, maleimide-activated antibody with the thiol-containing drug in the conjugation buffer. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Incubate for 1-2 hours at room temperature or 4°C overnight.
-
-
Purification:
-
Purify the final ADC conjugate using a suitable method like size-exclusion chromatography to remove unconjugated drug and linker species.
-
Comparative Experimental Workflow
Caption: Workflow for comparing ADCs with different linkers.
Conclusion
The choice between NH2-PEG2-methyl acetate (as a representative short-chain PEG linker) and SMCC is a critical decision in the design of bioconjugates. PEGylated linkers offer significant advantages in improving the hydrophilicity, solubility, and pharmacokinetic profile of bioconjugates, which can be particularly beneficial for hydrophobic payloads.[7] However, the potential for altered potency and the complexity of heterogeneous PEG polymers (though less of a concern with discrete PEGs) should be considered.
SMCC, on the other hand, provides a robust, stable, and well-validated non-cleavable linker technology that has proven clinical success.[4] Its hydrophobic nature may be a limitation for certain payloads, potentially leading to aggregation and faster clearance.[5] Ultimately, the optimal linker choice depends on the specific properties of the molecules to be conjugated, the desired in vivo performance, and the therapeutic application. A thorough empirical evaluation is essential to identify the best linker for each unique bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Analysis of Surface Modification with PEG Linkers
For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) modified surfaces is critical for ensuring the efficacy and safety of a wide range of biomedical applications, from drug delivery systems to medical devices. This guide provides an objective comparison of key analytical techniques used to quantify surface modification with PEG linkers, supported by experimental data and detailed protocols.
The choice of analytical technique depends on the specific information required, such as elemental composition, surface wettability, topography, or the density of grafted PEG chains. This guide will delve into four primary methods: X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, Atomic Force Microscopy (AFM), and Fluorescence Microscopy.
Quantitative Data Comparison
The following tables summarize key quantitative parameters obtained from different analytical techniques for PEG-modified surfaces.
Table 1: Comparison of Quantitative Data from Various Analytical Techniques for PEG-Modified Surfaces
| Analytical Technique | Parameter Measured | Typical Values for PEG-Modified Surface | Unmodified Surface (Example) | Key Insights |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (%) | C: Increased, O: Increased, Si/Au: Decreased | Dependent on substrate | Confirms presence of PEG through C-O bond signal.[1][2] |
| C-O/C-C Ratio | Significantly increased | Low or negligible | Directly proportional to PEG grafting density.[1][2] | |
| PEG Layer Thickness (nm) | 1 - 10 nm | 0 nm | Estimated using an overlayer model.[2][3] | |
| Contact Angle Goniometry | Static Water Contact Angle (°) | 20° - 40° | > 65° (for hydrophobic surfaces) | Indicates increased hydrophilicity.[3][4][5] |
| Contact Angle Hysteresis (°) | Low (< 10°) | High | Low hysteresis suggests a mobile and slippery surface.[6] | |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS, nm) | Can increase or decrease depending on PEG conformation | Dependent on substrate | Provides topographical information. |
| Adhesion Force (nN) | Low (< 1 nN) | Higher | Low adhesion indicates repulsive forces from PEG chains.[7] | |
| PEG Layer Thickness (nm) | 5 - 30 nm | 0 nm | Measured through force-distance curves.[8] | |
| Fluorescence Microscopy | Fluorescence Intensity (a.u.) | High (with fluorescently labeled PEG) | Background | Allows for visualization and quantification of PEG distribution.[9] |
Table 2: Comparison of Different PEG Linkers and Their Impact on Surface Properties
| PEG Linker Type | Molecular Weight (MW) | Key Characteristics | Impact on Surface Properties |
| Linear PEG | 2kDa, 5kDa, 10kDa | Simple, predictable behavior, minimal steric hindrance.[10] | Higher MW can lead to lower grafting density but more effective protein repulsion.[9] |
| Branched PEG | Varies | Higher payload capacity, superior shielding effects.[10] | Can create a denser "brush" like structure, enhancing anti-fouling properties. |
Experimental Protocols and Methodologies
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[1][2]
Experimental Protocol:
-
Sample Preparation:
-
Clean the substrate (e.g., silicon wafer, gold-coated slide) using a standard procedure (e.g., RCA clean for silicon).[1]
-
Perform PEGylation using a chosen method (e.g., solution-phase reaction or vapor phase deposition).[1]
-
Thoroughly rinse the surface with an appropriate solvent to remove any unbound PEG and dry under a stream of nitrogen.
-
-
Instrumentation and Data Acquisition:
-
Data Analysis:
-
Deconvolute the high-resolution C1s spectrum to identify the C-C/C-H and C-O components. The C-O peak is characteristic of the PEG molecule.[1]
-
Calculate the ratio of the C-O peak area to the total C1s peak area to quantify the PEG grafting density.[2]
-
Estimate the PEG layer thickness using the attenuation of the substrate signal (e.g., Si2p or Au4f) based on the overlayer model.[2][11]
-
Workflow for XPS Analysis:
Caption: Workflow for XPS analysis of PEG-modified surfaces.
Contact Angle Goniometry for Wettability Assessment
This technique measures the angle at which a liquid interface meets a solid surface, providing information about the surface's hydrophilicity or hydrophobicity.
Experimental Protocol:
-
Sample Preparation: Prepare the PEG-modified and control surfaces as described for XPS.
-
Instrumentation and Measurement:
-
Use a contact angle goniometer with a high-resolution camera.
-
Place a droplet of deionized water (typically 1-5 µL) onto the surface.
-
Measure the static contact angle.
-
To measure dynamic contact angles (advancing and receding angles), slowly add and then withdraw water from the droplet. The difference between these angles is the contact angle hysteresis.[6]
-
-
Data Analysis:
Principle of Contact Angle Measurement:
Caption: Contact angle of a water droplet on different surfaces.
Atomic Force Microscopy (AFM) for Topographical and Mechanical Characterization
AFM provides nanoscale resolution images of the surface topography and can also be used to measure mechanical properties like adhesion and elasticity.[13]
Experimental Protocol:
-
Sample Preparation: Prepare surfaces as previously described. Ensure the surface is free of contaminants.
-
Instrumentation and Imaging:
-
Use an AFM operating in tapping mode or contact mode for imaging.
-
For force measurements, use a cantilever with a well-defined tip geometry.
-
Acquire force-distance curves by approaching and retracting the tip from the surface.[7]
-
-
Data Analysis:
-
Analyze the AFM images to determine the surface roughness.
-
From the retraction part of the force-distance curve, calculate the adhesion force between the tip and the surface. A lower adhesion force is indicative of the repulsive nature of the PEG layer.[7]
-
The thickness of the PEG layer can be estimated from the distance at which the repulsive force begins in the approach curve.[8]
-
AFM Force-Distance Curve Principle:
Caption: Key events in an AFM force-distance measurement cycle.
Fluorescence Microscopy for Spatial Distribution Analysis
This technique is used to visualize the distribution of fluorescently labeled PEG molecules on a surface.
Experimental Protocol:
-
Sample Preparation:
-
Use a PEG linker that is conjugated to a fluorescent dye (e.g., FITC, Rhodamine).
-
Perform the PEGylation reaction.
-
Thoroughly wash the surface to remove any unbound fluorescent PEG.
-
-
Instrumentation and Imaging:
-
Use a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
-
Acquire images of the surface.
-
-
Data Analysis:
-
The fluorescence intensity in the images is proportional to the local concentration of the fluorescently labeled PEG.[9]
-
Image analysis software can be used to quantify the fluorescence intensity and assess the homogeneity of the PEG coating.
-
Conclusion
The quantitative analysis of PEG-modified surfaces requires a multi-faceted approach. XPS provides detailed chemical information, while contact angle goniometry offers a rapid assessment of surface wettability. AFM gives nanoscale topographical and mechanical insights, and fluorescence microscopy allows for the visualization of PEG distribution. By combining these techniques, researchers can gain a comprehensive understanding of their PEGylated surfaces, enabling the optimization of materials for a wide range of biomedical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
The Balancing Act: How PEG Linker Length Dictates Conjugate Pharmacokinetics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) linkers in bioconjugates, particularly antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic success. The length of the PEG chain is a key design parameter that can be meticulously adjusted to fine-tune the physicochemical and pharmacokinetic properties of the conjugate. This guide provides an objective comparison of how different PEG linker lengths impact the pharmacokinetics of conjugates, supported by experimental data, to inform the rational design of next-generation targeted therapies.
The addition of PEG chains, a process known as PEGylation, offers several advantages in conjugate design. It enhances hydrophilicity, which can mitigate the aggregation propensity of conjugates, especially those with hydrophobic payloads.[1][2][3] Furthermore, PEGylation increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life.[1][] This extended circulation time can result in greater accumulation of the conjugate in tumor tissue, potentially enhancing its anti-tumor activity.[1][2][5]
However, the choice of PEG linker length represents a delicate balance. While longer PEG chains can improve pharmacokinetic (PK) properties, they may also introduce steric hindrance, which could impede the conjugate's binding to its target antigen or the subsequent release and action of the cytotoxic payload within the cell.[1][6] This can sometimes lead to a decrease in in vitro cytotoxicity.[1][6][7] Therefore, a systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new conjugate to identify the optimal balance for a given antibody-payload combination.[2][3]
Data Presentation: The Influence of PEG Linker Length on Key Performance Metrics
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on the critical parameters of bioconjugates.
Table 1: Impact of PEG Linker Length on Conjugate Pharmacokinetics
| Conjugate Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Baseline half-life. | [7] |
| 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [7] | |
| 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [7] | |
| Antibody-Drug Conjugate | PEG2, PEG4 | Shorter plasma half-life compared to longer PEG chains. | [5][8] |
| PEG8, PEG12, PEG24 | Significantly longer plasma half-life and lower clearance rates. | [5][8] | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. | [9][10] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate Type | PEG Linker Length | Key Cytotoxicity Finding | Reference |
| Affibody-Drug Conjugate | None | Baseline cytotoxicity. | [7] |
| 4 kDa | 4.5-fold reduction in cytotoxicity compared to no PEG linker. | [7] | |
| 10 kDa | 22-fold reduction in cytotoxicity compared to no PEG linker. | [7] | |
| Antibody-Drug Conjugate | Short (e.g., PEG4) | Generally higher in vitro potency. | [6] |
| Long (e.g., PEG8, PEG12) | Often a decrease in in vitro potency is observed. | [6] |
Mandatory Visualization
Caption: General structure of an ADC with varying PEG linker lengths.
Caption: Workflow for evaluating conjugates with different PEG lengths.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of conjugates with varying PEG linker lengths.
I. Pharmacokinetic Study in Animal Models
Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of conjugates with varying PEG linker lengths.[9][11]
Animal Model: Male Sprague-Dawley rats (250-300g) or BALB/c mice (20-25g) are commonly used.[8][11]
Procedure:
-
Dosing: Administer the conjugate intravenously (IV) via the tail vein at a specified dose (e.g., 3 mg/kg).[8]
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the retro-orbital sinus or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Quantification: Analyze the concentration of the conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[11][12]
-
Data Analysis: Plot the plasma concentration of the conjugate versus time and determine key pharmacokinetic parameters using non-compartmental analysis with software like WinNonlin.[8]
II. In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the conjugates with different PEG linker lengths on a target cancer cell line.[1]
Procedure:
-
Cell Seeding: Plate the target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Serially dilute the conjugates with different PEG linker lengths in cell culture medium and add them to the cells. Include an untreated control and a vehicle control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.[1]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®.[1]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1]
III. Biodistribution Study
Objective: To determine the organ and tumor accumulation of radiolabeled conjugates with different PEG linker lengths.[11]
Animal Model: Tumor-xenograft models (e.g., mice bearing specific tumor types) are commonly used.[5][9]
Procedure:
-
Radiolabeling: Radiolabel the conjugates with a suitable isotope (e.g., 89Zr or 111In) for sensitive detection.[11]
-
Administration: Administer the radiolabeled conjugates to the tumor-bearing animals intravenously.[11]
-
Tissue Harvesting: At selected time points post-injection, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.[11]
-
Quantification: Weigh the tissues and measure the radioactivity in each organ and the tumor using a gamma counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to compare the accumulation in different organs and the tumor for each conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Protein Structure After PEGylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to a protein, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a drug's stability, reduce its immunogenicity, and prolong its circulation time.[1][2] However, the process of PEGylation can also introduce structural changes that may impact the protein's function. Therefore, rigorous validation of the protein's structure post-PEGylation is a critical step in the development of these complex biologics.
This guide provides an objective comparison of key analytical techniques used to validate the structure of PEGylated proteins, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques for Post-PEGylation Structural Validation
A multi-faceted approach employing a suite of orthogonal analytical techniques is essential for a comprehensive structural characterization of PEGylated proteins.[3] The choice of methods depends on the specific structural attribute being investigated, from the degree and site of PEGylation to the impact on secondary and tertiary structure.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume.[4][5] | Purity, aggregation state, degree of PEGylation (mono-, di-, etc.).[6] | Robust, high-throughput, directly measures the size increase due to PEGylation.[4] | Limited resolution between species of similar hydrodynamic radii, potential for non-specific interactions.[4][5] |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity.[5] | Separation of PEGylated species, free PEG, and unmodified protein.[5] | High resolution based on differences in polarity.[4] | Can be denaturing for some proteins, complex mobile phase optimization. |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. | Separation of species with different charge properties due to PEGylation.[5] | Sensitive to changes in surface charge upon PEGylation. | PEG chains can shield charged residues, potentially limiting separation. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Accurate molecular weight, degree of PEGylation, identification of PEGylation sites.[7][8] | High accuracy and sensitivity, provides detailed molecular information.[9][10] | Polydispersity of PEG can complicate spectra, requires specialized instrumentation and data analysis.[10] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to Brownian motion.[11] | Hydrodynamic radius, size distribution, detection of aggregates.[7][12] | Non-destructive, rapid assessment of size and aggregation.[13] | Sensitive to contaminants, provides an average size rather than discrete species separation. |
| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-circularly polarized light. | Secondary (far-UV) and tertiary (near-UV) structure assessment.[14][15] | Sensitive to conformational changes in protein structure.[14] | Provides global structural information, may not detect localized changes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Atomic-level structural information, PEGylation site confirmation, protein dynamics.[16][17] | Provides high-resolution structural data in solution.[16] | Requires high protein concentration, complex data analysis, limited to smaller proteins. |
| X-ray Crystallography | Diffraction of X-rays by a protein crystal. | High-resolution 3D structure of the PEGylated protein.[18] | Provides the most detailed atomic-level structural information.[19] | Challenging to obtain high-quality crystals of PEGylated proteins.[18][20] |
Experimental Protocols
Size-Exclusion Chromatography (SEC) for Purity and Aggregate Analysis
Objective: To separate and quantify the PEGylated protein from the unmodified protein, free PEG, and aggregates.
Methodology:
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a UV detector.[4]
-
Column: A size-exclusion column with a pore size appropriate for the molecular weight range of the protein and its PEGylated forms.
-
Mobile Phase: A buffer that minimizes interactions with the column matrix, such as phosphate-buffered saline (PBS). The mobile phase may be supplemented with additives like arginine to reduce non-specific binding.[6]
-
Flow Rate: Isocratic elution at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Detection: UV absorbance at 280 nm for the protein and its conjugates. A refractive index (RI) detector can be used in series to detect the PEG moiety, which lacks a strong UV chromophore.[21]
-
Analysis: The retention time is inversely proportional to the hydrodynamic volume. Peak areas are used to quantify the relative amounts of each species.
Mass Spectrometry (MS) for Molecular Weight and PEGylation Site Determination
Objective: To determine the precise molecular weight of the PEGylated protein and identify the specific amino acid residues where PEG has been attached.
Methodology:
-
Sample Preparation: The PEGylated protein is often analyzed intact or after enzymatic digestion (e.g., with trypsin) to produce smaller peptides.[9]
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[8][22]
-
Intact Mass Analysis: The sample is introduced into the mass spectrometer to determine the molecular weight of the entire PEGylated protein. The resulting spectrum will show a distribution of masses corresponding to the different numbers of PEG units attached.[10]
-
Peptide Mapping: For site determination, the protein is digested, and the resulting peptides are separated by liquid chromatography (LC) before entering the mass spectrometer (LC-MS). The masses of the PEGylated peptides are compared to the theoretical masses of unmodified peptides to identify the site of modification.[9]
-
Data Analysis: Deconvolution algorithms are used to determine the zero-charge mass from the multiply charged ions observed in ESI-MS.[10]
Circular Dichroism (CD) Spectroscopy for Secondary and Tertiary Structure Analysis
Objective: To assess the impact of PEGylation on the secondary and tertiary structure of the protein.
Methodology:
-
Instrumentation: A CD spectropolarimeter.
-
Sample Preparation: The PEGylated protein and the unmodified control are prepared in a suitable buffer that does not interfere with the CD signal. Protein concentration must be accurately determined.
-
Far-UV CD (190-250 nm): This region is used to analyze the protein's secondary structure (alpha-helix, beta-sheet, random coil). Spectra of the PEGylated and unmodified protein are overlaid for comparison.[15]
-
Near-UV CD (250-320 nm): This region provides information about the tertiary structure by probing the environment of aromatic amino acid residues.[15]
-
Data Analysis: Changes in the shape and magnitude of the CD spectra between the native and PEGylated protein indicate alterations in the protein's conformation.[14]
Conclusion
The validation of protein structure after PEGylation is a complex but essential process for the successful development of biotherapeutics. No single technique can provide a complete picture. A combination of chromatographic, mass spectrometric, and spectroscopic methods is necessary to thoroughly characterize the PEGylated product, ensuring its quality, safety, and efficacy. The data and protocols presented in this guide offer a framework for researchers to design and execute robust analytical strategies for their PEGylated protein candidates.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC | Waters [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. enovatia.com [enovatia.com]
- 10. sciex.com [sciex.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. Molecular mechanism of polyethylene glycol mediated stabilization of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PEGylated Protein Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biophysical structure-function relationships of a site-specifically PEGylated protein with enhanced binding function and thermal stability [morressier.com]
- 18. First Complete Structural Study Of A Pegylated Protein | Technology Networks [technologynetworks.com]
- 19. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 20. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Advanced & Novel Applications
Novel Applications of Bifunctional PEG Linkers in Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The field of proteomics has been significantly advanced by the use of bifunctional polyethylene glycol (PEG) linkers. These versatile molecules, featuring reactive groups at both ends of a flexible PEG chain, offer researchers unprecedented control over the conjugation of proteins to other molecules.[1] The inherent properties of PEG, such as hydrophilicity, biocompatibility, and low immunogenicity, make it an ideal spacer for a wide range of applications, from enhancing the therapeutic properties of proteins to elucidating complex protein-protein interactions.[2][3][4]
This document provides detailed application notes and experimental protocols for three key novel uses of bifunctional PEG linkers in proteomics: targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs), the development of Antibody-Drug Conjugates (ADCs), and the study of protein-protein interactions through chemical cross-linking.
Application Note I: Targeted Protein Degradation with PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[5][6] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a bifunctional linker that connects the two.[7][8] Bifunctional PEG linkers are frequently used in PROTAC design due to their ability to improve solubility, cell permeability, and the overall efficacy of the degrader molecule.[6][8][9]
The PEG linker is not just a passive spacer; its length and composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.[9][10] The flexibility of the PEG chain allows the PROTAC to adopt an optimal conformation for ternary complex formation.[3]
Quantitative Data: Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that needs to be optimized for each target protein and E3 ligase pair. A linker that is too short can cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together.[9][10]
| Target Protein | E3 Ligase Ligand | PEG Linker Length (n) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | 3 | >1000 | <20 | [10][11] |
| BRD4 | VHL | 4 | 15 | >90 | [3][11] |
| BRD4 | VHL | 5 | 25 | >90 | [3][11] |
| SMARCA2 | VCB | 4 | 300 | 65 | [7] |
| SMARCA4 | VCB | 4 | 250 | 70 | [7] |
Note: Data is illustrative and synthesized from multiple sources. Absolute values are context-dependent.
Experimental Protocol: PROTAC-Mediated Protein Degradation Assay
This protocol describes a general method for evaluating the degradation of a target protein in cultured cells treated with a PEG-linked PROTAC.
Materials:
-
Cultured cells expressing the protein of interest (POI)
-
PROTAC with a bifunctional PEG linker
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified time (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a western blot imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
-
Visualization: PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Application Note II: Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[12][13] A bifunctional linker is used to attach the drug to the antibody.[14] Bifunctional PEG linkers are increasingly being used in ADC design to improve their therapeutic index.[12][15] The hydrophilic PEG spacer can help to overcome the hydrophobicity of the cytotoxic payload, which can otherwise lead to aggregation and rapid clearance of the ADC.[13] This allows for a higher drug-to-antibody ratio (DAR) without compromising the pharmacokinetic properties of the conjugate.[13] Furthermore, the PEG linker can improve the stability of the ADC in circulation and reduce its immunogenicity.[16]
Quantitative Data: Impact of PEG Linkers on ADC Properties
The inclusion of a PEG linker can significantly impact the properties of an ADC, including its half-life and in vitro cytotoxicity.
| ADC Construct | PEG Linker | Half-life (min) | In vitro Cytotoxicity (IC50, nM) | Reference |
| ZHER2-SMCC-MMAE | None | 19.6 | ~1 | [12] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 49.0 | ~4.5 | [12] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 219.5 | ~22 | [12] |
Note: Data is illustrative and based on a specific study. Absolute values will vary depending on the antibody, drug, and linker chemistry.
Experimental Protocol: Synthesis and Evaluation of an ADC with a PEG Linker
This protocol outlines a general method for synthesizing an ADC using a heterobifunctional PEG linker with NHS-ester and maleimide functionalities, and subsequently evaluating its in vitro cytotoxicity.
Materials:
-
Monoclonal antibody (mAb)
-
Heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide)
-
Cytotoxic drug with a thiol group
-
Reducing agent (e.g., TCEP)
-
Reaction buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
-
Cancer cell line overexpressing the target antigen
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Antibody Reduction (if necessary for thiol-maleimide conjugation):
-
Dissolve the mAb in reaction buffer.
-
Add a molar excess of the reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds.
-
Incubate for 1-2 hours at 37°C.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation of Drug to PEG Linker:
-
Dissolve the thiol-containing drug and the NHS-PEG-Maleimide linker in an appropriate solvent (e.g., DMSO).
-
React the drug with the maleimide group of the linker. This step can be performed separately or in a sequential one-pot reaction with the antibody.
-
-
Conjugation of Drug-Linker to Antibody:
-
Add the drug-PEG-NHS ester conjugate to the reduced or amine-containing antibody solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
Quench the reaction by adding a quenching solution.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated drug, linker, and antibody.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
-
In Vitro Cytotoxicity Assay:
-
Plate the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.
-
Incubate the cells for 72-96 hours.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Calculate the IC50 value (concentration at which 50% of cell growth is inhibited) for each compound.
-
Visualization: ADC Experimental Workflow
Caption: Experimental workflow for ADC synthesis and evaluation.
Application Note III: Chemical Cross-linking for Protein-Protein Interaction Studies
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping the topology of protein complexes.[17] Bifunctional cross-linkers are used to covalently link interacting proteins in their native state.[18] The use of PEG linkers in this context offers the advantage of a longer, flexible spacer arm, which can capture interactions over a greater distance compared to traditional, shorter cross-linkers.[18] Heterobifunctional PEG linkers allow for a two-step cross-linking process, which can reduce the complexity of the resulting cross-linked products and improve the identification of interacting partners.[17]
Experimental Protocol: In-situ Chemical Cross-linking of Interacting Proteins
This protocol provides a general method for in-situ chemical cross-linking of proteins in cultured cells using a heterobifunctional PEG linker, followed by enrichment and identification of cross-linked peptides by mass spectrometry.
Materials:
-
Cultured cells
-
Heterobifunctional PEG cross-linker (e.g., with a photo-activatable group and an NHS ester)
-
Quenching solution
-
Lysis buffer
-
Enrichment resin (e.g., streptavidin beads if the linker contains a biotin tag)
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
In-situ Cross-linking:
-
Treat cultured cells with the first reactive group of the heterobifunctional PEG cross-linker (e.g., the NHS ester to label primary amines).
-
Incubate to allow the linker to react with proteins.
-
Wash the cells to remove excess linker.
-
Activate the second reactive group of the linker (e.g., by UV light for a photo-activatable group) to cross-link interacting proteins.
-
Quench the cross-linking reaction.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells and extract the proteins as described in the PROTAC protocol.
-
-
Enrichment of Cross-linked Proteins (if applicable):
-
If the PEG linker contains an affinity tag (e.g., biotin), incubate the protein lysate with an appropriate affinity resin (e.g., streptavidin beads) to enrich for cross-linked proteins.[19]
-
Wash the resin to remove non-specifically bound proteins.
-
-
Protein Digestion:
-
Mass Spectrometry Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
Use specialized software to identify the cross-linked peptides from the MS/MS data.
-
-
Data Analysis:
-
Map the identified cross-links to the protein sequences to determine the interaction sites and infer the topology of the protein complex.
-
Visualization: Chemical Cross-linking Mass Spectrometry (XL-MS) Logic
Caption: Logical flow of a chemical cross-linking mass spectrometry experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. labinsights.nl [labinsights.nl]
- 14. benchchem.com [benchchem.com]
- 15. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 16. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Tethering polypeptides through bifunctional PEG cross-linking agents to probe protein function: application to ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for NH2-PEG2-methyl acetate in Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG2-methyl acetate is a heterobifunctional linker molecule that has become an integral component in the development of advanced targeted therapies.[1] Its structure, featuring a primary amine, a two-unit polyethylene glycol (PEG) chain, and a methyl ester, provides a versatile platform for conjugating different molecules while imparting favorable physicochemical properties.[2][3] These characteristics have made it particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[4][5]
PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[2] They consist of a ligand that binds to the target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The NH2-PEG2-methyl acetate linker plays a crucial role in this architecture by providing the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the degradation of the target protein.[1]
This document provides detailed application notes, experimental protocols, and data regarding the use of NH2-PEG2-methyl acetate in the development of targeted therapies.
Physicochemical Properties
NH2-PEG2-methyl acetate, also systematically named methyl 2-[2-(2-aminoethoxy)ethoxy]acetate, is a valuable tool in chemical biology and drug discovery.[1] Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-[2-(2-aminoethoxy)ethoxy]acetate | [1] |
| Molecular Formula | C₇H₁₅NO₄ | [1][6] |
| Molecular Weight | 177.20 g/mol | [1][6] |
| CAS Number | 741235-80-3 | [1] |
| Appearance | Colorless to yellow oil/liquid | [1] |
| Purity (as HCl salt) | ≥98.0% (by NMR) | [1] |
Core Principles of NH2-PEG2-methyl acetate as a Linker
The utility of NH2-PEG2-methyl acetate in targeted therapies stems from the distinct functions of its components:
-
Primary Amine (-NH2): This group serves as a reactive handle for conjugation to molecules containing a carboxylic acid, forming a stable amide bond. This is a common strategy for attaching the linker to either the protein of interest (POI) ligand or the E3 ligase ligand in a PROTAC.[2][4]
-
PEG2 Spacer: The two-unit polyethylene glycol chain is hydrophilic, which can significantly improve the aqueous solubility of the resulting therapeutic molecule.[2][5] This is particularly advantageous for hydrophobic drug molecules. The flexibility of the PEG chain also allows for the necessary conformational adjustments to facilitate the formation of the ternary complex in PROTACs.[2]
-
Methyl Acetate: The methyl ester provides a stable, non-reactive terminus.[4] It can be hydrolyzed to a carboxylic acid, providing another reactive site for conjugation if a different synthetic strategy is desired.[1][2]
Applications in Targeted Therapy Development
The primary application of NH2-PEG2-methyl acetate is in the synthesis of PROTACs.[6][7][8][9] The linker's properties are critical for the efficacy of the final PROTAC molecule, influencing its solubility, cell permeability, and ability to induce the degradation of the target protein.[2]
PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC utilizing a linker like NH2-PEG2-methyl acetate is the targeted degradation of a specific protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[10] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[10]
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of a PROTAC using NH2-PEG2-methyl acetate.
Protocol 1: Synthesis of a PROTAC using NH2-PEG2-methyl acetate
This protocol describes a general two-step approach for synthesizing a PROTAC where a POI ligand with a carboxylic acid is first coupled to the amine of the PEG linker, followed by hydrolysis of the ester and coupling to an amine-functionalized E3 ligase ligand.[2]
Step 1: Amide Bond Formation with POI Ligand
-
Activation of POI Ligand: Dissolve the POI ligand containing a carboxylic acid in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.[1]
-
Coupling Reaction: Add a solution of NH2-PEG2-methyl acetate (1.1 eq) in anhydrous DMF to the activated POI ligand solution.[1] Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.[1]
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions such as 5% LiCl and brine. Dry the organic layer and concentrate it under reduced pressure. Purify the resulting POI-PEG2-methyl acetate intermediate by flash chromatography.[1]
Step 2: Hydrolysis of the Methyl Ester
-
Hydrolysis Reaction: Dissolve the purified POI-PEG2-methyl acetate intermediate in a mixture of a solvent like THF or methanol and water.[1][2] Add a base such as LiOH and stir at room temperature for 2-4 hours.[1][2] Monitor the reaction by LC-MS until the starting material is consumed.[1][2]
-
Work-up: Neutralize the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product with a suitable organic solvent.[1] Dry and concentrate the organic layer to obtain the POI-PEG2-COOH intermediate.
Step 3: Amide Bond Formation with E3 Ligase Ligand
-
Final Coupling: Follow the general amide bond formation protocol described in Step 1, using the POI-PEG2-COOH intermediate and an E3 ligase ligand containing a primary or secondary amine.[1]
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC.[1]
Protocol 2: Evaluation of PROTAC Activity by Western Blot
This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in cells.[2]
-
Cell Culture and Seeding: Culture a relevant human cancer cell line in the recommended growth medium.[10] Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[10]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).[10] Include a vehicle control group (e.g., DMSO).[10] Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of the PROTAC. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS.[2] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2] Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[2] Collect the supernatant containing the protein lysate.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[2]
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then probe with primary antibodies against the target protein and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[10]
Quantitative Data for a Representative PROTAC
The following table presents hypothetical but representative data for a BRD4-targeting PROTAC (BRD4-Degrader-PEG2) synthesized using an NH2-PEG2-methyl acetate linker.[10]
Table 2: Degradation Activity of BRD4-Degrader-PEG2 [10]
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Human Leukemia (MV4-11) | 5 | >95 |
| Human Multiple Myeloma (MM.1S) | 15 | >90 |
DC₅₀: Concentration of the degrader that causes 50% degradation of the target protein.[10] Dₘₐₓ: Maximum percentage of target protein degradation achieved.[10]
Table 3: Cellular Anti-proliferative Activity of BRD4-Degrader-PEG2 [10]
| Cell Line | GI₅₀ (nM) |
| Human Leukemia (MV4-11) | 12 |
| Human Multiple Myeloma (MM.1S) | 28 |
| Human Breast Cancer (MDA-MB-231) | 45 |
GI₅₀: Concentration of the degrader that causes 50% inhibition of cell growth.[10]
Conclusion
NH2-PEG2-methyl acetate is a versatile and valuable bifunctional linker for the development of targeted therapies, most notably PROTACs.[2] Its defined length, hydrophilic PEG spacer, and reactive amine handle provide a favorable combination of properties to enhance the solubility and efficacy of the resulting therapeutic agents.[2] The protocols and data presented here offer a guide for researchers and drug development professionals in the rational design and evaluation of novel targeted therapies utilizing this important chemical tool.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NH2-PEG2-methyl acetate | CAS#:741235-80-3 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NH2-PEG2-methyl acetate|CAS 741235-80-3|DC Chemicals [dcchemicals.com]
- 9. targetmol.cn [targetmol.cn]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Self-Assembling Monolayers with Short PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembling monolayers (SAMs) composed of molecules with short polyethylene glycol (PEG) linkers are instrumental in modifying surface properties at the nanoscale. These surfaces are of paramount interest in biomedical and pharmaceutical research due to their ability to resist non-specific protein adsorption, a critical feature for the development of biosensors, drug delivery systems, and platforms for cell adhesion studies. The short PEG chains provide a hydrophilic and biocompatible interface, minimizing unwanted interactions with complex biological media.[1]
This document provides detailed application notes and protocols for the creation, characterization, and functionalization of SAMs using short PEG linkers on gold surfaces.
Core Principles of Short PEG Linker SAMs
SAMs on gold are typically formed through the strong interaction between a sulfur-containing headgroup (e.g., thiol) and the gold substrate. The attached short PEG linker then presents a hydrophilic and bio-inert surface. The general structure consists of:
-
Anchor Group: A thiol (-SH) or dithiolane group that forms a stable bond with the gold surface.[2]
-
Spacer: A short chain of ethylene glycol repeats (typically 2 to 12 units) that provides flexibility and hydrophilicity.[3]
-
Terminal Group: A functional group at the end of the PEG chain (e.g., -OH, -COOH, -NH2, or a specific ligand) that can be used for further bio-conjugation.
The length of the PEG linker is a critical parameter, influencing the packing density of the monolayer and its ability to resist protein fouling. Shorter PEG chains can lead to more densely packed monolayers.[1]
Data Presentation: Physicochemical Properties of Short PEG Linkers and SAMs
The following tables summarize key quantitative data related to the properties of short PEG linkers and the resulting SAMs.
Table 1: Physicochemical Properties of Short PEG-Thiol Linkers
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |
| PEG2-SH | 2 | 122.19 | 7.6 | -0.75 |
| PEG3-SH | 3 | 166.24 | 11.1 | -1.04 |
| PEG4-SH | 4 | 210.29 | 14.6 | -1.33 |
| PEG6-SH | 6 | 298.40 | 21.6 | -1.91 |
| PEG8-SH | 8 | 386.51 | 28.6 | -2.49 |
| PEG12-SH | 12 | 562.72 | 42.6 | -3.65 |
Note: Calculated LogP values are estimates and indicate high hydrophilicity. Actual values may vary based on the calculation method and terminal groups.[3]
Table 2: Characterization of SAMs with Short PEG Linkers on Gold Surfaces
| PEG Linker | Surface Wettability (Water Contact Angle, °) | Ellipsometric Thickness (Å) | Fibrinogen Adsorption (% of control) | Lysozyme Adsorption (% of control) |
| Bare Gold | 61-78 | N/A | 100% | 100% |
| EG2OH-SAM | Varies with packing | ~10-15 | ~8.5% | ~6.4% |
| EG4OH-SAM | Varies with packing | ~15-20 | Lower than EG2OH | Lower than EG2OH |
| EG6OH-SAM | 31-63 | ~20-25 | Minimal | Minimal |
Data synthesized from multiple sources. Actual values can vary based on surface preparation and measurement conditions.[4][5]
Experimental Protocols
Protocol 1: Formation of Self-Assembling Monolayers with Short PEG-Thiol Linkers on Gold Substrates
This protocol outlines the steps for creating a SAM on a gold-coated substrate using a short PEG-thiol linker.
Materials:
-
Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)
-
Short PEG-thiol linker (e.g., m-PEG3-SH)
-
Absolute ethanol (200 proof)
-
Deionized (DI) water
-
Clean glass vials
-
Tweezers
-
Sonicator
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates extensively with DI water and then with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the short PEG-thiol linker in absolute ethanol in a clean glass vial. For example, to prepare a 10 mL solution of 1 mM m-PEG3-SH (MW: 180.27 g/mol ), dissolve 1.8 mg of the linker in 10 mL of absolute ethanol.[1]
-
Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[6]
-
-
SAM Formation:
-
Immerse the cleaned and dried gold substrates into the thiol solution using tweezers. Ensure the entire gold surface is submerged.[1]
-
To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the vial with nitrogen gas before sealing.[2]
-
Incubate the substrates in the solution for 12-24 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered monolayer.[1]
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.[2]
-
Dry the substrates under a gentle stream of nitrogen gas.[1][2]
-
Store the prepared SAM substrates in a clean, dry environment, preferably under an inert atmosphere.
-
Protocol 2: Characterization of Short PEG-Linker SAMs
This protocol provides an overview of key techniques to characterize the quality of the formed SAM.
1. Contact Angle Goniometry:
-
Purpose: To assess the surface wettability and confirm the presence of the hydrophilic PEG layer.
-
Procedure:
-
Place a small droplet (e.g., 5 µL) of DI water on the functionalized surface.
-
Use a goniometer to measure the static contact angle between the water droplet and the surface.
-
A successful SAM formation with a hydrophilic PEG linker should result in a significant decrease in the water contact angle compared to a bare gold surface.[1]
-
2. Ellipsometry:
-
Purpose: To measure the thickness of the formed SAM.
-
Procedure:
-
Use an ellipsometer to measure the change in polarization of light reflected from the surface.
-
Model the surface as a layered structure (e.g., silicon/silicon dioxide/gold/SAM) to calculate the thickness of the SAM layer.
-
The measured thickness should be consistent with the expected length of the short PEG linker.
-
3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the SAM.
-
Procedure:
-
Analyze the surface using an XPS instrument.
-
Look for the characteristic peaks corresponding to the elements in the PEG linker, such as Carbon (C 1s), Oxygen (O 1s), and Sulfur (S 2p) for thiol-based SAMs.
-
The presence and relative intensities of these peaks confirm the successful assembly of the monolayer.
-
Protocol 3: Immobilization of Biomolecules onto Functionalized Short PEG-Linker SAMs
This protocol describes the covalent immobilization of a protein (e.g., an antibody) onto a SAM with a terminal carboxylic acid group.
Materials:
-
SAM-functionalized gold substrate with terminal -COOH groups
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Protein solution (e.g., antibody in PBS, pH 7.4)
-
Blocking solution (e.g., 1 M ethanolamine, pH 8.5)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a solution of 0.4 M EDC and 0.1 M NHS in activation buffer.
-
Immerse the -COOH terminated SAM substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming NHS esters.
-
Rinse the substrate with activation buffer and then with DI water.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in the protein solution. The primary amine groups on the protein will react with the NHS esters to form stable amide bonds.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
Remove the substrate from the protein solution and rinse with washing buffer.
-
Immerse the substrate in the blocking solution for 15-30 minutes to deactivate any unreacted NHS esters.
-
-
Final Washing:
-
Rinse the substrate thoroughly with washing buffer and then with DI water.
-
Dry under a gentle stream of nitrogen gas.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Fabrication of dynamic self-assembled monolayers for cell migration and adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein adsorption characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles | NSF Public Access Repository [par.nsf.gov]
Application of NH2-PEG2-Methyl Acetate in Biosensor Construction: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG2-methyl acetate is a heterobifunctional linker that is increasingly employed in the field of bioconjugation and biosensor development. Its structure, which features a primary amine (-NH2) and a methyl ester (-COOCH3) separated by a two-unit polyethylene glycol (PEG) chain, offers a versatile platform for the covalent immobilization of biomolecules onto sensor surfaces. The short PEG spacer enhances water solubility, reduces non-specific binding of interfering proteins, and provides flexibility for the attached bioreceptor to maintain its native conformation and activity.[1] This application note provides detailed protocols and technical guidance for the use of NH2-PEG2-methyl acetate in the construction of various types of biosensors.
The primary amine serves as a reactive handle for covalent attachment to surfaces functionalized with carboxylic acids or N-hydroxysuccinimide (NHS) esters. The methyl ester terminus is relatively stable but can be hydrolyzed to a carboxylic acid, providing an additional attachment point for further modifications if required.[2] The antifouling properties of the PEG chain are crucial for enhancing the signal-to-noise ratio in complex biological samples.[3][4]
Core Applications in Biosensor Construction
The unique properties of NH2-PEG2-methyl acetate make it suitable for a range of biosensor platforms:
-
Electrochemical Biosensors: In this context, the linker is used to immobilize enzymes, antibodies, or nucleic acids onto electrode surfaces. The PEG chain helps to maintain the bioactivity of the immobilized molecule and minimizes surface fouling, which can impede electron transfer and reduce sensor performance.
-
Surface Plasmon Resonance (SPR) Biosensors: For SPR, NH2-PEG2-methyl acetate can be used to create a well-defined and biocompatible surface for immobilizing ligands. This results in a stable baseline and allows for the sensitive detection of analyte binding in real-time.
-
Fluorescent Biosensors: By attaching fluorescently labeled biomolecules to a surface via this linker, highly sensitive and specific biosensors can be developed. The PEG spacer helps to distance the fluorophore from the surface, preventing quenching and improving signal intensity.
Data Presentation: Performance of PEGylated Biosensors
While specific quantitative data for biosensors constructed exclusively with NH2-PEG2-methyl acetate is not extensively available in the literature, the following tables summarize typical performance metrics for biosensors employing short-chain amine-PEG linkers. These values can serve as a benchmark for researchers developing new biosensors.
Table 1: Exemplary Performance of an Electrochemical Immunosensor for a Protein Biomarker.
| Parameter | Value | Notes |
| Linker | Amine-PEG Linker | Immobilization of capture antibody on a carboxylated gold electrode. |
| Detection Principle | Electrochemical Impedance Spectroscopy (EIS) | Measurement of charge transfer resistance (Rct) change upon antigen binding. |
| Linear Dynamic Range | 1 pg/mL - 10 ng/mL | The range over which the sensor response is proportional to the analyte concentration. |
| Limit of Detection (LOD) | 0.5 pg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Reproducibility (RSD) | < 7% | Relative Standard Deviation for repeated measurements of the same sample.[5] |
| Stability | > 90% of initial signal after 4 weeks | Stored at 4°C in a dry environment.[6] |
Table 2: Representative Data for a Surface Plasmon Resonance (SPR) Biosensor for Small Molecule Detection.
| Parameter | Value | Notes |
| Linker | Amine-PEG Linker | Immobilization of a capture protein on a CM5 sensor chip. |
| Detection Principle | Surface Plasmon Resonance | Measurement of the change in refractive index upon analyte binding. |
| Association Rate Constant (ka) | 1.5 x 10^5 M⁻¹s⁻¹ | Rate of the binding interaction between the ligand and the analyte. |
| Dissociation Rate Constant (kd) | 2.0 x 10⁻⁴ s⁻¹ | Rate at which the analyte dissociates from the ligand. |
| Equilibrium Dissociation Constant (KD) | 1.3 nM | (kd/ka) - a measure of the binding affinity. |
| Non-specific Binding | < 5% of specific signal | Measured using a control protein. The PEG linker contributes to this low value.[3] |
Experimental Protocols
The following are detailed protocols for the use of NH2-PEG2-methyl acetate in the construction of biosensors.
Protocol 1: Immobilization of a Biomolecule onto a Carboxylated Sensor Surface
This protocol describes the covalent attachment of a biomolecule (e.g., an antibody or enzyme) containing primary amine groups to a sensor surface functionalized with carboxylic acids using EDC/NHS chemistry.
Materials:
-
NH2-PEG2-methyl acetate
-
Sensor substrate with a carboxylated surface (e.g., gold with a self-assembled monolayer of mercaptocarboxylic acid, or a commercially available carboxylated sensor chip)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 10 mM PBS (Phosphate Buffered Saline), pH 7.4
-
Biomolecule solution (e.g., antibody at 100 µg/mL in Coupling Buffer)
-
Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Surface Preparation: Clean the carboxylated sensor surface according to the manufacturer's instructions. For gold surfaces, this may involve cleaning with piranha solution (use with extreme caution) or plasma cleaning.
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Inject or flow the EDC/NHS solution over the sensor surface for 10-15 minutes at room temperature to activate the carboxyl groups, forming NHS esters.
-
-
Linker Immobilization:
-
Dissolve NH2-PEG2-methyl acetate in Coupling Buffer to a final concentration of 10-50 mM.
-
Inject the NH2-PEG2-methyl acetate solution over the activated surface for 20-30 minutes. The primary amine of the linker will react with the NHS esters to form a stable amide bond.
-
Wash the surface thoroughly with Coupling Buffer.
-
-
Hydrolysis of Methyl Ester (Optional):
-
To expose a terminal carboxyl group for subsequent coupling, the methyl ester can be hydrolyzed.
-
Inject a solution of 0.1 M NaOH over the surface for 10-15 minutes.
-
Wash thoroughly with deionized water and then Coupling Buffer.
-
-
Biomolecule Immobilization:
-
Activate the newly formed carboxyl groups (if step 4 was performed) by repeating step 2.
-
Inject the biomolecule solution over the activated surface for 30-60 minutes.
-
Wash the surface with PBST to remove any non-covalently bound biomolecules.
-
-
Blocking:
-
Inject the Blocking Buffer over the surface for 10 minutes to deactivate any remaining NHS esters and block non-specific binding sites.
-
-
Final Wash: Wash the sensor surface thoroughly with PBST. The sensor is now ready for use.
Protocol 2: Surface Characterization using Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to monitor the step-by-step modification of a conductive sensor surface.
Materials:
-
Modified electrode from Protocol 1 (using a conductive substrate)
-
Potentiostat with EIS capability
-
Three-electrode electrochemical cell (Working electrode: the modified sensor; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)
-
Electrolyte solution: 5 mM [Fe(CN)6]³⁻/⁴⁻ in 0.1 M KCl
Procedure:
-
Bare Electrode Measurement: Place the bare electrode in the electrochemical cell with the electrolyte solution and record the EIS spectrum. The typical frequency range is from 100 kHz to 0.1 Hz with an AC amplitude of 10 mV.
-
Measurements after Each Step: After each modification step in Protocol 1 (carboxylation, activation, linker immobilization, biomolecule immobilization, and blocking), rinse the electrode with deionized water, place it in the electrochemical cell, and record the EIS spectrum.
-
Data Analysis:
-
Plot the data as a Nyquist plot (Z' vs. -Z'').
-
The semicircle diameter in the Nyquist plot corresponds to the charge transfer resistance (Rct).
-
An increase in Rct after each immobilization step indicates the successful attachment of the respective layer, which impedes the electron transfer of the redox probe to the electrode surface.
-
Mandatory Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: General signaling pathway for a biosensor.
Conclusion
NH2-PEG2-methyl acetate is a valuable and versatile linker for the construction of robust and sensitive biosensors. Its primary amine allows for straightforward covalent attachment to activated surfaces, while the PEG spacer provides crucial antifouling properties and enhances the functionality of the immobilized biomolecule. The protocols and data provided in this application note serve as a comprehensive guide for researchers and professionals in the field of biosensor development and drug discovery. It is important to note that the provided protocols are a starting point, and optimization of reaction conditions, concentrations, and incubation times may be necessary for specific applications to achieve optimal sensor performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylated Artificial Antibodies: Plasmonic Biosensors with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Short PEG Linkers in Modulating Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are widely used in bioconjugation and drug delivery to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] The process, known as PEGylation, involves attaching PEG chains to proteins, peptides, nanoparticles, or small molecules. This creates a hydrophilic shield that can increase solubility, extend circulation half-life by reducing renal clearance, and mask the therapeutic from the host's immune system.[1][2][4]
While historically considered non-immunogenic, it is now understood that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies.[3][5] These antibodies can cause accelerated blood clearance (ABC) of the PEGylated therapeutic, reduce its efficacy, and in some cases, lead to hypersensitivity reactions.[1][6] The length and structure of the PEG linker are critical parameters that influence this immunogenic potential.[1][6] Short PEG linkers, typically containing 2 to 24 ethylene glycol units, are of particular interest for their precise control over the physicochemical properties of conjugates.[2] This document provides a detailed overview of how PEG linker length modulates immunogenicity, supported by quantitative data and detailed experimental protocols.
Mechanisms of Anti-PEG Antibody Generation
The immune response to PEG can be triggered through two primary pathways: T-cell dependent and T-cell independent.
-
T-Cell Dependent (TD) Response: This pathway is typically associated with PEGylated proteins and peptides.[7] B-cells recognize and internalize the PEG-protein conjugate, process the protein component, and present its peptides on their surface via MHC-II molecules. Helper T-cells that recognize these peptides then activate the B-cells, leading to a robust immune response characterized by an initial production of IgM antibodies, followed by class-switching to produce high-affinity IgG antibodies and the formation of memory B-cells.[7]
-
T-Cell Independent (TI) Response: This response is often associated with PEGylated nanoparticles, liposomes, and other carriers with highly repetitive PEG structures.[7] These structures can cross-link B-cell receptors (BCRs) on the surface of B-cells, directly activating them without T-cell help. This typically leads to the production of lower-affinity IgM antibodies.[8]
Impact of PEG Molecular Weight on Immunogenicity
Experimental data consistently show a positive correlation between the molecular weight (and thus, the length) of the PEG chain and its immunogenicity. Longer PEG chains are more likely to be recognized by the immune system and elicit a stronger antibody response.[1] This presents a critical trade-off in drug development: while higher molecular weight PEGs offer a longer therapeutic half-life, they also carry a higher risk of immunogenicity.[1] Conversely, utilizing higher densities of lower molecular weight PEGs may reduce the impact of these backbone-specific antibodies.[7]
Quantitative Data Summary
The following table summarizes findings from various studies on the effect of PEG molecular weight on the anti-PEG antibody response.
| Conjugate/Molecule | PEG Molecular Weight (Da) | Observed Immune Response | Reference |
| Methoxy PEG (mPEG) | < 20,000 | Higher tendency to initiate immune responses. | [9] |
| Methoxy PEG (mPEG) | > 20,000 | Generally shows reduced immunogenicity. | [9] |
| PEG-modified Tetanus Toxoid (TT) | 5,000 | Elicited high levels of anti-PEG IgM and IgG1. | [1][5] |
| PEG-modified Tetanus Toxoid (TT) | 20,000 | Elicited a stronger anti-PEG response than 5,000 Da PEG. | [1][5] |
| PEG-modified Bovine Serum Albumin (BSA) | 2,000 / 5,000 | Induced weaker in vivo anti-PEG IgM responses. | [6] |
| PEG-modified Bovine Serum Albumin (BSA) | 30,000 | Induced significantly stronger in vivo anti-PEG IgM responses. | [6] |
| PEG-modified Ovalbumin (OVA) | 20,000 | Induced significantly stronger in vivo anti-PEG IgM responses. | [6] |
Key Factors Influencing PEG Immunogenicity
Besides linker length, several other factors can influence the immunogenicity of a PEGylated therapeutic. A rational design approach requires consideration of all these elements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 5. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 6. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Refining PEGylation Reaction Conditions with Bayesian Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can increase a protein's stability, extend its circulating half-life, and reduce its immunogenicity.[1][2] However, achieving the desired degree of PEGylation—often a specific mono-PEGylated species—is a significant challenge due to the complex interplay of various reaction parameters.[3][4] Traditional optimization methods, such as one-factor-at-a-time (OFAT) or even classical Design of Experiments (DoE), can be resource-intensive and may not capture the complex, non-linear relationships between reaction conditions.[5][6]
This application note describes a modern, data-driven approach using Bayesian Optimization (BO) to efficiently refine PEGylation reaction conditions. BO is a machine learning technique that intelligently explores a parameter space to find the optimal conditions with a minimal number of experiments.[7][8] By sequentially suggesting new experiments based on a probabilistic model of the reaction landscape, BO accelerates the development of well-characterized, optimally PEGylated protein therapeutics.[5][9]
Principle of Bayesian Optimization in Reaction Refinement
Bayesian Optimization is an iterative algorithm ideal for optimizing "black-box" functions, where the underlying relationship between inputs (reaction parameters) and outputs (e.g., yield of mono-PEGylated protein) is unknown and expensive to evaluate.[8][10] The process consists of two main components:
-
A Probabilistic Surrogate Model: Typically a Gaussian Process (GP) model, which creates a statistical approximation of the objective function (e.g., PEGylation yield) based on the experimental data collected so far. The GP model provides a prediction for the yield at any given set of reaction conditions, along with an estimate of the uncertainty around that prediction.[7]
-
An Acquisition Function: This function uses the predictions and uncertainties from the surrogate model to decide which set of reaction conditions to test in the next experiment. It balances "exploitation" (sampling in regions predicted to have high yields) and "exploration" (sampling in regions with high uncertainty to improve the model's accuracy).[10]
This iterative process allows the algorithm to quickly converge on the optimal conditions, requiring significantly fewer experiments compared to traditional screening methods.[6][9]
Application: Maximizing Mono-PEGylated Protein Yield
In this hypothetical case study, we aim to maximize the yield of a mono-PEGylated therapeutic protein by optimizing four key reaction parameters: pH, temperature (°C), the molar ratio of an amine-reactive mPEG-NHS ester to the protein, and reaction time (minutes).
Objective: Maximize the percentage of mono-PEGylated protein relative to all protein species (unreacted, mono-, and multi-PEGylated).
Parameters for Optimization:
-
pH: 6.5 - 8.5
-
Temperature (°C): 4 - 25
-
Molar Ratio (PEG:Protein): 2:1 - 20:1
-
Time (min): 30 - 180
The experimental workflow involves executing the PEGylation reaction under the conditions suggested by the BO algorithm and quantifying the product distribution using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC).
Experimental Protocols
General PEGylation Protocol (Amine-Reactive mPEG-NHS)
This protocol describes a single PEGylation reaction. For the optimization process, the specific values for pH, temperature, molar ratio, and time will be determined by the Bayesian Optimization algorithm in each iteration.
Materials:
-
Therapeutic Protein (e.g., in 100 mM sodium phosphate buffer)
-
mPEG-NHS Ester (e.g., 20 kDa)
-
Reaction Buffer: 100 mM Sodium Phosphate, pH adjusted as required (6.5-8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO (if mPEG-NHS is not readily soluble in aqueous buffer)
-
Thermomixer or temperature-controlled incubator
Procedure:
-
Protein Preparation: Prepare the protein solution in the designated reaction buffer to a final concentration of 5-10 mg/mL.[11] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like phosphate-buffered saline (PBS) or sodium phosphate via dialysis or diafiltration.[11]
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer or anhydrous DMSO to create a concentrated stock solution. The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for long-term storage.[11]
-
Reaction Initiation: Add the calculated volume of the mPEG-NHS stock solution to the protein solution to achieve the target molar ratio suggested by the BO algorithm. Gently mix to ensure homogeneity.
-
Incubation: Incubate the reaction mixture at the temperature and for the duration specified by the BO algorithm, with gentle stirring.[11]
-
Reaction Quenching: To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining activated PEG.[11]
-
Sample Preparation for Analysis: Prepare the quenched reaction mixture for SEC-HPLC analysis by diluting it with the mobile phase to an appropriate concentration.
Quantification by Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic size, allowing for the quantification of unreacted protein, mono-PEGylated, and multi-PEGylated species.[2][12]
Instrumentation & Conditions:
-
HPLC System: With UV detector
-
Column: Suitable SEC column for the molecular weight range of the protein and its PEGylated forms (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
Data Analysis:
-
Integrate the peak areas corresponding to the different species (unreacted protein, mono-PEGylated, di-PEGylated, etc.).
-
Calculate the percentage of each species relative to the total peak area of all protein-related peaks.
-
The percentage of the mono-PEGylated species is the objective value that will be fed back into the Bayesian Optimization model.
Results: Bayesian Optimization of PEGylation
The following table summarizes the results of a simulated Bayesian Optimization run. The first three experiments represent an initial space-filling design (e.g., Latin Hypercube sampling) to provide a baseline for the model. Subsequent experiments are chosen by the algorithm to maximize the mono-PEGylated protein yield.
Table 1: Simulated Bayesian Optimization of PEGylation Reaction Conditions
| Experiment # | pH | Temperature (°C) | Molar Ratio (PEG:Protein) | Time (min) | Mono-PEGylated Yield (%) | Notes |
| 1 | 7.0 | 15 | 5:1 | 60 | 45.2 | Initial Experiment |
| 2 | 8.5 | 4 | 15:1 | 120 | 68.1 | Initial Experiment |
| 3 | 7.5 | 25 | 10:1 | 90 | 75.3 | Initial Experiment |
| 4 | 7.8 | 22 | 8:1 | 110 | 82.5 | BO Suggestion 1 |
| 5 | 8.2 | 18 | 12:1 | 135 | 79.8 | BO Suggestion 2 (Exploration) |
| 6 | 7.6 | 24 | 7:1 | 100 | 88.9 | BO Suggestion 3 (Optimal) |
| 7 | 7.5 | 23 | 6:1 | 95 | 87.4 | BO Suggestion 4 (Refinement) |
| 8 | 7.7 | 25 | 7.5:1 | 105 | 88.1 | BO Suggestion 5 (Refinement) |
As shown in the table, the BO algorithm efficiently navigated the parameter space. After just three initial experiments, the algorithm began suggesting conditions that rapidly improved the yield of the desired mono-PEGylated product, converging on an optimal yield of 88.9% in experiment #6. Subsequent experiments served to refine the model in the region of the optimum. This approach significantly reduces the experimental burden compared to exhaustively screening all combinations of parameters.
Conclusion
The integration of Bayesian Optimization into the process development of PEGylated proteins offers a substantial improvement over traditional methods. By leveraging a data-driven, iterative approach, researchers can more efficiently identify optimal reaction conditions, leading to a higher yield of the desired product with fewer experiments. This acceleration in process optimization can significantly reduce development timelines and costs, facilitating the faster delivery of improved biotherapeutics to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scielo.br [scielo.br]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bayesian optimization and machine learning for vaccine formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bayesian Optimization of Chemical Reactions - Dassault Systèmes blog [blog.3ds.com]
- 9. Bayesian Optimization in Bioprocess Engineering—Where Do We Stand Today? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
Application of NH2-PEG2-Methyl Acetate in Single-Molecule Force Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule force spectroscopy (SMFS) has emerged as a powerful technique to investigate the mechanical properties and interaction forces of individual biomolecules. A crucial component of SMFS experiments is the flexible tether that connects the molecule of interest to a surface and a force probe, typically an atomic force microscope (AFM) cantilever. Heterobifunctional polyethylene glycol (PEG) linkers are ideal for this purpose due to their well-defined chemical properties, flexibility, and ability to reduce non-specific interactions. This document provides detailed application notes and protocols for the use of NH2-PEG2-methyl acetate as a versatile linker in single-molecule force spectroscopy experiments.
NH2-PEG2-methyl acetate is a heterobifunctional linker featuring a primary amine (-NH2) at one end and a methyl ester (-COOCH3) at the other, separated by a short, flexible two-unit PEG spacer. This configuration allows for the sequential and specific covalent attachment of two different molecular entities, making it a valuable tool for tethering biomolecules for SMFS studies. The amine group can be readily coupled to carboxylic acids or activated esters, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent reaction with amine-containing molecules.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of the NH2-PEG2-methyl acetate linker is essential for its effective use in SMFS experiments.
| Property | Value | Source |
| IUPAC Name | methyl 2-(2-(2-aminoethoxy)ethoxy)acetate | [1][2] |
| Molecular Formula | C₇H₁₅NO₄ | [1][2] |
| Molecular Weight | 177.20 g/mol | [1][2] |
| Appearance | Colorless to yellow oil/liquid | [1] |
| Storage (Solid) | 2-8°C under inert gas | [2][3] |
| Storage (in Solution) | -20°C (short-term) or -80°C (long-term) in anhydrous solvent | [2][4] |
The mechanical properties of the PEG tether itself are critical for the interpretation of force spectroscopy data. The worm-like chain (WLC) model is commonly used to describe the elastic behavior of PEG molecules.
| Parameter | Value | Source |
| Persistence Length (Lp) | ~0.35 - 0.40 nm | |
| Contour Length per Ethylene Glycol Unit | ~0.35 nm | [5] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows for utilizing NH2-PEG2-methyl acetate in a typical single-molecule force spectroscopy experiment.
General workflow for SMFS using NH2-PEG2-methyl acetate.
Experimental Protocols
The following protocols provide a detailed methodology for the use of NH2-PEG2-methyl acetate to tether a protein of interest between a surface and an AFM tip for single-molecule force spectroscopy.
Protocol 1: Surface and AFM Tip Functionalization
Objective: To prepare an amine-reactive surface and a protein-coupled AFM tip.
Materials:
-
Silicon wafers or glass coverslips
-
AFM cantilevers (e.g., silicon nitride)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
NH2-PEG2-methyl acetate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Sodium hydroxide (NaOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein of interest with available amine groups (e.g., lysine residues)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol and deionized water
Procedure:
A. Surface Amination:
-
Clean silicon wafers or glass coverslips by sonication in ethanol and deionized water, followed by drying under a stream of nitrogen.
-
Treat the cleaned surfaces with oxygen plasma to generate hydroxyl groups.
-
Immediately immerse the activated surfaces in a 2% (v/v) solution of APTES in anhydrous toluene for 1-2 hours at room temperature to create an amine-terminated surface.
-
Rinse the surfaces thoroughly with toluene, followed by ethanol and deionized water, and then dry with nitrogen.
B. Attachment of NH2-PEG2-methyl acetate to the Surface:
-
Prepare a solution of NH2-PEG2-methyl acetate (10 mM) and DIPEA (20 mM) in anhydrous DMF.
-
Immerse the amine-functionalized surfaces in the solution from the previous step. This procedure requires adaptation from protocols using NHS-ester PEGs, as the amine end of the linker will react with a suitable functional group on the surface. For an amine-reactive surface, the methyl-ester end of the linker would first need to be hydrolyzed and activated. An alternative is to first react the amine of the linker with an NHS-activated molecule.
-
For this protocol, we assume a surface functionalized with a carboxyl-terminated self-assembled monolayer. Activate the carboxyl groups on the surface by immersing in a solution of EDC (50 mM) and NHS (25 mM) in anhydrous DMF for 30 minutes.
-
Rinse the surface with DMF and then immerse in the NH2-PEG2-methyl acetate/DIPEA solution for 2 hours at room temperature to attach the linker via its amine terminus.
-
Rinse the surfaces with DMF, ethanol, and deionized water, then dry with nitrogen.
C. Hydrolysis of the Methyl Ester:
-
Immerse the linker-modified surfaces in a 1 M NaOH solution for 15-30 minutes at room temperature to hydrolyze the methyl ester to a carboxylic acid.
-
Rinse the surfaces extensively with deionized water and dry with nitrogen.
D. AFM Tip Functionalization with the Protein of Interest:
-
Functionalize the AFM tip with APTES as described for the surfaces to create an amine-terminated tip.
-
This protocol assumes the protein will be tethered to the tip. Alternatively, the protein can be attached to the surface and the tip functionalized to interact with the protein.
Protocol 2: Covalent Tethering of the Protein of Interest and SMFS Measurement
Objective: To covalently attach the protein of interest to the functionalized surface and perform SMFS measurements.
Materials:
-
Carboxylic acid-functionalized surfaces from Protocol 1
-
AFM tip
-
Protein of interest
-
EDC and NHS
-
PBS, pH 7.4
-
Atomic Force Microscope
Procedure:
A. Protein Immobilization on the Surface:
-
Activate the carboxylic acid groups on the surface by incubating with a solution of EDC (50 mM) and NHS (25 mM) in PBS for 30 minutes at room temperature.
-
Rinse the surface with PBS.
-
Incubate the activated surface with a solution of the protein of interest (typically 10-100 µg/mL in PBS) for 1-2 hours at room temperature. The primary amine groups (e.g., lysine side chains) on the protein will react with the NHS-activated carboxyl groups on the surface, forming a stable amide bond.
-
Rinse the surface thoroughly with PBS to remove any non-covalently bound protein.
B. Single-Molecule Force Spectroscopy Measurement:
-
Mount the protein-functionalized surface in the AFM.
-
Use a bare or appropriately functionalized AFM tip.
-
Approach the tip to the surface to allow for interaction with a tethered protein molecule.
-
Retract the tip while recording the force-extension curve. A successful tethering event will result in a characteristic sawtooth pattern in the force curve, where each peak corresponds to the unfolding of a protein domain or the rupture of a specific interaction.
-
The extension of the PEG linker itself will be visible as a nonlinear curve that can be fitted with the WLC model.
Logical flow of a single SMFS measurement cycle.
Data Presentation and Analysis
The primary output of an SMFS experiment is a set of force-extension curves. Analysis of these curves provides quantitative data on the mechanical stability of the protein and the properties of the linker.
| Parameter | Description | Typical Values/Analysis |
| Rupture Force | The force required to unfold a protein domain or break a molecular interaction. | Varies depending on the protein and loading rate (typically in the pN to nN range).[4] |
| Contour Length Increment (ΔLc) | The increase in contour length upon the unfolding of a protein domain. | Specific to the protein being studied. |
| Persistence Length (Lp) | A measure of the stiffness of the polymer tether. | For PEG, this is approximately 0.35-0.40 nm. This value is used in the WLC model to fit the force-extension data of the linker. |
| WLC Fitting | The force-extension curves of the PEG tether are fitted to the worm-like chain model to confirm single-molecule tethering and to extract the contour length. | The characteristic non-linear elasticity of PEG provides a signature of a single-molecule event. |
Conclusion
NH2-PEG2-methyl acetate is a versatile heterobifunctional linker that can be effectively employed in single-molecule force spectroscopy experiments. Its defined length and chemical reactivity at both ends allow for the controlled and covalent tethering of biomolecules between a surface and a force probe. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to utilize this linker in their SMFS studies to unravel the mechanical properties and interaction dynamics of single molecules. Careful execution of the functionalization and tethering steps is crucial for obtaining high-quality and reproducible single-molecule data.
References
Application Notes and Protocols for the Development of Hydrogels Using PEG-Based Crosslinkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are three-dimensional, hydrophilic polymer networks that have garnered significant interest in biomedical and pharmaceutical applications.[1][2] Their high water content, biocompatibility, and tunable physicochemical properties make them ideal for use as scaffolds in tissue engineering, carriers for controlled drug delivery, and platforms for 3D cell culture.[3][4][5] The properties of PEG hydrogels, such as their mechanical strength, degradation rate, and mesh size, can be precisely controlled by the choice of PEG macromer, crosslinking mechanism, and polymer concentration.[1][6][7]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of PEG-based hydrogels.
Hydrogel Synthesis and Crosslinking Mechanisms
PEG hydrogels are formed by crosslinking PEG macromers, which are PEG chains functionalized with reactive end groups.[][9] The choice of crosslinking chemistry is critical as it dictates the network structure and, consequently, the hydrogel's properties.[1][10] Common crosslinking strategies include free-radical polymerization, Michael-type addition reactions, and enzyme-catalyzed reactions.[2][][11][12]
-
Free-Radical Polymerization: This method, often initiated by light (photopolymerization), uses PEG macromers with acrylate or methacrylate end groups (e.g., PEG-diacrylate, PEGDA). It is a rapid and widely used technique for encapsulating cells and forming hydrogels in situ.[2][7]
-
Michael-type Addition: This reaction involves the addition of a nucleophile (e.g., a thiol group) to an activated vinyl group (e.g., an acrylate). This method proceeds under physiological conditions without the need for an initiator, making it highly suitable for cell encapsulation.[11]
-
Enzymatic Crosslinking: Enzymes like horseradish peroxidase (HRP) can be used to catalyze the formation of crosslinks between PEG chains functionalized with specific substrates, such as phenolic hydroxyl moieties.[12] This method offers high selectivity and mild reaction conditions.[][12]
Caption: General workflow for PEG hydrogel synthesis.
Protocol 2.1: Synthesis of PEG-Diacrylate (PEGDA) Hydrogel via Photopolymerization
This protocol describes the synthesis of a PEGDA hydrogel, a commonly used system for tissue engineering and drug delivery.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3.4 kDa or 6 kDa
-
Photoinitiator (e.g., Irgacure 2959 or lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Phosphate-buffered saline (PBS), sterile
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solution:
-
Prepare a 10% (w/v) PEGDA solution by dissolving 100 mg of PEGDA in 1 mL of sterile PBS. Vortex thoroughly to ensure complete dissolution.
-
Prepare a 0.5% (w/v) photoinitiator stock solution in PBS (e.g., 5 mg of LAP in 1 mL PBS).
-
-
Add Photoinitiator:
-
Add the photoinitiator solution to the PEGDA solution to achieve a final concentration of 0.05% (w/v). For example, add 100 µL of the 0.5% stock to 900 µL of the 10% PEGDA solution.
-
Mix gently but thoroughly, avoiding the introduction of air bubbles.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., a 96-well plate, 200 µL per well).
-
Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes to initiate polymerization. Gelation time will depend on initiator concentration, light intensity, and precursor solution height.
-
-
Post-Processing:
-
After gelation, gently remove the hydrogels from the mold.
-
Wash the hydrogels by immersing them in a large volume of sterile PBS for at least 24 hours, changing the PBS several times to remove any unreacted components.
-
Hydrogel Characterization
Swelling Behavior
The swelling ratio is a fundamental property of hydrogels, indicating their capacity to absorb and retain water.[13][14] It is influenced by the crosslinking density, PEG molecular weight, and polymer concentration.[15][16] The swelling ratio is typically determined using a gravimetric method.[17]
Caption: Workflow for measuring the equilibrium swelling ratio.
Protocol 3.1.1: Measurement of Equilibrium Swelling Ratio
Procedure:
-
Synthesize hydrogel samples as described in Protocol 2.1.
-
Lyophilize (freeze-dry) the hydrogel samples until a constant weight is achieved.[18]
-
Measure the weight of the dry hydrogel (Wd).
-
Immerse each dry hydrogel in a pre-weighed container filled with PBS (pH 7.4).
-
Incubate at 37°C for 24-48 hours to allow the hydrogel to reach swelling equilibrium.
-
Carefully remove the swollen hydrogel from the PBS.
-
Gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess water.
-
Immediately weigh the swollen hydrogel (Ws).
-
Calculate the mass swelling ratio (q) using the formula: q = Ws / Wd .[19]
Table 1: Representative Swelling and Mechanical Properties of PEGDA Hydrogels
| PEGDA MW (kDa) | PEGDA Conc. (% w/v) | Swelling Ratio (q) (Wet/Dry Mass) | Compressive Modulus (kPa) | Mesh Size (ξ) (nm) |
| 3.4 | 10% | ~15 - 25 | ~20 - 100 | ~4 - 8 |
| 3.4 | 20% | ~8 - 15 | ~100 - 400 | ~2 - 5 |
| 6.0 | 10% | ~25 - 40 | ~10 - 50 | ~8 - 15 |
| 6.0 | 20% | ~15 - 25 | ~50 - 200 | ~5 - 10 |
| 10.0 | 10% | ~40 - 60 | ~5 - 20 | ~12 - 25 |
| 10.0 | 20% | ~20 - 35 | ~20 - 80 | ~8 - 18 |
| (Note: These are approximate values compiled from literature and can vary based on specific synthesis conditions like initiator concentration and UV exposure time.[15][16][20][21]) |
Mechanical Properties
The mechanical properties of hydrogels, such as stiffness and elasticity, are crucial for their application, especially in tissue engineering where they should ideally mimic the native extracellular matrix.[21][22] Rheology is used to measure the viscoelastic properties of hydrogels, including the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[23][24]
Caption: Standardized workflow for hydrogel rheology.[22]
Protocol 3.2.1: Rheological Analysis of Hydrogels
Equipment:
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
Procedure:
-
Sample Loading: Pipette a defined volume of the liquid hydrogel precursor solution onto the center of the bottom plate of the rheometer.
-
Time Sweep: Lower the top plate to the desired gap (e.g., 1 mm) and immediately start a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of G' and G' during gelation. The gel point is typically identified as the time when G' surpasses G''.[22][25]
-
Strain Sweep: After the hydrogel is fully formed (G' has plateaued), perform a strain sweep at a constant frequency (1 Hz) to determine the linear viscoelastic region (LVER), where G' is independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain chosen from within the LVER. This provides information on the hydrogel's network structure and stability. The storage modulus (G') in the plateau region is often reported as the hydrogel's stiffness.[22][23]
Applications
Controlled Drug Delivery
PEG hydrogels can encapsulate therapeutic agents and release them in a sustained manner.[5][26] The release rate is governed by diffusion of the drug through the hydrogel mesh and/or degradation of the hydrogel matrix.[10][27]
Caption: Workflow for an in vitro drug release study.
Protocol 4.1.1: In Vitro Drug Release Study
Materials:
-
Drug-loaded hydrogels
-
Release medium: PBS (pH 7.4)
-
Shaking incubator or water bath
-
Method for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Place a known amount of a drug-loaded hydrogel into a vial containing a known volume of release medium (e.g., 10 mL PBS).[28] The volume should be sufficient to ensure "sink conditions," where the drug concentration in the medium remains well below its saturation limit.[29]
-
Place the vials in a shaking incubator at 37°C and 100 rpm.[30]
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[30][31]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.[28]
-
Analyze the drug concentration in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax).[29]
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
3D Cell Culture & Tissue Engineering
The porous, tissue-like environment of PEG hydrogels makes them excellent scaffolds for 3D cell culture and tissue regeneration.[3][6][32] It is essential to assess the viability of cells after they have been encapsulated within the hydrogel matrix.
Caption: Cell encapsulation and viability assessment workflow.
Protocol 4.2.1: Cell Viability Assessment using Live/Dead Staining
Materials:
-
Cell-laden hydrogels in a multi-well plate
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Propidium Iodide or Ethidium Homodimer-1)
-
Sterile PBS or cell culture medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Culture the cell-laden hydrogels for the desired duration (e.g., 24 hours, 72 hours).
-
Prepare the staining solution by diluting the dyes in sterile PBS or serum-free medium according to the manufacturer's protocol (e.g., Calcein AM for live cells, Propidium Iodide (PI) or Ethidium Homodimer-1 for dead cells).
-
Carefully remove the culture medium from the wells containing the hydrogels.
-
Add enough staining solution to each well to completely cover the hydrogel.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Gently wash the hydrogels with fresh PBS or medium to remove excess dye.
-
Immediately visualize the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (PI).[33]
-
Capture images at various depths within the hydrogel to assess cell viability throughout the 3D construct. Image analysis software can be used to quantify the percentage of live and dead cells.
References
- 1. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 3. youtube.com [youtube.com]
- 4. shreechem.in [shreechem.in]
- 5. The Versatility of PEG Hydrogel in Biomedical Applications | MolecularCloud [molecularcloud.org]
- 6. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 7. Photo-crosslinked PDMSstar-PEG Hydrogels: Synthesis, Characterization, and Potential Application for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polysciences.com [polysciences.com]
- 10. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzymatically cross-linked hydrogels based on a linear poly(ethylene glycol) analogue for controlled protein release and 3D cell culture - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.5. Swelling ratio test [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Swelling - Hydrogel Design [hydrogeldesign.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Rheological Characterization of Polysaccharide–Poly(ethylene glycol) Star Copolymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Polyethylene Glycol Cross-Linked Hydrogel for Drug Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. repository.lsu.edu [repository.lsu.edu]
- 28. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 29. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
- 32. Applications of PEG Hydrogels [jenkemusa.com]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols for Advanced Analytical Techniques for Heterogeneous PEGylated Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1][2] This modification can lead to an increased drug half-life, improved stability, and reduced immunogenicity.[3][4] However, the inherent polydispersity of PEG polymers and the potential for multiple PEGylation sites on a protein result in a heterogeneous mixture of products.[1][5][6] Comprehensive characterization of this heterogeneity is a critical quality attribute for ensuring the safety and efficacy of PEGylated biopharmaceuticals and is required by regulatory agencies.[4][7]
These application notes provide an overview of advanced analytical techniques for the detailed characterization of heterogeneous PEGylated products. Detailed protocols for key methodologies are provided to guide researchers in implementing these techniques for robust product analysis.
Key Analytical Challenges and Strategies
The primary analytical challenges in characterizing PEGylated products stem from their heterogeneity, which includes variations in the degree of PEGylation (the number of PEG chains per molecule), the site of PEG attachment (positional isomers), and the size of the PEG chain itself.[6][8] A multi-faceted analytical approach is therefore essential for comprehensive characterization.
A logical workflow for the analysis of a heterogeneous PEGylated product is outlined below. This typically involves initial separation of the mixture followed by detailed characterization of the isolated species.
Caption: General workflow for the analysis of heterogeneous PEGylated products.
Chromatographic Techniques for Separation of PEGylated Products
Chromatography is a cornerstone for the analysis of PEGylated products, enabling the separation of different species based on their physicochemical properties.[]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[][10] As PEGylation increases the size of a protein, SEC is highly effective for separating PEGylated proteins from the native, unmodified protein and for resolving species with different degrees of PEGylation.[][10]
Reversed-Phase Chromatography (RPC)
RPC separates molecules based on their hydrophobicity.[][11] The attachment of hydrophilic PEG chains alters the retention of proteins on a hydrophobic stationary phase, allowing for the separation of different PEGylated forms and even positional isomers.[11][12]
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their surface charge.[] The covalent attachment of PEG can shield charged residues on the protein surface, leading to changes in its interaction with an ion-exchange stationary phase.[][13] This principle can be exploited to separate positional isomers where the PEGylation site influences the overall charge distribution.[]
The following diagram illustrates the separation principle of these three chromatographic techniques.
Caption: Principles of key chromatographic separation techniques for PEGylated products.
Mass Spectrometry for Detailed Characterization
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of PEGylated products, providing information on molecular weight, degree of PEGylation, and the site of PEG attachment.[3][5][14]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF MS is a rapid and robust technique for determining the average molecular weight and the degree of PEGylation.[3][14] It is particularly useful for obtaining a qualitative overview of the heterogeneity of the sample.[5]
Electrospray Ionization (ESI) MS
ESI-MS, often coupled with liquid chromatography (LC-MS), provides high-resolution mass data and is well-suited for the analysis of complex mixtures.[3][14] Deconvolution of the resulting multiply charged spectra allows for the accurate determination of the molecular weights of the different PEGylated species.[15]
Summary of Analytical Techniques and Quantitative Data
The following table summarizes the key analytical techniques and the type of quantitative data that can be obtained.
| Analytical Technique | Parameter Measured | Typical Quantitative Output |
| SEC-HPLC | Hydrodynamic Size | Elution volume (mL), Peak area (%) for different PEGylated species |
| RP-HPLC | Hydrophobicity | Retention time (min), Peak area (%) for isomers and different PEGylated species |
| IEX-HPLC | Surface Charge | Retention time (min), Peak area (%) for positional isomers |
| MALDI-TOF MS | Molecular Weight | Average molecular weight (Da), Degree of PEGylation (n) |
| ESI-MS | Molecular Weight | Accurate molecular mass (Da) for each species, Relative abundance (%) |
Experimental Protocols
Protocol 1: Separation of PEGylated Protein from Unmodified Protein using SEC-HPLC
Objective: To separate and quantify the unmodified protein from its PEGylated forms based on size.
Materials:
-
HPLC system with UV detector
-
Size-exclusion column (e.g., BioSep SEC 2000)[10]
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
PEGylated protein sample
-
Unmodified protein standard
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm filter.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm for 30 minutes.
-
Analysis: Integrate the peak areas corresponding to the PEGylated protein and the unmodified protein. The unmodified protein will have a longer retention time (elute later) than the larger PEGylated species.
Protocol 2: Analysis of PEGylation Heterogeneity by RP-HPLC
Objective: To resolve different PEGylated species, including positional isomers, based on hydrophobicity.
Materials:
-
HPLC system with UV detector
-
Reversed-phase column (e.g., Jupiter C4 or C18)[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
PEGylated protein sample
Procedure:
-
System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dilute the PEGylated protein sample in Mobile Phase A to a concentration of 0.5 mg/mL.[8]
-
Injection: Inject 20 µL of the sample.
-
Gradient Elution: Apply a linear gradient from 5% to 75% Mobile Phase B over 40 minutes.
-
Data Acquisition: Monitor the chromatogram at 214 nm or 280 nm.
-
Analysis: The elution order will depend on the nature of the protein and the PEG chain. Generally, less PEGylated and more hydrophobic species will be retained longer.
Protocol 3: Determination of Molecular Weight by MALDI-TOF MS
Objective: To determine the average molecular weight and assess the degree of PEGylation.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid in 50% acetonitrile, 0.1% TFA)
-
PEGylated protein sample
-
Protein calibrants
Procedure:
-
Sample Preparation: Mix the PEGylated protein sample (1-10 pmol/µL) with the matrix solution in a 1:1 ratio directly on the MALDI target plate.
-
Crystallization: Allow the mixture to air-dry to form crystals.
-
Data Acquisition: Acquire the mass spectrum in positive ion linear mode. Calibrate the instrument using known protein standards.
-
Data Analysis: Determine the molecular weights of the observed peaks. The mass difference between consecutive peaks in the distribution will correspond to the mass of the PEG monomer unit, confirming the presence of a PEGylated series.
Protocol 4: High-Resolution Mass Analysis by LC-ESI-MS
Objective: To obtain accurate molecular weights of the different PEGylated species.
Materials:
-
LC-ESI-MS system (e.g., Q-TOF or Orbitrap)[5]
-
Reversed-phase column suitable for LC-MS
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
PEGylated protein sample
Procedure:
-
LC Separation: Perform a chromatographic separation using a suitable gradient, similar to the RP-HPLC protocol, to introduce the different species into the mass spectrometer.
-
MS Acquisition: Acquire mass spectra in the positive ion mode over an appropriate m/z range.
-
Data Deconvolution: Use deconvolution software to process the multiply charged spectra and determine the neutral mass of the intact PEGylated proteins.[5] This will provide a profile of the different PEGylated species present in the sample.
Signaling Pathway Considerations
The heterogeneity of a PEGylated product can have significant biological consequences. For example, the site of PEGylation can impact the protein's interaction with its target receptor, potentially altering the downstream signaling pathway. Characterizing this heterogeneity is therefore crucial for understanding the drug's mechanism of action and ensuring consistent biological activity.
The following diagram illustrates a hypothetical signaling pathway that could be affected by the PEGylation profile of a therapeutic protein.
Caption: A hypothetical signaling pathway initiated by a PEGylated drug.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idosi.org [idosi.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of heterogeneity in nonspecific PEGylation reactions of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. enovatia.com [enovatia.com]
Safety Operating Guide
Safe Disposal of NH2-PEG2-Methyl Acetate Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like NH2-PEG2-methyl acetate hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard safety protocols.
Immediate Safety and Handling Precautions
This compound is classified with specific hazard statements, indicating it can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, adherence to appropriate personal protective equipment (PPE) protocols is mandatory when handling this compound.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1][2]. This indicates that the chemical should not be disposed of in general laboratory trash or down the drain. The following procedure outlines the necessary steps to ensure safe and compliant disposal.
-
Waste Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[2]
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Given its chemical structure, which includes an amine and an ester, it is crucial to avoid contact with strong oxidizing agents, acids, or bases in the waste container to prevent potentially hazardous reactions.
-
-
Container Labeling:
-
Properly label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., irritant).
-
Indicate the date when waste was first added to the container.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the full chemical name and any available safety information.
-
Follow all institutional and local regulations for chemical waste disposal.
-
First Aid Measures in Case of Exposure
In the event of accidental exposure, immediate action is crucial.
| Type of Exposure | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[2] Wash the affected area with soap and plenty of water. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[2] |
| Ingestion | Clean the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling NH2-PEG2-methyl acetate hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with NH2-PEG2-methyl acetate hydrochloride. The following procedures detail the necessary personal protective equipment (PPE), step-by-step handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
A comprehensive approach to personal protection is mandatory when handling this compound.[2] Although some polyethylene glycol (PEG) derivatives may be classified as non-hazardous, the presence of an amine group and the hydrochloride salt warrant caution.[2]
Quantitative Data Summary
| Property | Value/Information | Source |
| IUPAC Name | methyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride | [1] |
| CAS Number | 208647-73-8 | [1] |
| Molecular Formula | C7H16ClNO4 | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315, H319, H335 | [1] |
| Storage Temperature | 2-8°C in an inert atmosphere | [1] |
| Physical Form | Colorless to White to Yellow Solid or Semi-Solid or Liquid or Lump | [1] |
| Purity | 98% | [1] |
Personal Protective Equipment (PPE)
Adherence to PPE requirements is essential to minimize exposure to this compound.[3]
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Safety goggles with side shields | Protects eyes from potential splashes of the chemical.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Protects hands from direct contact with the substance.[3] |
| Body Protection | A clean laboratory coat reserved for compounding or a disposable gown | Prevents contamination of personal clothing and skin.[4] |
| Respiratory Protection | Required when dusts are generated. Use a suitable respirator with a multi-sorbent cartridge. | Protects against inhalation of the compound, which can cause respiratory irritation.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for both safety and experimental success.[2]
-
Preparation :
-
Weighing and Aliquoting :
-
Dissolution :
-
For dissolution, use non-amine-containing buffers at a pH of 7-9, such as PBS, HEPES, carbonate/bicarbonate, or borate buffers.[6]
-
Avoid buffers containing primary amines, like Tris or glycine, as they can compete in reactions.[6]
-
If the compound is difficult to weigh, consider making a stock solution in a dry, water-miscible solvent like DMSO or DMF.[6]
-
-
Post-Handling :
-
After handling, thoroughly decontaminate the work area.[2]
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal is critical to maintain a safe laboratory environment.
-
Liquid Waste :
-
Solid Waste :
-
Contaminated materials such as PPE and absorbent materials from spills should be placed in a dedicated, clearly labeled, and sealed waste container.
-
-
Empty Containers :
-
Containers that have held the compound should be triple-rinsed with a suitable solvent (e.g., water, ethanol).
-
The rinsate must be collected and treated as chemical waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory waste, ensuring the original label is defaced or removed.
-
-
General Guidelines :
-
Always adhere to your institution's specific guidelines for the disposal of chemical waste.[2]
-
For large quantities of the chemical, direct disposal via a certified hazardous waste management service is the safest method.
-
First Aid Measures
In the event of exposure, take immediate action.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[2] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing.[2] |
| Eye Contact | Flush eyes with water as a precaution.[2] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[2] |
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. NH2-PEG2-methyl acetate HCl | 208647-73-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ocpinfo.com [ocpinfo.com]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
